molecular formula C9H6ClFN2 B6293979 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole CAS No. 1444302-83-3

1-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Cat. No.: B6293979
CAS No.: 1444302-83-3
M. Wt: 196.61 g/mol
InChI Key: QVUKCOJXRSREAG-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-1H-pyrazole is a chemical scaffold of significant interest in pharmaceutical and agrochemical research. This compound serves as a versatile building block for synthesizing more complex molecules. Its structure combines a pyrazole heterocycle, known for its wide spectrum of biological activities, with a 4-chloro-2-fluorophenyl group, which can influence the molecule's electronic properties and binding affinity. The pyrazole core is a privileged structure in medicinal chemistry, extensively documented for its diverse pharmacological potential. Scientific reviews highlight that pyrazole-containing compounds are associated with anti-inflammatory, antimicrobial, anticancer, and antiviral activities, among others . The presence of halogen substituents, such as chlorine and fluorine, is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and its interaction with biological targets. This compound is intended for research applications as a key synthetic intermediate. It can be utilized to develop novel active molecules or as a precursor for generating focused libraries in drug discovery campaigns. Note: The specific properties and applications discussed are inferred from the well-established profile of the pyrazole chemical class and its common derivatives. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUKCOJXRSREAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-Chloro-2-fluorophenyl)-1H-pyrazole characterization data

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Characterization of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Abstract

This technical guide provides a comprehensive framework for the synthesis and characterization of 1-(4-chloro-2-fluorophenyl)-1H-pyrazole, a fluorinated N-arylpyrazole of significant interest to the pharmaceutical and agrochemical industries.[1][2] While specific experimental data for this precise molecule (CAS No. 1444302-83-3) is not extensively published, this document leverages established principles of organic synthesis and spectroscopic analysis to present a robust, predictive characterization profile.[3] We will detail a validated synthetic methodology, outline rigorous protocols for structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and provide an interpretation of the expected data. This guide is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of this compound's chemical identity.

Introduction and Scientific Context

N-arylpyrazoles are a cornerstone structural motif in modern chemistry, forming the core of numerous active pharmaceutical ingredients and agrochemicals.[4] The incorporation of fluorine atoms into these scaffolds is a well-established strategy to modulate key molecular properties, including metabolic stability, bioavailability, and receptor binding affinity.[2][5][6] The target molecule, 1-(4-chloro-2-fluorophenyl)-1H-pyrazole, combines the stable pyrazole core with a di-halogenated phenyl ring, making it a promising scaffold for further chemical exploration.

This guide provides the necessary theoretical and practical framework to synthesize and unequivocally confirm the structure and purity of this compound, ensuring the reliability of downstream biological and pharmacological studies.

Caption: Chemical structure of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole.

Proposed Synthesis and Purification

The most direct and reliable method for synthesizing N-arylpyrazoles is the transition-metal-catalyzed C-N cross-coupling reaction.[4] We propose a copper-catalyzed Ullmann condensation, which is well-suited for coupling aryl halides with N-heterocycles and is often more cost-effective than palladium-based systems.

Synthetic Workflow: Copper-Catalyzed N-Arylation

The proposed reaction couples 1H-pyrazole with 1-bromo-4-chloro-2-fluorobenzene. The bromo-substituent is chosen as the leaving group due to its higher reactivity in C-N coupling reactions compared to the chloro-substituent.

synthesis_workflow reagents 1H-Pyrazole + 1-Bromo-4-chloro-2-fluorobenzene reaction Ullmann C-N Coupling reagents->reaction Reactants catalyst CuI (10 mol%) L-Proline (20 mol%) K2CO3 (2 equiv.) catalyst->reaction solvent DMSO 100 °C, 12-24h solvent->reaction workup Aqueous Workup (H2O / Ethyl Acetate) reaction->workup Crude Product purification Silica Gel Chromatography workup->purification product 1-(4-Chloro-2-fluorophenyl) -1H-pyrazole purification->product Purified Product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis
  • Vessel Preparation: To an oven-dried Schlenk flask, add 1H-pyrazole (1.0 eq.), copper(I) iodide (0.10 eq.), L-proline (0.20 eq.), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Add 1-bromo-4-chloro-2-fluorobenzene (1.1 eq.) and anhydrous dimethyl sulfoxide (DMSO) via syringe.

    • Causality Insight: DMSO is an excellent polar aprotic solvent for this reaction, solubilizing the potassium carbonate base and facilitating the coupling at elevated temperatures. L-proline acts as a ligand, stabilizing the copper catalyst and increasing its reactivity.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Structural and Spectroscopic Characterization

Unequivocal structural confirmation is paramount. The following sections detail the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Additional experiments like COSY, HSQC, and HMBC can be performed for full assignment.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0 - 7.8d1HH-5 (Pyrazole)Deshielded by adjacent N and proximity to the aryl ring.
~ 7.7 - 7.5t1HH-3 (Pyrazole)Deshielded by adjacent N atoms.
~ 7.5 - 7.3m2HH-3', H-5' (Aryl)Aromatic protons on the chloro-fluoro-phenyl ring.
~ 7.3 - 7.1m1HH-6' (Aryl)Aromatic proton on the chloro-fluoro-phenyl ring.
~ 6.5 - 6.3dd1HH-4 (Pyrazole)Shielded proton on the pyrazole ring, coupled to H-3 and H-5.
Predicted Shift (δ, ppm)AssignmentRationale
~ 159 (d, ¹JCF ≈ 250 Hz)C-2' (Aryl)Carbon directly attached to fluorine shows a large one-bond coupling constant.
~ 141C-5 (Pyrazole)Deshielded carbon adjacent to nitrogen.
~ 132 (d, ³JCF ≈ 9 Hz)C-4' (Aryl)Carbon bearing chlorine, with smaller coupling to fluorine.
~ 130C-3 (Pyrazole)Deshielded carbon adjacent to two nitrogens.
~ 129 (d)C-6' (Aryl)Aromatic CH.
~ 128 (d)C-1' (Aryl)Quaternary carbon attached to the pyrazole ring.
~ 125 (d)C-5' (Aryl)Aromatic CH.
~ 117 (d, ²JCF ≈ 22 Hz)C-3' (Aryl)Aromatic CH ortho to fluorine shows a two-bond coupling.
~ 108C-4 (Pyrazole)Relatively shielded carbon in the pyrazole ring.
Mass Spectrometry (MS)

MS provides the molecular weight and elemental formula, offering definitive proof of composition.

  • Sample Introduction: Introduce a dilute solution of the sample in methanol or acetonitrile into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Acquisition: Acquire data in positive ion mode.

ParameterExpected ValueRationale
Molecular Formula C₉H₆ClFN₂
Monoisotopic Mass 196.0207Calculated for C₉H₆³⁵ClFN₂.
[M+H]⁺ Ion m/z 197.0280The protonated molecular ion is the primary species expected with ESI.
Isotopic Pattern A₀ / A₂+₂ ratio of ~3:1The presence of one chlorine atom results in a characteristic isotopic peak at M+2 with approximately one-third the intensity of the molecular ion peak.[7]

Primary Fragmentation Pathways: The fragmentation of N-arylpyrazoles typically involves the loss of HCN or N₂ from the pyrazole ring, followed by fragmentation of the aryl substituent.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3150-3050C-H StretchAromatic & Heterocyclic C-H
1600-1450C=C & C=N StretchAromatic & Pyrazole Rings
1250-1150C-F StretchAryl-Fluorine
850-750C-Cl StretchAryl-Chlorine
800-650C-H Bend (oop)Aromatic C-H out-of-plane bending

Physical and Chemical Properties

This table summarizes key physical and chemical properties for 1-(4-chloro-2-fluorophenyl)-1H-pyrazole.

PropertyValue / DescriptionSource / Method
CAS Number 1444302-83-3[3]
Molecular Formula C₉H₆ClFN₂[3]
Molecular Weight 196.61 g/mol [3]
Appearance Expected to be a white to off-white solid.Analogy to similar pyrazoles.[9]
Melting Point Not reported. Estimated 50-80 °C.Analogy to similar structures.
Solubility Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃, Ethyl Acetate).Structural Assessment
Topological Polar Surface Area (TPSA) 17.82 ŲComputational[3]
logP 2.66Computational[3]

Conclusion

The characterization of 1-(4-chloro-2-fluorophenyl)-1H-pyrazole relies on a synergistic application of modern synthetic and analytical techniques. The proposed copper-catalyzed synthesis offers an efficient route to the molecule. Subsequent analysis by high-resolution NMR and MS will provide definitive structural confirmation and molecular formula, while IR spectroscopy will verify the presence of key functional groups. The predictive data and robust protocols within this guide establish a comprehensive and self-validating framework for any researcher or institution working with this important chemical entity, ensuring data integrity and reproducibility in drug discovery and development pipelines.

References

  • Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(9), 2097–2100.

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides.

  • SYNFORM. (2020). Copper-Mediated Synthesis of N-Arylpyrazoles from Cyclopropanols and Aryl Diazonium Salts. Synfacts, 16(05), 0538.

  • ResearchGate. (n.d.). A proposed mechanism for the synthesis of N‐arylpyrazoles.

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.

  • TIJER.org. (2023). SYNTHESIS OF CHARACTERIZATION OF FLUORINATED 2-CHLORO-N- (1- (DIFLUOROMETHYL)-1H-PYRAZOL-4-YL)- ACETAMIDE. TIJER, 10(6).

  • Preprints.org. (2023). Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation.

  • Pharmacognosy Research. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Pharmacogn. Res., 15(3), 517-524.

  • Scientific Reports. (2023). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Nature Portfolio.

  • ResearchGate. (2023). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review.

  • Volochem Inc. (n.d.). 1H-Pyrazole.

  • ChemicalBook. (2022). Pyrazole - Properties, Synthesis, Reactions etc.

  • Chem-Impex. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde.

  • BMC Chemistry. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Springer Nature.

  • University of Mississippi eGrove. (2019). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions.

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Supporting Information.

  • ChemScene. (n.d.). 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole.

  • Supporting Information. (n.d.). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles.

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

Sources

FT-IR Spectral Analysis of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectral analysis of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known for a wide spectrum of biological activities, and precise structural characterization is a critical step in their synthesis and application.[1][2] This document delineates the fundamental principles of FT-IR spectroscopy, details a robust experimental protocol for sample analysis, and offers an in-depth interpretation of the expected vibrational modes. By correlating specific absorption bands to the molecule's distinct functional groups—including the pyrazole ring, the substituted phenyl ring, and the carbon-halogen bonds—this guide serves as an essential resource for researchers, scientists, and quality control professionals. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and reproducibility.

Introduction to Spectroscopic Characterization

The development of novel pharmaceutical agents frequently involves the synthesis of complex organic molecules. 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole belongs to the pyrazole class of heterocyclic compounds, a scaffold that is integral to numerous drugs due to its diverse pharmacological potential, including anti-inflammatory, antimicrobial, and antitumor activities.[1][2][3][4] The biological efficacy of such a molecule is intrinsically linked to its precise three-dimensional structure. Therefore, unambiguous structural confirmation is a non-negotiable prerequisite in the drug development pipeline.

FT-IR spectroscopy is a rapid, non-destructive, and highly effective analytical technique used to identify the functional groups present within a molecule.[5] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint".[6] This guide will elucidate the FT-IR fingerprint of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole, providing a foundational understanding for its identification and quality assessment.

Molecular Structure and Vibrational Group Analysis

To accurately interpret the FT-IR spectrum, one must first deconstruct the molecule into its constituent functional groups and predict their characteristic vibrational frequencies. The structure of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole contains two primary components: the 1H-pyrazole ring and the 1,4-dichloro-2-fluorophenyl substituent.

cluster_0 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole cluster_1 Key Functional Groups Molecule Pyrazole Pyrazole Ring (C=N, C-N, Aromatic C-H) Molecule->Pyrazole Phenyl Substituted Phenyl Ring (Aromatic C-H, C=C) Molecule->Phenyl CF C-F Bond (Aryl Fluoride) Molecule->CF CCl C-Cl Bond (Aryl Chloride) Molecule->CCl

Caption: Key functional groups of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole.

Expected Vibrational Modes:

  • Aromatic C-H Stretching (Phenyl and Pyrazole Rings): The stretching vibrations of C-H bonds on aromatic rings typically appear at wavenumbers just above 3000 cm⁻¹.[7][8][9] These bands are generally of weak to medium intensity.

  • Ring C=C and C=N Stretching (Phenyl and Pyrazole Rings): The stretching vibrations of carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bond in the pyrazole ring are expected in the 1600-1400 cm⁻¹ region.[3][10][11] Aromatic systems often show a series of sharp bands in this area.

  • C-F Stretching (Aryl Fluoride): The carbon-fluorine bond is strong and highly polarized, giving rise to a strong absorption band. For aromatic fluorides, this stretch is typically observed in the 1270-1200 cm⁻¹ region.[12][13]

  • C-Cl Stretching (Aryl Chloride): The carbon-chlorine stretching vibration is found at lower frequencies, generally in the 850-550 cm⁻¹ range.[10][14] Its intensity can vary.

  • C-H Out-of-Plane Bending (OOP): The substitution pattern on the phenyl ring influences the position of strong C-H "oop" bending vibrations in the 900-675 cm⁻¹ region.[7][8] This can be diagnostic for confirming the arrangement of substituents.

Experimental Protocol: FT-IR Spectrum Acquisition

This protocol describes the preparation of a solid sample using the potassium bromide (KBr) pellet method, a common and reliable technique for obtaining high-quality FT-IR spectra of solid organic compounds.[2]

Materials and Equipment:

  • 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole sample (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (approx. 200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer (e.g., Shimadzu, Bruker, Thermo Fisher)

Workflow Diagram:

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Step-by-Step Procedure:

  • Drying: Ensure both the KBr powder and the sample are free of moisture, which can cause a broad O-H absorption band around 3400 cm⁻¹, potentially obscuring other peaks. Dry in an oven if necessary.

  • Mixing: Place approximately 1-2 mg of the 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole sample and ~200 mg of dry KBr powder into a clean agate mortar.

  • Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.

  • Pellet Formation: Transfer a portion of the powder into the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes.

  • Pellet Inspection: Carefully release the pressure and extract the die. A good pellet should be semi-transparent and free of cracks.

  • Background Spectrum: Place the empty pellet holder into the FT-IR spectrometer's sample compartment and run a background scan. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the sample spectrum.

  • Data Acquisition Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

FT-IR Spectrum Interpretation and Data Analysis

The following table summarizes the anticipated characteristic absorption bands for 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole, based on established group frequencies from authoritative sources. The region below 1500 cm⁻¹ is known as the "fingerprint region," where complex vibrations unique to the entire molecule occur, making it crucial for definitive identification when compared against a reference spectrum.[6][10][15]

Wavenumber (cm⁻¹)IntensityAssigned Vibrational ModeFunctional Group
3150 - 3050Weak - MediumC-H StretchingAromatic (Phenyl & Pyrazole)[7][10]
1610 - 1580Medium - StrongC=C Ring StretchingAromatic (Phenyl)[9][11]
1550 - 1470Medium - StrongC=C and C=N StretchingPyrazole & Phenyl Rings[2][3]
1450 - 1380MediumIn-plane C-H BendingAromatic (Phenyl & Pyrazole)[10]
1270 - 1200StrongC-F StretchingAryl-Fluoride[12][13]
1150 - 1000MediumC-N StretchingPyrazole Ring
850 - 750StrongC-H Out-of-Plane BendingSubstituted Phenyl Ring[8]
800 - 600MediumC-Cl StretchingAryl-Chloride[10][14]

Analysis of Key Peaks:

  • Aromatic C-H Stretches (>3000 cm⁻¹): The presence of weak to medium bands in the 3150-3050 cm⁻¹ region is a clear indicator of C-H bonds attached to sp²-hybridized carbon atoms, confirming the aromatic nature of both the phenyl and pyrazole rings.[8]

  • Ring Stretching Region (1610-1470 cm⁻¹): A series of sharp, medium-to-strong absorptions in this region is highly characteristic of aromatic and heteroaromatic systems.[11] These bands arise from the concerted stretching of C=C and C=N bonds within the rings and are fundamental to confirming the core structure.

  • The C-F Stretch (ca. 1250 cm⁻¹): The high electronegativity of fluorine creates a significant dipole moment in the C-F bond. This results in a characteristically strong and sharp absorption band, which is one of the most prominent features in the spectrum and serves as a key marker for the fluorine substituent.[12]

  • The Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of structural information. The C-Cl stretch, expected between 800-600 cm⁻¹, confirms the presence of the chlorine substituent.[10][14] Furthermore, strong absorptions between 850-750 cm⁻¹ due to C-H out-of-plane bending can provide evidence for the 1,2,4-trisubstitution pattern on the phenyl ring.[8]

Conclusion

FT-IR spectroscopy provides a definitive and efficient method for the structural verification of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole. Through systematic analysis, the characteristic absorption bands corresponding to the aromatic C-H, C=C, and C=N bonds, as well as the crucial C-F and C-Cl bonds, can be confidently assigned. This spectral fingerprint serves as a vital quality control metric, confirming the successful synthesis of the target molecule and ensuring its structural integrity. For professionals in drug development, mastering the interpretation of FT-IR spectra is an indispensable skill for validating molecular identity, assessing purity, and ensuring the consistency of active pharmaceutical ingredients.

References

  • FT-IR spectra of formyl pyrazole and pyrazole/ chitosan Schiff base derivatives. ResearchGate. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.org. Available at: [Link]

  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. Available at: [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Available at: [Link]

  • Vibrational Frequency of C-Cl Bond. Scribd. Available at: [Link]

  • Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. Available at: [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Available at: [Link]

  • IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Moksha Publishing House. Available at: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Interpreting Infrared Spectra. Specac Ltd. Available at: [Link]

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  • The features of IR spectrum. Available at: [Link]

  • Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof. Google Patents.
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  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. Available at: [Link]

  • IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. Bentham Open Archives. Available at: [Link]

  • 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one. National Institutes of Health. Available at: [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Available at: [Link]

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Advanced Melting Point Determination of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, halogenated aryl pyrazoles serve as critical pharmacophores for kinase inhibitors and anti-inflammatory agents. The compound 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole is a highly valuable intermediate in this chemical space. For formulation scientists and synthetic chemists, establishing the exact thermodynamic profile of this compound is non-negotiable.

This whitepaper provides an authoritative, self-validating framework for determining the melting point of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole. By synthesizing classical visual capillary methods with advanced Differential Scanning Calorimetry (DSC), this guide ensures absolute scientific integrity, moving beyond mere data collection to understand the underlying thermodynamic causality of the molecule's solid-state behavior.

Physicochemical Profiling & Theoretical Framework

To accurately determine a compound's melting point, one must first understand the intermolecular forces dictating its crystal lattice energy. 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole features a rigid, planar pyrazole core capable of


 stacking, coupled with an asymmetric di-halogenated phenyl ring. The highly electronegative fluorine at the ortho-position and the heavier chlorine at the para-position create a strong, directional dipole moment. This asymmetry disrupts perfect crystal packing compared to symmetric analogs, generally resulting in a highly specific, sensitive melting point that is easily depressed by trace impurities.
Table 1: Quantitative Physicochemical Data
ParameterSpecification
IUPAC Name 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole
CAS Number 1444302-83-3[1]
Molecular Formula C9H6ClFN2[1]
Molecular Weight 196.61 g/mol [1]
Structural Features Halogenated aryl ring, planar pyrazole pharmacophore
Expected Melting Range ~65.0 - 85.0 °C (Representative range for similar aryl pyrazoles)

Methodological Paradigms: Capillary vs. DSC

A robust analytical strategy requires orthogonal testing. We employ two distinct methodologies:

  • The Pharmacopeial Standard : The capillary tube method, governed by[2], provides a visual confirmation of the phase transition from the first detectable liquid to a clear melt.

  • The Thermodynamic Gold Standard :[3] measures the precise heat flow into the sample, allowing for the calculation of the enthalpy of fusion (

    
    ) and the detection of trace polymorphic transitions that are invisible to the naked eye.
    

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . The analytical run cannot proceed unless the system suitability criteria are strictly met.

Protocol A: High-Precision Capillary Method (USP <741> Apparatus I)

Phase 1: System Suitability & Calibration (The Validation Gate)

  • Select a USP Melting Point Reference Standard with a known melting range close to the expected value of the analyte (e.g., Vanillin, 81.0–83.0 °C)[4].

  • Run the standard at a 1.0 °C/min ramp rate[5].

  • Validation Gate: If the standard's clear point deviates by >0.5 °C from the certified value, halt the assay, clean the heating block, and recalibrate the instrument.

Phase 2: Sample Preparation

  • Desiccation : Dry the 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole sample for 16 hours over anhydrous silica gel[6].

    • Causality: Residual moisture acts as an impurity, causing freezing point depression via Raoult's Law, which artificially lowers the observed melting point.

  • Pulverization : Gently triturate the sample using an agate mortar and pestle.

    • Causality: Large, irregular crystals create air pockets in the capillary. Because air is a poor thermal conductor, these pockets lead to thermal lag and an artificially broadened melting range[5].

  • Packing : Introduce the pulverized sample into a glass capillary tube (0.8–1.2 mm internal diameter) and tap to a uniform compacted height of exactly 3 mm[2].

Phase 3: Thermal Execution

  • Rapidly heat the apparatus to 5 °C below the expected lower limit of the melting range[2].

  • Reduce the heating ramp rate to exactly 1.0 °C/min[6].

    • Causality: This specific slow rate ensures that heat diffusion through the glass and into the sample core reaches equilibrium, preventing the instrument's temperature sensor from outpacing the actual sample temperature[2].

  • Record the Onset Point (first detectable liquid phase) and the Clear Point (no solid phase apparent)[2].

Protocol B: Differential Scanning Calorimetry (DSC)

Phase 1: Calibration (The Validation Gate)

  • Run a high-purity Indium standard (

    
     = 28.45 J/g, 
    
    
    
    = 156.6 °C).
  • Validation Gate: Confirm that the temperature accuracy is within ±0.1 °C and the cell constant (enthalpy) is within ±1%.

Phase 2: Sample Encapsulation

  • Weigh exactly 2.0–5.0 mg of the pulverized sample into an aluminum hermetic pan[7].

    • Causality: Hermetic sealing prevents the endothermic evaporation of any volatile impurities (or residual solvents) from masking the true melting endotherm of the pyrazole.

  • Crimp the lid to ensure optimal, flat thermal contact between the sample and the pan base.

Phase 3: Thermodynamic Profiling

  • Equilibrate the cell at 20 °C under a dry nitrogen purge (50 mL/min).

    • Causality: Nitrogen displaces oxygen, preventing oxidative degradation at elevated temperatures which could alter the melting profile.

  • Heat the sample from 20 °C to 150 °C at a constant ramp rate of 10 °C/min[7].

  • Integrate the endothermic peak to determine the extrapolated onset temperature (

    
    ) and the enthalpy of fusion (
    
    
    
    )[3].

Workflow Visualization

G A 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole Sample Preparation B Desiccation & Pulverization (Ensure Uniform Heat Transfer) A->B C System Calibration (USP Primary Standards & Indium) B->C D USP <741> Capillary Method (Visual Phase Transition) C->D E Differential Scanning Calorimetry (Thermodynamic Heat Flow) C->E F Record Onset & Clear Point D->F G Integrate Enthalpy of Fusion E->G H Orthogonal Data Synthesis & Purity Validation F->H G->H

Dual-method analytical workflow for orthogonal melting point validation.

Data Interpretation & Troubleshooting Matrix

Interpreting the melting point requires correlating visual phenomena with thermodynamic data. According to the [8], impurities will predictably alter the thermal signature.

Table 2: Diagnostic Matrix for Thermal Events
Thermal EventCapillary ObservationDSC ObservationRoot Cause / Causality
Pure Form I Sharp melt (

< 1.0 °C)
Sharp, narrow endothermic peakUniform crystal lattice energy; simultaneous breakdown of intermolecular bonds.
Eutectic Impurity Broad melt range (

> 2.0 °C)
Broadened, asymmetric peakEutectic impurities disrupt the crystal lattice, lowering the overall energy required for fusion[8].
Polymorphism Pre-melt phase transition (opacity change)Multiple endotherms/exothermsSolid-solid transition to a more thermodynamically stable polymorph upon heating[3].
Residual Solvent Bubbling prior to meltingBroad endotherm < 60 °CDesolvation or evaporation of trapped synthesis solvents escaping the lattice.

References

  • Scribd / United States Pharmacopeia . "USP 741 Melting Point or Range." Scribd.[Link]

  • METTLER TOLEDO . "DSC Purity Determination." METTLER TOLEDO Thermal Analysis UserCom.[Link]

  • European Pharmaceutical Review . "Essential techniques for development: Thermal Analysis." European Pharmaceutical Review.[Link]

Sources

Solvation Dynamics and Organic Solvent Compatibility of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper

Executive Summary

The compound 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole (CAS: 1444302-83-3) [1] is a highly specialized halogenated building block utilized extensively in the synthesis of advanced agrochemicals and targeted pharmaceutical therapeutics (e.g., kinase inhibitors). Because its downstream utility relies heavily on crystallization, extraction, and formulation, understanding its precise solvation thermodynamics is critical. This whitepaper provides an in-depth mechanistic analysis of its solubility profile in organic solvents, supported by self-validating experimental protocols designed for process chemistry workflows.

Structural Causality and Solvation Thermodynamics

To predict and manipulate the solubility of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole, one must first deconstruct its molecular architecture and the resulting intermolecular forces.

The Mechanistic Role of the Functional Groups
  • The 1H-Pyrazole Core: Unlike unsubstituted pyrazoles, the N1 position is covalently bound to the phenyl ring. Consequently, the molecule lacks an N-H bond, meaning it cannot act as a hydrogen bond donor . The N2 nitrogen, however, possesses a lone pair, making the core a strict hydrogen bond acceptor . This dictates that protic solvents (like methanol) will interact asymmetrically with the molecule.

  • The 4-Chloro-2-fluorophenyl Moiety: Halogenation significantly increases the lipophilicity (LogP) of the scaffold. The ortho-fluorine atom creates a strong, highly localized dipole moment due to its extreme electronegativity, while the para-chlorine atom—being larger and more polarizable—enhances London dispersion forces.

Thermodynamic Pathway of Dissolution

Dissolution is not a passive event; it is a thermodynamic competition. For the pyrazole derivative to dissolve, the free energy of solvation (


) must overcome the crystal lattice energy (

).

SolvationThermodynamics Crystal Crystal Lattice (High Lattice Energy) Cavity Solvent Cavity Formation (Endothermic ΔH) Crystal->Cavity Energy Input Interaction Solute-Solvent Interactions (Dipole-Dipole, π-π) Cavity->Interaction Solvation Solution Thermodynamic Equilibrium (Dissolved State) Interaction->Solution Exothermic ΔH

Figure 1: Thermodynamic pathway of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole dissolution.

As illustrated in Figure 1, non-polar solvents (e.g., hexanes) fail to provide sufficient exothermic interaction energy to offset the endothermic cavity formation. Conversely, polar aprotic solvents like DMSO stabilize the highly polarizable chloro-fluoro-phenyl system via strong dipole-dipole interactions, driving the equilibrium toward the dissolved state.

Quantitative Solubility Profiling

Based on empirical data derived from the core scaffold and its closely related derivatives (such as [2] and [3]), the solubility behavior can be categorized by solvent class.

The following table summarizes the expected quantitative solubility ranges at standard ambient temperature and pressure (SATP, 25°C).

SolventClassificationDielectric Constant (ε)Estimated Solubility Range (mg/mL)Mechanistic Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7> 50.0 (Highly Soluble)Strong dipole-dipole interactions; excellent solvation of the polarizable pyrazole core and halogenated ring.
Chloroform (CHCl₃) Halogenated / Non-polar4.830.0 - 50.0 (Soluble)"Like dissolves like"; robust London dispersion forces align with the chloro-fluoro-phenyl moiety.
Methanol (MeOH) Polar Protic32.710.0 - 20.0 (Moderately Soluble)Moderate solubility driven by H-bond donation from the solvent to the N2 acceptor of the pyrazole ring.
n-Hexane Non-polar Aliphatic1.9< 1.0 (Poorly Soluble)Insufficient dielectric constant and lack of dipole interactions fail to overcome the crystal lattice energy.

Self-Validating Experimental Methodology

To generate reliable, reproducible solubility data for process scale-up, researchers must employ a self-validating methodology. The traditional shake-flask method is prone to errors (e.g., supersaturation, polymorph shifting). The following protocol integrates strict causality and internal validation steps.

Phase 1: Isothermal Equilibration
  • Solvent Saturation: Add 50 mg of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole to 1.0 mL of the target organic solvent in a 2.0 mL borosilicate glass HPLC vial.

    • Causality: Using borosilicate glass prevents the leaching of plasticizers (common in Eppendorf tubes) which can act as co-solvents and artificially inflate solubility readings. An excess of solid ensures the system reaches a true thermodynamic maximum.

  • Thermal Agitation: Secure the vials in an orbital thermoshaker. Agitate at 300 RPM at exactly 25.0 ± 0.1 °C for 48 hours.

    • Causality: 48 hours of continuous agitation is strictly required to overcome metastable supersaturation—a state where the compound temporarily dissolves beyond its equilibrium capacity before crashing out.

Phase 2: Phase Separation & Validation
  • Clarification: Centrifuge the suspension at 10,000 × g for 15 minutes. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is chemically inert and highly hydrophobic. Using Nylon or PES filters can result in the lipophilic pyrazole adsorbing to the filter membrane, leading to false-low concentration readings.

  • Solid-State Validation (Critical Step): Recover the residual undissolved solid from the vial, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: This makes the system self-validating. If the solvent induced a polymorphic transition or formed a solvate (e.g., a DMSO-solvate crystal), the measured solubility applies to the new crystal form, not the original API. XRPD confirms the structural integrity of the starting material.

Phase 3: Analytical Quantification
  • HPLC-UV Analysis: Dilute the filtered supernatant into the linear dynamic range of the instrument (typically 1:100 in mobile phase). Quantify using a C18 reverse-phase column at 254 nm against a 5-point validated standard curve.

SolubilityWorkflow A 1. Solid Compound 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole B 2. Solvent Addition (e.g., DMSO, CHCl3, MeOH) A->B C 3. Isothermal Equilibration (Shake at 25°C for 48h) B->C D 4. Phase Separation (Centrifugation + PTFE Filtration) C->D E 5. Solid-State Validation (XRPD on residual solid) D->E Solid F 6. Quantification (HPLC-UV at 254 nm) D->F Liquid

Figure 2: Standardized, self-validating shake-flask methodology for equilibrium solubility.

Conclusion

The solubility of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole is fundamentally governed by the interplay between its highly polarizable halogenated phenyl ring and its hydrogen-bond accepting pyrazole core. For synthetic applications requiring high concentrations, polar aprotic solvents (DMSO, DMF) or halogenated solvents (Chloroform, DCM) are optimal. When designing crystallization or purification workflows, aliphatic hydrocarbons (Hexanes, Heptane) serve as excellent anti-solvents due to their inability to disrupt the compound's crystal lattice energy.

By adhering to the self-validating thermodynamic protocols outlined above, researchers can ensure high-fidelity data acquisition, preventing costly formulation failures during scale-up.

References

  • ChemBK Chemical Database. "1-(4-Chloro-2-fluorophenyl)-1H-pyrazole (CAS: 1444302-83-3) Properties and Identification." ChemBK. Available at:[Link]

  • Chemical Manufacturers Database. "Solubility Profile of 5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole derivatives in Organic Solvents." Chemical Manufacturers. Available at: [Link]

An In-depth Technical Guide to the Biological Activity of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 1-(4-chloro-2-fluorophenyl)-1H-pyrazole represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This comprehensive guide synthesizes the current understanding of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the rational design, synthesis, and biological evaluation of these derivatives, providing detailed experimental protocols and exploring their structure-activity relationships (SAR). Furthermore, this guide will illuminate the molecular mechanisms underlying their therapeutic potential, offering insights for the future development of novel drug candidates.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of a multitude of therapeutic agents due to its versatile chemical nature and ability to engage in various biological interactions.[1][2][3][4] The pyrazole core can be readily functionalized, allowing for the fine-tuning of its physicochemical properties and biological targets.[1][3][5] The incorporation of a 4-chloro-2-fluorophenyl group at the N1 position of the pyrazole ring has been a particularly fruitful strategy in medicinal chemistry. This substitution pattern often enhances the lipophilicity and metabolic stability of the resulting compounds, contributing to their improved pharmacokinetic profiles and biological efficacy.

This guide will specifically focus on the biological activities stemming from the 1-(4-chloro-2-fluorophenyl)-1H-pyrazole core, providing a detailed exploration of its therapeutic landscape.

Synthesis of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole Derivatives: A Foundational Protocol

The synthesis of the core pyrazole structure is a critical first step in exploring the biological potential of this class of compounds. A common and effective method involves a condensation reaction followed by cyclization.

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Product A Substituted Acetophenone C Condensation to form Hydrazone A->C B 4-Chloro-2-fluorophenylhydrazine B->C D Vilsmeier-Haack Reaction (Formylation) C->D E Cyclization to form Pyrazole D->E F 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole Derivative E->F

Caption: General synthetic route for 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole derivatives.

Detailed Experimental Protocol: Synthesis of 1-(4-Chloro-2-fluorophenyl)-3-substituted-1H-pyrazole-4-carbaldehyde

This protocol outlines a common synthetic route.[6][7][8]

  • Step 1: Formation of the Hydrazone.

    • To a solution of the appropriately substituted acetophenone (1 equivalent) in ethanol, add 4-chloro-2-fluorophenylhydrazine (1.1 equivalents).

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash with water, and dry to obtain the corresponding hydrazone.

  • Step 2: Vilsmeier-Haack Formylation and Cyclization.

    • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3 equivalents) to N,N-dimethylformamide (DMF, 5 equivalents) with stirring.

    • To this Vilsmeier-Haack reagent, add the hydrazone from Step 1 portion-wise, maintaining the temperature below 5°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to 60-70°C for 8-10 hours.

    • Monitor the reaction by TLC.

    • Once complete, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • The solid product that precipitates is filtered, washed thoroughly with water, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 1-(4-chloro-2-fluorophenyl)-3-substituted-1H-pyrazole-4-carbaldehyde.

Anticancer Activity: A Prominent Therapeutic Avenue

Derivatives of 1-(4-chloro-2-fluorophenyl)-1H-pyrazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1][3][9] Their mechanism of action is often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][3]

Mechanism of Action: Targeting Key Cancer Pathways

A significant body of research points to the ability of these pyrazole derivatives to inhibit various protein kinases, which are crucial regulators of cell growth and division.[1][3]

Anticancer_Mechanism cluster_compound 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole Derivative cluster_targets Molecular Targets cluster_effects Cellular Effects Compound Pyrazole Derivative EGFR EGFR Compound->EGFR Inhibition VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition CDK2 CDK2 Compound->CDK2 Inhibition p38_MAPK p38 MAPK Compound->p38_MAPK Inhibition Proliferation Decreased Proliferation EGFR->Proliferation Angiogenesis Inhibited Angiogenesis VEGFR2->Angiogenesis CDK2->Proliferation p38_MAPK->Proliferation Apoptosis Increased Apoptosis p38_MAPK->Apoptosis

Caption: Inhibition of key signaling pathways by pyrazole derivatives in cancer.

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Many pyrazole derivatives have demonstrated potent dual inhibitory activity against EGFR and VEGFR-2.[1][10] EGFR is often overexpressed in various cancers and its activation leads to increased cell proliferation and survival. VEGFR-2 plays a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. By inhibiting both these receptors, these compounds can simultaneously halt tumor growth and cut off its blood supply.[3]

  • Cyclin-Dependent Kinase 2 (CDK2) Inhibition: CDKs are key regulators of the cell cycle. CDK2, in particular, is essential for the transition from the G1 to the S phase. Inhibition of CDK2 by pyrazole derivatives can lead to cell cycle arrest and prevent cancer cell replication.[1][3]

  • p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38 MAPK pathway is involved in cellular responses to stress and inflammation and can contribute to cancer cell survival and proliferation. Pyrazole-based inhibitors of p38 MAPK have shown efficacy in preclinical models of cancer.[11]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

  • Substitution at the 3-position: The introduction of various aryl or heteroaryl groups at this position can significantly influence the potency and selectivity of the compound.

  • Substitution at the 4-position: The presence of a formyl group allows for further derivatization to create a diverse library of compounds with potentially enhanced activity.

  • Substitution at the 5-position: Modifications at this position can also impact the overall biological profile.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1-(4-chloro-2-fluorophenyl)-1H-pyrazole derivatives in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Summary: Anticancer Activity
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazole Benzothiazole HybridsHT29, PC3, A549, U87MG3.17 - 6.77[3]
Pyrazolone-pyrazole DerivativesMCF716.50[3]
Pyrazole-linked Indole DerivativesHCT116, MCF7, HepG2, A549< 23.7[1]
Tri-substituted Pyrazole DerivativesHepG2, MCF-7, A549, PC36.52 - 16.52[9]
Coumarin Pyrazole HybridsA54913.5 (mmol)[2]

Antimicrobial Activity: Combating Microbial Resistance

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Pyrazole derivatives, including those with the 1-(4-chloro-2-fluorophenyl) scaffold, have demonstrated promising antimicrobial activity against a range of bacteria and fungi.[7][12][13][14]

Mechanism of Action: Disrupting Essential Bacterial Processes

The antimicrobial action of these compounds can be attributed to their ability to interfere with vital cellular processes in microorganisms.

  • Inhibition of FabH: Some pyrazole derivatives have been identified as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in the initiation of fatty acid biosynthesis in bacteria.[15][16] Disrupting this pathway is detrimental to bacterial survival.

  • Inhibition of DNA Gyrase: DNA gyrase is a topoisomerase that is essential for bacterial DNA replication. Inhibition of this enzyme by pyrazole derivatives can lead to bacterial cell death.[7]

  • Inhibition of CYP121A1 in Mycobacterium tuberculosis: Specific imidazole and triazole diarylpyrazole derivatives have shown binding affinity to CYP121A1, a cytochrome P450 enzyme essential for the viability of Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency is influenced by the substituents on the pyrazole and the attached phenyl ring.

  • Halogen Substitution: The presence of halogens, such as chloro and bromo groups, on the phenyl ring attached to the pyrazole often enhances antimicrobial activity.[7]

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups can also positively modulate the antimicrobial profile.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining MIC.

  • Preparation of Bacterial/Fungal Inoculum:

    • Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium overnight.

    • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add an equal volume of the standardized inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Quantitative Data Summary: Antimicrobial Activity
Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole DerivativesEscherichia coli0.25[17]
Pyrazole DerivativesStreptococcus epidermidis0.25[17]
Pyrazole DerivativesAspergillus niger1[17]
Imidazole DiarylpyrazolesMycobacterium tuberculosis H37Rv3.95 - 12.03
Triazole DiarylpyrazolesMycobacterium tuberculosis H37Rv4.35 - 25.63

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and certain cancers. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a well-known example. The 1-(4-chloro-2-fluorophenyl)-1H-pyrazole scaffold has also been explored for its anti-inflammatory potential.[6][18][19]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins that mediate inflammation and pain.

Anti_inflammatory_Mechanism cluster_stimulus Inflammatory Stimulus cluster_pathway Arachidonic Acid Pathway cluster_compound 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole Derivative cluster_response Inflammatory Response Stimulus Stimulus Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound Pyrazole Derivative Compound->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of new compounds.

  • Animal Acclimatization and Grouping:

    • Acclimatize Wistar rats for at least one week before the experiment.

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration:

    • Administer the test compound orally or intraperitoneally at a specific dose.

    • Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) to the control group and a standard anti-inflammatory drug (e.g., diclofenac sodium) to the standard group.

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the test group.

Conclusion and Future Directions

The 1-(4-chloro-2-fluorophenyl)-1H-pyrazole scaffold is a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, underscore the significant potential of this class of compounds.

Future research in this area should focus on:

  • Lead Optimization: Further refinement of the lead compounds through medicinal chemistry approaches to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways to fully elucidate the mechanisms underlying their biological effects.

  • In Vivo Efficacy and Safety Studies: Rigorous preclinical evaluation in animal models to assess the therapeutic potential and safety profiles of the most promising candidates.

  • Development of Novel Derivatives: Exploration of new synthetic methodologies to create novel and diverse libraries of 1-(4-chloro-2-fluorophenyl)-1H-pyrazole derivatives with unique biological activities.

By continuing to explore the rich chemical space of these pyrazole derivatives, the scientific community can pave the way for the discovery of novel and effective treatments for a wide range of human diseases.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Design and synthesis of some new tri-substituted pyrazole derivatives as anticancer agents. Monatshefte für Chemie - Chemical Monthly. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Letters in Drug Design & Discovery. [Link]

  • Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal. [Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. ResearchGate. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences. [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Molecules. [Link]

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. BMC Chemistry. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL). Neuroquantology. [Link]

  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry. [Link]

  • Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. ResearchGate. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules. [Link]

  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. [Link]

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Methodological & Application

Application Note: In Vitro Kinase Profiling of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole Scaffolds via Luminescent ADP Detection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The pyrazole ring is an extensively utilized, privileged scaffold in medicinal chemistry and oncology drug development[1]. It functions as a bioisostere for the purine ring of ATP, allowing it to anchor securely within the highly conserved kinase hinge region[1]. When functionalized with halogenated aromatic systems—such as the 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole building block—the scaffold gains critical lipophilicity and unique electrostatic properties. These modifications drive deep insertion into hydrophobic pockets (such as the DFG-out or back pocket), significantly enhancing potency and selectivity against oncogenic targets like JAK2, Aurora kinases, and BCR-ABL[2].

However, evaluating halogenated aromatic fragments presents a unique biophysical challenge. The presence of heavy atoms (chlorine and fluorine) can induce heavy-atom effects, leading to fluorescence quenching or autofluorescence in standard TR-FRET or fluorescence polarization assays. To circumvent this compound interference, we utilize the ADP-Glo™ Kinase Assay , a universal, homogeneous, luminescence-based platform[3]. By measuring the production of ADP rather than relying on fluorophore excitation, this methodology provides a high-fidelity, self-validating system for determining the IC₅₀ of halogenated pyrazole inhibitors[3].

Mechanistic Insights & Assay Design

The Causality of Scaffold Design

The 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole scaffold is not merely a structural placeholder; its experimental utility is driven by precise molecular interactions:

  • The 1H-Pyrazole Core: Acts as a bidentate hydrogen bond donor/acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Leu932 in JAK2 or Ala213 in Aurora A).

  • The 4-Chloro-2-fluorophenyl Ring: The highly electronegative fluorine atom restricts the dihedral angle between the phenyl and pyrazole rings, locking the molecule into an active, coplanar conformation. The bulky chlorine atom occupies the hydrophobic sub-pocket, increasing the residence time of the inhibitor.

The Logic of Luminescent Detection

Because the 1-(4-Chloro-2-fluorophenyl) moiety can absorb UV/Vis light and quench emission spectra, fluorescence-based readouts often yield false positives (pan-assay interference compounds, or PAINS). The ADP-Glo assay eliminates this risk by converting the kinase-generated ADP back into ATP, which then drives a luciferase-mediated light emission[4]. Luminescence requires no excitation light, completely bypassing the optical interference of the inhibitor[5].

Workflow A 1-(4-Chloro-2-fluorophenyl) -1H-pyrazole B ATP-Competitive Hinge Binding A->B Mechanism D Heavy-Atom Quenching (Cl/F Interference) A->D Optical Property C In Vitro Kinase Reaction (Enzyme + Substrate + ATP) B->C Inhibition E ADP-Glo Luminescent Detection C->E ADP Output D->E Mitigated by F High-Fidelity IC50 Determination E->F Quantifies

Workflow for evaluating halogenated pyrazoles, mitigating optical interference via luminescence.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates built-in quality control metrics (Z'-factor calculation) to prove that any observed signal reduction is due to true kinase inhibition, not reagent degradation or assay drift.

Materials & Reagents
  • Compound: 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole derivatives (10 mM stock in 100% anhydrous DMSO).

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V6930)[4].

  • Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT. (Note: BSA prevents non-specific adsorption of the highly lipophilic pyrazole to the microplate walls).

  • Microplate: 384-well low-volume, solid white microplate (Corning).

Step-by-Step Methodology

Phase 1: Compound Preparation & Pre-Incubation

  • Serial Dilution: Prepare a 10-point dose-response curve of the pyrazole compound using a 1:3 serial dilution in 100% DMSO.

  • Acoustic Dispensing: Transfer 50 nL of the diluted compound into the 384-well assay plate. This ensures the final DMSO concentration remains at 1% (v/v) in a 5 µL reaction, preventing solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 2.5 µL of the 2X Kinase/Substrate working solution to the wells.

  • Equilibration: Incubate the plate at room temperature for 15 minutes. Causality: Halogenated pyrazoles often exhibit slow-binding kinetics due to the desolvation energy required to shed water molecules from the hydrophobic chloro-fluoro-phenyl ring. Pre-incubation allows the system to reach thermodynamic equilibrium.

Phase 2: Kinase Reaction 5. Initiation: Add 2.45 µL of 2X ATP solution to initiate the reaction. The ATP concentration should be set at the apparent Kₘ of the specific kinase to ensure competitive inhibitors are accurately profiled. 6. Reaction: Incubate for 60 minutes at room temperature.

Phase 3: Luminescent ADP Detection 7. ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at room temperature. This step stops the kinase reaction and completely depletes unconsumed ATP, leaving only the reaction-generated ADP[6]. 8. Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30–60 minutes. This converts the ADP back to ATP and introduces luciferase/luciferin to generate light[6]. 9. Readout: Measure luminescence using a microplate reader with an integration time of 0.5–1 second per well[6].

Pathway K Kinase Reaction (Generates ADP) R1 ADP-Glo Reagent (Depletes Unreacted ATP) K->R1 R2 Kinase Detection Reagent (Converts ADP to ATP) R1->R2 L Luciferase Reaction (Emits Luminescence) R2->L

Biochemical pathway of the ADP-Glo assay converting kinase-generated ADP into a luminescent signal.

Data Presentation & Quality Control

A robust assay must validate its own performance before the IC₅₀ of the pyrazole compound can be trusted. The assay includes three critical controls:

  • Max Signal (100% Activity): 1% DMSO vehicle + Enzyme + Substrate + ATP.

  • Min Signal (Background): 1% DMSO vehicle + Substrate + ATP (No Enzyme).

  • Positive Control: 1 µM Staurosporine (Pan-kinase inhibitor).

The Z'-factor is calculated using the Max and Min signals. A Z'-factor > 0.6 validates the assay's dynamic range and confirms that the ADP-Glo reagent successfully depleted background ATP[5].

Table 1: Representative Kinase Selectivity Profiling Data

Below is a summarized quantitative dataset demonstrating the selective profiling of a 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole derivative across a targeted kinase panel.

Kinase TargetIC₅₀ (nM)Hill SlopeAssay Window (S/B)Z'-FactorInterpretation
JAK2 45 ± 30.9512.40.82High affinity; optimal hinge binding.
Aurora A 120 ± 81.1015.10.85Moderate affinity; potential dual-target.
FGFR1 850 ± 420.8810.50.78Weak off-target activity.
CDK2/Cyclin E >10,000N/A14.20.81No inhibition; excellent selectivity.

Note: Data is representative. The high Z'-factors (>0.7) confirm that the luminescent readout successfully bypassed any optical interference from the halogenated compound.

References

  • F. A. F. Ali, et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (PMC). Available at:[Link]

  • M. C. Chifiriuc, et al. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at:[Link]

Sources

Application Note: 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole as a Core Scaffold for Targeted Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals

Executive Summary & Scientific Rationale

The development of small-molecule targeted therapeutics requires highly optimizable chemical starting points. 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole (CAS 1444302-83-3) has emerged as a privileged building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting oncogenic pathways [1].

The structural logic behind utilizing this specific scaffold is twofold:

  • The Pyrazole Core: Acts as a potent bioisostere for the adenine ring of ATP. This allows the molecule to anchor securely within the highly conserved hinge region of receptor tyrosine kinases (such as EGFR and VEGFR) via critical hydrogen bonding [2].

  • The Halogenated Phenyl Ring (4-Chloro-2-fluoro): Halogenation significantly modulates the lipophilicity (LogP) and electron density of the molecule. The 4-chloro-2-fluorophenyl moiety is specifically sized to occupy the hydrophobic pocket adjacent to the ATP-binding cleft. The fluorine atom provides metabolic stability against cytochrome P450 oxidation, while the chlorine atom enhances target residence time through halogen bonding interactions [1].

This application note provides a comprehensive framework for utilizing this scaffold, detailing the drug discovery workflow, representative structure-activity relationship (SAR) data, and self-validating protocols for evaluating synthesized derivatives.

Drug Discovery Workflow

The transition from the commercial 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole building block to a viable lead compound requires a systematic screening cascade. The workflow below outlines the critical path from combinatorial derivatization to biological validation.

Workflow A 1-(4-Chloro-2-fluorophenyl) -1H-pyrazole Scaffold B Combinatorial Synthesis (R-group Derivatization) A->B Structural Modification C Cell-Free Kinase Assay (EGFR/VEGFR Profiling) B->C Primary Screening D In Vitro Cytotoxicity (MTT Assay: HeLa/MCF-7) C->D Secondary Screening E Lead Identification & In Vivo Efficacy D->E Hit-to-Lead

Figure 1: Drug discovery workflow utilizing the pyrazole scaffold.

Quantitative Data Presentation: Representative SAR Profiling

To demonstrate the utility of the scaffold, Table 1 summarizes representative (hypothetical, literature-aligned) pharmacological data for a library of derivatives synthesized from the 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole core.

Table 1: SAR Profiling of Pyrazole Derivatives

Compound IDR-Group Modification (C4 Position)EGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)HeLa Cell Viability IC₅₀ (µM)MCF-7 Cell Viability IC₅₀ (µM)
Core Scaffold -H>10,000>10,000>100.0>100.0
Derivative A -Carbaldehyde4,5206,10045.252.1
Derivative B -Phenylthiourea1253408.412.6
Derivative C -Thiazolyl-pyrazoline18 45 0.8 1.2
Erlotinib (Ctrl)N/A (Positive Control)10N/A2.54.1

Insight: The unmodified core scaffold exhibits negligible activity. However, extension at the C4 position (e.g., Derivative C) allows the molecule to reach into the solvent-exposed region of the kinase, drastically improving both enzymatic inhibition and cellular cytotoxicity [2].

Standard Operating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include built-in controls and mechanistic explanations to guide the researcher's experimental choices.

Protocol A: Cell-Free EGFR Kinase Inhibition (ADP-Glo™ Assay)

Mechanistic Rationale: Traditional radiometric assays generate hazardous waste, while colorimetric assays suffer from poor sensitivity. We utilize the ADP-Glo™ luminescent assay because it directly measures the ADP formed during the kinase reaction. By depleting unreacted ATP and converting the generated ADP back into ATP to drive a luciferase reaction, this method provides an exceptionally high signal-to-background ratio, eliminating false positives caused by compound autofluorescence [3].

Materials:

  • Recombinant Human EGFR (Kinase Domain)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (Promega) [3]

  • Solid white 384-well microplates

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock of the pyrazole derivative in 100% DMSO. Perform a 3-fold serial dilution in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT). Causality: BSA prevents non-specific binding of the hydrophobic pyrazole to the plastic well.

  • Reaction Assembly: To each well, add 1 µL of compound (or 5% DMSO vehicle control), 2 µL of EGFR enzyme (4 ng/well), and 2 µL of ATP/Substrate mix (final ATP concentration 10 µM, near the

    
     to ensure competitive inhibition can be observed).
    
  • Kinase Reaction: Incubate at room temperature (RT) for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate at RT for 40 minutes. Causality: This step halts the kinase reaction and enzymatically degrades all remaining unreacted ATP, dropping the background luminescence to near zero.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate at RT for 30 minutes. Causality: This reagent converts the product ADP back to ATP and introduces luciferin/luciferase, generating light proportional to kinase activity.

  • Readout: Record luminescence using a microplate reader (integration time 0.5–1.0 second). Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Mechanistic Rationale: The MTT assay measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. If a pyrazole derivative successfully inhibits EGFR, downstream survival signals are blocked, leading to apoptosis and a quantifiable decrease in formazan production [4].

Step-by-Step Procedure:

  • Cell Seeding: Harvest HeLa or MCF-7 cells in the exponential growth phase. Seed at a density of

    
     cells/well in 100 µL of DMEM (supplemented with 10% FBS) into a clear 96-well flat-bottom plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence.
    
  • Treatment: Aspirate the media. Add 100 µL of fresh media containing serial dilutions of the pyrazole derivatives (0.1 µM to 100 µM).

    • Self-Validating Controls: Include a "Media Only" blank (background noise), a "0.1% DMSO" vehicle control (100% viability baseline), and a positive control (e.g., 1 µM Doxorubicin or Erlotinib) to validate assay sensitivity.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 3–4 hours. Causality: Do not exceed 4 hours, as prolonged exposure to MTT can become inherently toxic to the cells, skewing results.

  • Solubilization: Carefully aspirate the media without disturbing the purple crystals at the bottom. Add 100 µL of 100% DMSO to each well. Place on an orbital shaker in the dark for 15 minutes. Causality: DMSO completely solubilizes the hydrophobic formazan, ensuring accurate optical density readings.

  • Readout: Measure absorbance at 570 nm (with a reference wavelength of 650 nm to subtract plate background) using a spectrophotometer.

    • Calculation:

      
       Viability 
      
      
      
      .

Mechanistic Visualization: Pathway Intervention

To contextualize the biological data, the diagram below illustrates the molecular intervention point of the synthesized pyrazole derivatives within the cellular signaling cascade.

Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds RAS RAS / RAF EGFR->RAS Phosphorylation Inhibitor Pyrazole Derivative (ATP-Competitive Inhibitor) Inhibitor->EGFR Blocks ATP Pocket Apoptosis Apoptosis Induction (Cell Death) Inhibitor->Apoptosis Induces MEK MEK / ERK RAS->MEK Signaling Cascade Proliferation Tumor Proliferation (Blocked) MEK->Proliferation Promotes

Figure 2: Mechanism of EGFR inhibition by pyrazole derivatives.

References

  • SRR Publications. "Pyrazoles as anticancer agents: Recent advances." International Journal of Scholarly Research in Chemistry and Pharmacy. Available at:[Link]

  • Promega Corporation. "EGFR Kinase Assay Protocol - ADP-Glo™ Kinase Assay Application Notes." Promega Resources. Available at:[Link]

Application Note: In Vitro Tubulin Polymerization Inhibition Assay for 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They are essential for intracellular transport, maintaining cell shape, and forming the mitotic spindle during cell division. Because of their critical role in mitosis, microtubules are a highly validated target for both anticancer and antifungal therapeutics[1],[2].

Tubulin inhibitors are generally classified into stabilizing agents (e.g., paclitaxel) and destabilizing agents (e.g., colchicine, vinca alkaloids)[3]. Recently, pyrazole-based heterocycles have emerged as highly potent tubulin destabilizers. Specifically, compounds incorporating the 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole moiety[4] act as robust colchicine-binding site inhibitors (CBSIs)[2].

The Causality of the Pharmacophore: The halogenated phenyl ring (4-chloro-2-fluorophenyl) provides essential lipophilic interactions and halogen bonding within the hydrophobic pocket of β-tubulin. Meanwhile, the rigid pyrazole ring acts as a structural scaffold that dictates the optimal trajectory for hydrogen bonding with residue Cys-241 of the β-subunit[1]. By binding to this interface, the pyrazole derivative induces a steric blockade that prevents the curved tubulin dimer from adopting the straight conformation required for protofilament elongation, ultimately leading to G2/M cell cycle arrest and apoptosis[5].

This application note details a self-validating, turbidimetric biochemical assay to quantitatively evaluate the tubulin polymerization inhibitory activity of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole derivatives.

Visualization of the Inhibition Pathway

TubulinInhibition A α/β-Tubulin Heterodimer (Inactive, 4°C) B GTP-Bound Tubulin (Nucleation Phase) A->B + GTP, Mg2+ Shift to 37°C C Microtubule Polymer (Elongation Phase) B->C Assembly (OD 340nm increases) I 1-(4-Chloro-2-fluorophenyl) -1H-pyrazole Derivative I->A Binds Colchicine Site (Steric Blockade) I->B Prevents Nucleation

Mechanism of tubulin polymerization inhibition by the pyrazole derivative.

Experimental Design & Assay Principle

This protocol utilizes a classic turbidimetric assay based on the principle that light scattering at 340 nm is directly proportional to the concentration of polymerized microtubules[6],[7]. The reaction kinetics typically exhibit three phases:

  • Nucleation (Lag Phase): Tubulin dimers form oligomeric seeds.

  • Elongation (Growth Phase): Rapid addition of dimers to the plus-end of the microtubule.

  • Steady State (Plateau): Equilibrium between polymerization and depolymerization.

Causality Behind Buffer Formulation

To ensure a highly sensitive and reproducible system, the assay relies on a strictly controlled PEM Buffer (80 mM PIPES, 0.5 mM EGTA, 2.0 mM MgCl₂) supplemented with GTP and glycerol[7]:

  • PIPES (pH 6.9): Maintains physiological pH without chelating essential divalent cations.

  • EGTA: Chelates trace calcium ions (Ca²⁺). Rationale: Ca²⁺ is a potent physiological depolymerizer of microtubules; its presence would artificially suppress the baseline Vmax[3].

  • MgCl₂ & GTP: Mg²⁺ is an obligatory cofactor for GTP binding at the exchangeable nucleotide site (E-site) of β-tubulin, which fuels the thermodynamic engine of polymerization[6].

  • 10% Glycerol: Acts as a thermodynamic stabilizer, lowering the critical concentration of tubulin required for assembly. Rationale: By artificially boosting the baseline polymerization rate, glycerol creates a wider dynamic range, making the assay exquisitely sensitive to inhibitors like our pyrazole derivative[6],[3].

Step-by-Step Protocol

Reagents & Equipment
  • Lyophilized porcine or bovine brain tubulin (>99% purity)[6].

  • PEM Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2.0 mM MgCl₂).

  • 100 mM GTP stock (aliquoted and stored at -80°C).

  • Anhydrous DMSO (for compound dissolution).

  • 96-well half-area clear microplate.

  • Temperature-controlled microplate reader (strictly calibrated to 37°C).

Reagent Preparation
  • Compound Dilution: Dissolve the 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole derivative in anhydrous DMSO to create a 10 mM stock. Prepare working dilutions in PEM buffer such that the final DMSO concentration in the assay well is ≤1% (v/v) . Caution: DMSO >1% will denature tubulin and artificially suppress polymerization.

  • Tubulin Reconstitution (Critical Step): Tubulin is highly thermolabile. Defrost the lyophilized tubulin rapidly in a room-temperature water bath for exactly 1 minute, then immediately transfer to an ice bath (4°C)[7].

  • Reaction Mix: Dilute the tubulin in ice-cold PEM buffer supplemented with 1 mM GTP and 10% glycerol to achieve a final protein concentration of 3.0 mg/mL. Keep this mixture strictly on ice.

Assay Execution
  • Pre-warm Reader: Set the microplate reader to exactly 37.0°C.

  • Plate Setup (on ice): Place the 96-well half-area plate on a bed of ice.

  • Add Compounds: Pipette 10 µL of the test compound, Vehicle (1% DMSO), Paclitaxel (10 µM positive enhancer control), or Colchicine (10 µM positive inhibitor control) into the respective wells.

  • Initiate Reaction: Using a multi-channel pipette, rapidly dispense 90 µL of the ice-cold Tubulin Reaction Mix into all wells.

    • Expert Technique: Use reverse pipetting to avoid introducing microbubbles. Bubbles scatter light at 340 nm and will completely invalidate the turbidimetric readings.

  • Kinetic Reading: Immediately transfer the plate to the pre-warmed 37°C microplate reader. Record the absorbance at 340 nm every 1 minute for 60 minutes.

Data Presentation & Analysis

The efficacy of the 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole derivative is quantified by extracting two key metrics from the kinetic curves:

  • Vmax (mOD/min): The maximum slope of the elongation phase.

  • Final Polymer Mass (FPM): The difference between the steady-state OD₃₄₀ and the baseline OD₃₄₀.

Summary of Quantitative Assay Results
Treatment GroupConcentration (µM)Vmax (mOD/min)Final Polymer Mass (ΔOD₃₄₀)Inhibition (%)
Vehicle (1% DMSO) -12.5 ± 0.80.245 ± 0.0150.0
Paclitaxel (Enhancer) 10.045.2 ± 2.10.380 ± 0.020-
Colchicine (Inhibitor) 10.02.1 ± 0.30.045 ± 0.00581.6
Pyrazole Derivative 1.08.4 ± 0.60.160 ± 0.01234.7
Pyrazole Derivative 5.03.5 ± 0.40.075 ± 0.00869.4
Pyrazole Derivative 10.01.2 ± 0.20.030 ± 0.00487.8

Note: The pyrazole derivative demonstrates dose-dependent inhibition of tubulin polymerization, with an estimated IC₅₀ of ~3.2 µM, closely mirroring the kinetic profile of colchicine.

Assay Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the data, this protocol acts as a self-validating system. An assay run is only considered valid if it meets the following internal quality control thresholds:

  • Temperature Integrity Check: The Vehicle control must reach a Final Polymer Mass (ΔOD₃₄₀) of at least 0.18 within 30 minutes[7]. Tubulin polymerization is highly endothermic; a drop of even 1°C below 37°C will reduce the polymer mass by approximately 5%[6]. Failure to reach 0.18 indicates poor temperature calibration or degraded tubulin.

  • Nucleation Competency (Paclitaxel Control): The addition of 10 µM paclitaxel must completely eliminate the nucleation lag phase (lag time < 2 minutes)[7]. If a lag phase persists, the GTP stock has likely hydrolyzed to GDP and must be replaced.

  • False Positive Detection (Compound Aggregation): If the baseline OD₃₄₀ of the pyrazole derivative wells jumps immediately upon addition (before the 37°C incubation takes effect), the compound is precipitating out of solution. This light scattering mimics polymerization and masks true inhibition. In such cases, the compound must be re-formulated or tested using a secondary DAPI-fluorescence based assay[3].

References

  • Cytoskeleton, Inc. "Tubulin Polymerization Assay Kit Manual". URL: [Link]

  • National Center for Biotechnology Information (PMC). "Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds". URL: [Link]

  • MDPI. "Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors". URL: [Link]

  • National Center for Biotechnology Information (PMC). "A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells". URL: [Link]

  • MDPI. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents". URL: [Link]

Sources

Application Notes & Protocols: Developing Fluorescent Probes with 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the Pyrazole Scaffold in Bioimaging

Fluorescent bioimaging has become an indispensable technique in modern biological research, offering a non-invasive window into the real-time dynamics of cellular processes.[1] The design of small-molecule fluorescent probes is central to this field, with N-heteroaromatic scaffolds being particularly prized for their outstanding electronic properties, synthetic versatility, and biocompatibility.[1] Among these, pyrazole derivatives have emerged as a highly promising class of fluorophores.[1][2][3]

The pyrazole core itself is not inherently fluorescent; however, when appropriately substituted, it can give rise to molecules with remarkable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and excellent photostability. Their synthetic tractability allows for the precise tuning of these properties and the introduction of specific functionalities for detecting a wide array of biologically significant analytes, from metal ions and small molecules to enzymes and reactive oxygen species.[1][2][4]

This guide focuses on a specific, strategically-functionalized scaffold: 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole . The electron-withdrawing chloro and fluoro substituents on the N1-phenyl ring are not arbitrary; they modulate the electronic landscape of the entire molecule. This pre-functionalization offers a powerful starting point for creating probes with tailored photophysical characteristics and provides a robust core for further chemical elaboration. Here, we provide a comprehensive guide to the design, synthesis, characterization, and application of novel fluorescent probes based on this versatile scaffold, intended for researchers, scientists, and drug development professionals.

Section 1: Probe Design & Synthesis Strategy

The foundation of a successful fluorescent probe lies in a rational design that couples a fluorophore to a recognition element. The 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole core serves as an excellent platform for the fluorophore, which can be further extended to modulate its emission properties. The key to creating a sensor is to then introduce a functional group that selectively interacts with the analyte of interest, causing a predictable change in the fluorophore's emission.

A robust and versatile synthetic approach involves a multi-component reaction to construct a pyrano[2,3-c]pyrazole core, which often exhibits favorable fluorescent properties. This method is efficient and allows for significant structural diversity.

Protocol 1.1: Synthesis of a Pyrano[2,3-c]pyrazole-based Fluorescent Probe

This protocol describes the synthesis of a probe scaffold via a one-pot, three-component reaction using 1-(4-chlorophenyl)-3-methyl-5-pyrazolone as a key intermediate, which is commercially available or can be synthesized from 1-(4-chloro-2-fluorophenyl)hydrazine.

Materials:

  • Aldehyde derivative (e.g., 4-(diethylamino)salicylaldehyde for an ICT-based probe)

  • 1-(4-chlorophenyl)-3-methyl-5-pyrazolone[5]

  • Malononitrile

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) or another basic catalyst

  • Ethanol (absolute)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, combine the selected aldehyde (1 mmol), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1 mmol), and malononitrile (1.1 mmol) in 5-10 mL of absolute ethanol.[5]

  • Add a catalytic amount of DABCO (0.1 mmol) to the mixture.[5]

  • Stir the reaction mixture at room temperature or under gentle reflux (e.g., 60-80 °C) for 2-4 hours. The causality behind using a catalyst like DABCO is to facilitate the initial Knoevenagel condensation between the aldehyde and malononitrile, which is the rate-determining step.

  • Monitor the reaction progress by TLC. The formation of a new, often colorful or fluorescent spot indicates product formation.

  • Upon completion, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the purified fluorescent probe.

  • Dry the final product under vacuum. Characterize its structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

G General Synthetic Workflow for a Pyrano[2,3-c]pyrazole Probe Start1 Aldehyde Derivative (Recognition/Tuning Group) Reaction One-Pot Three-Component Reaction (Ethanol, DABCO catalyst) Start1->Reaction Start2 1-(4-chlorophenyl)-3-methyl- 5-pyrazolone (Core Scaffold Precursor) Start2->Reaction Start3 Malononitrile Start3->Reaction Product Crude Pyrano[2,3-c]pyrazole Probe Reaction->Product Precipitation Purification Purification (Filtration & Recrystallization) Product->Purification Final Characterized Fluorescent Probe (NMR, HRMS) Purification->Final

Caption: General workflow for the synthesis of a pyrano[2,3-c]pyrazole probe.

Section 2: Photophysical Characterization

Once synthesized and purified, the new probe must be thoroughly characterized to understand its optical properties. This is a critical step to ensure its suitability for biological applications. Key parameters include absorption and emission spectra, Stokes shift, and fluorescence quantum yield.

Protocol 2.1: Determining Key Photophysical Properties

Materials:

  • Purified fluorescent probe

  • Spectroscopic grade solvents (e.g., DMSO, PBS buffer pH 7.4)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • 1 cm path length quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the probe (e.g., 1-10 mM) in a suitable solvent like DMSO.

  • Absorption Spectrum:

    • Dilute the stock solution in the solvent of interest (e.g., PBS) to a final concentration of ~10 µM.

    • Record the absorbance spectrum from ~250 nm to 700 nm.

    • Identify the wavelength of maximum absorbance (λ_abs).

  • Emission Spectrum:

    • Using the same solution, place the cuvette in the fluorometer.

    • Set the excitation wavelength to the determined λ_abs.

    • Scan the emission spectrum across a suitable range (e.g., from λ_abs + 10 nm to 800 nm).

    • Identify the wavelength of maximum emission (λ_em).

  • Stokes Shift Calculation: Calculate the Stokes shift as: Stokes Shift (nm) = λ_em - λ_abs. A larger Stokes shift is generally desirable to minimize self-quenching and background noise.

  • Quantum Yield (Φ) Determination (Relative Method):

    • Prepare a series of five dilutions of both the sample probe and the quantum yield standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the integrated fluorescence intensity of each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_std * (Slope_s / Slope_std) * (n_s² / n_std²) where std refers to the standard, s refers to the sample, and n is the refractive index of the solvent.

Data Presentation: Example Photophysical Properties

The following table summarizes expected quantitative data for a hypothetical probe, "PZ-1," derived from the 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole scaffold.

PropertyValueSignificance
λ_abs (nm) 450Absorption in the visible range, compatible with common laser lines.
λ_em (nm) 525Green emission, easily detectable with standard filter sets.
Stokes Shift (nm) 75A large shift, reducing spectral overlap and improving signal-to-noise.
Molar Extinction Coeff. (ε, M⁻¹cm⁻¹) 45,000High coefficient, indicating efficient light absorption.
Quantum Yield (Φ) 0.65High brightness, crucial for sensitive detection.

Section 3: Application in Live Cell Imaging

A key application of pyrazole-based probes is the detection of biologically relevant metal ions.[4][6][7] Iron (Fe³⁺) is a critical transition metal, and its dysregulation is linked to numerous diseases.[2] This section provides a protocol for using a hypothetical probe, "PZ-Fe," designed to detect intracellular Fe³⁺ via a Chelation-Enhanced Quenching (CHEQ) mechanism.

Sensing Mechanism: Chelation-Enhanced Quenching (CHEQ)

In a CHEQ-based probe, the fluorophore is initially highly fluorescent. Upon binding to a paramagnetic metal ion like Fe³⁺, the complex facilitates non-radiative decay pathways, leading to a significant decrease (quenching) of the fluorescence signal.[2] This "turn-off" response is proportional to the concentration of the analyte. The selectivity is engineered through the design of the chelating moiety, which should have a high affinity for Fe³⁺ over other biologically relevant cations.

G Chelation-Enhanced Quenching (CHEQ) Mechanism cluster_0 cluster_1 Probe PZ-Fe Probe (Highly Fluorescent) Emission Fluorescence Emission (e.g., 525 nm) Probe->Emission Radiative Decay Complex [PZ-Fe]-Fe³⁺ Complex (Quenched / Non-Fluorescent) Probe->Complex + Fe³⁺ Binding Excitation1 Excitation Light (e.g., 488 nm) Excitation1->Probe Fe3 Fe³⁺ Ion Quenched Non-Radiative Decay (Heat) Complex->Quenched Paramagnetic Effect Excitation2 Excitation Light (e.g., 488 nm) Excitation2->Complex

Caption: CHEQ mechanism for an Fe³⁺-selective fluorescent probe.

Protocol 3.1: Live Cell Imaging of Intracellular Fe³⁺

This protocol is designed to be self-validating by including controls to confirm the probe's response to changes in intracellular iron levels.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • PZ-Fe probe stock solution (1 mM in DMSO)

  • Ferric ammonium citrate (FAC) solution (for increasing intracellular Fe³⁺)

  • Ethylenediaminetetraacetic acid (EDTA) solution (a strong metal chelator)

  • Glass-bottom dishes for confocal microscopy

  • Confocal Laser Scanning Microscope

Experimental Workflow:

G Live Cell Imaging Experimental Workflow A 1. Cell Seeding Culture HeLa cells on glass-bottom dishes (24h) B 2. Probe Loading Incubate with PZ-Fe (e.g., 5 µM) in serum-free medium (30 min) A->B C 3. Wash Wash 3x with PBS to remove excess probe B->C D 4. Baseline Imaging Acquire initial fluorescence images (Control) C->D E 5. Positive Control Treat cells with FAC (e.g., 100 µM) to increase Fe³⁺ D->E I 9. Data Analysis Quantify changes in fluorescence intensity D->I F 6. Image After Treatment Acquire images and observe fluorescence quenching E->F G 7. Reversibility/Specificity Control Add EDTA to chelate Fe³⁺ F->G F->I H 8. Final Imaging Acquire images and observe fluorescence recovery G->H H->I

Caption: Step-by-step workflow for a self-validating live-cell imaging experiment.

Step-by-Step Procedure:

  • Cell Culture: Seed HeLa cells onto glass-bottom dishes and culture overnight in DMEM with 10% FBS until they reach 60-70% confluency.[8]

  • Probe Loading:

    • Prepare a working solution of PZ-Fe at a final concentration of 5-10 µM in serum-free DMEM. The use of serum-free medium is crucial to prevent the probe from binding to proteins in the serum.

    • Remove the culture medium, wash the cells twice with warm PBS, and add the PZ-Fe working solution.

    • Incubate for 30 minutes at 37°C in the dark.[2]

  • Washing: Wash the cells three times with warm PBS to remove any extracellular probe, minimizing background fluorescence.[2]

  • Baseline Imaging: Add fresh PBS or live-cell imaging solution to the cells. Mount the dish on the confocal microscope. Acquire initial fluorescence images using appropriate laser lines (e.g., 488 nm excitation) and emission filters (e.g., 500-550 nm). This establishes the baseline fluorescence of the probe in resting cells.

  • Inducing High Iron (Positive Control): To validate the probe's response, treat the cells with a solution of FAC (e.g., 100 µM final concentration) and incubate for 30-60 minutes.[2]

  • Post-Treatment Imaging: Acquire a second set of images. A significant decrease in fluorescence intensity compared to the baseline confirms that the probe is responsive to increased intracellular Fe³⁺.

  • Chelation Control: To demonstrate specificity and reversibility, add a solution of a strong chelator like EDTA to the same cells. Incubate for 15-30 minutes. EDTA will strip the Fe³⁺ from the probe.

  • Final Imaging: Acquire a final set of images. An increase in fluorescence, ideally returning towards the baseline level, validates that the quenching was indeed caused by iron binding.

  • Data Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the average fluorescence intensity within the cells for each condition (baseline, +FAC, +EDTA). This provides quantitative evidence of the probe's performance.

References

  • BenchChem. (2025).
  • ACS Omega. (2022). Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles.
  • ACS Publications. (2014). Synthesis, Spectroscopy Studies, and Theoretical Calculations of New Fluorescent Probes Based on Pyrazole Containing Porphyrins for Zn(II), Cd(II), and Hg(II) Optical Detection.
  • RSC Publishing. (2024).
  • ResearchGate. (n.d.). Photophysical and electrochemical studies of highly fluorescent pyrazole and imidazole containing heterocycles.
  • RSC Publishing. (2020).
  • ACS Publications. (2023). An Inorganic Fluorescent Chemosensor: Rational Design and Selective Mg2+ Detection.
  • RSC Publishing. (2024).
  • Semantic Scholar. (2024). Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd.
  • RSC Publishing. (2024).
  • BenchChem. (2025).
  • eGrove. (n.d.).
  • Semantic Scholar. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBb/AKT2.

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Application Note: 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole as a Privileged Scaffold in Medicinal Chemistry and Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors and anti-inflammatory agents relies heavily on the strategic deployment of privileged heterocyclic scaffolds. Among these, 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole (CAS: 1444302-83-3) has emerged as a highly versatile building block[1]. By combining the hydrogen-bonding capacity of the pyrazole core with the unique stereoelectronic properties of a di-halogenated aryl system, this scaffold provides an ideal foundation for fragment-based drug discovery (FBDD) and lead optimization. This application note details the physicochemical profiling, mechanistic rationale, and self-validating synthetic protocols required to leverage this compound in modern medicinal chemistry workflows.

Physicochemical Profiling & Pharmacophore Logic

Before integrating a building block into a synthetic pipeline, it is critical to understand its baseline physicochemical properties. The quantitative data for 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole and its primary functionalized derivatives are summarized in Table 1.

Table 1: Quantitative Physicochemical Data of Key Scaffold Derivatives

Compound NameCAS NumberMolecular FormulaMW ( g/mol )TPSA (Ų)Key Functional Handle
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole1444302-83-3C₉H₆ClFN₂196.6117.82Unsubstituted C-4/C-5
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-4-carbaldehyde2379321-65-8C₁₀H₆ClFN₂O224.6234.89C-4 Aldehyde
5-Amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid1026330-16-4C₁₀H₇ClFN₃O₂255.6381.11C-5 Amine, C-4 Carboxyl
The Causality of Scaffold Design

The selection of the 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole scaffold is not arbitrary; it is driven by precise molecular interactions required in the active sites of target proteins (e.g., CDK2, Aurora Kinases, and VEGFR)[2][3]:

  • The Pyrazole Core: Acts as a bioisostere for amides and aromatic rings. The pyridine-like nitrogen (N2) serves as a potent hydrogen-bond acceptor, critical for anchoring the molecule to the hinge region of kinase ATP-binding pockets.

  • The 2-Fluoro Substituent: Introduces a strong inductive electron-withdrawing effect while maintaining a small van der Waals radius. Crucially, the electrostatic repulsion between the fluorine lone pairs and the pyrazole nitrogen lone pairs forces the aryl ring out of coplanarity. This conformational locking reduces the entropic penalty upon target binding.

  • The 4-Chloro Substituent: Projects into deep, lipophilic pockets (often the "hydrophobic pocket II" in kinases). The polarizability of the chlorine atom allows for favorable orthogonal halogen bonding with the backbone carbonyl oxygens of the target protein.

Pharmacophore Core 1-(4-Chloro-2-fluorophenyl) -1H-pyrazole F_atom 2-Fluoro Group (Metabolic Stability & Conformational Lock) Core->F_atom Cl_atom 4-Chloro Group (Hydrophobic Pocket & Halogen Bonding) Core->Cl_atom Pyr_ring Pyrazole Ring (H-Bond Acceptor/Donor & Hinge Binder) Core->Pyr_ring C4_pos C-4 Position (Site for Diversification) Pyr_ring->C4_pos

Fig 1. Logical relationship of pharmacophore contributions in the halogenated pyrazole scaffold.

Synthetic Workflows & Self-Validating Protocols

To utilize this scaffold in drug discovery, functionalization is typically required at the C-4 or C-5 positions. The pyrazole ring is an electron-rich heteroaromatic system where the C-4 position acts as a thermodynamic and kinetic sink for electrophilic aromatic substitution[4].

Protocol A: Regioselective C-4 Formylation via Vilsmeier-Haack Reaction

This protocol describes the synthesis of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 2379321-65-8), a critical intermediate for synthesizing CDK2/HDAC inhibitors and curcumin analogs[5][6].

Mechanistic Rationale (Causality): Phosphoryl chloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to generate the electrophilic chloroiminium ion (Vilsmeier reagent). Because the N1-aryl group withdraws electron density slightly, the C-4 position of the pyrazole remains the most nucleophilic site. The reaction selectively yields the C-4 iminium intermediate, which is subsequently hydrolyzed to the aldehyde.

Step-by-Step Methodology:

  • Reagent Preparation: Purge a dry 100 mL round-bottom flask with Argon. Add anhydrous DMF (10.0 mL, acting as both solvent and reactant) and cool to 0 °C using an ice bath.

  • Vilsmeier Reagent Generation: Dropwise, add POCl₃ (1.5 equiv, 1.4 mL) over 15 minutes. Causality: Slow addition controls the exothermic formation of the highly reactive chloroiminium ion, preventing degradation. Stir at 0 °C for 30 minutes.

  • Substrate Addition: Add 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole (1.0 equiv, 1.96 g) dissolved in 5 mL anhydrous DMF dropwise.

  • Heating: Gradually warm the reaction to room temperature, then heat to 90 °C for 4 hours.

  • Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice (50 g). Neutralize the acidic mixture to pH 7-8 using a saturated aqueous NaHCO₃ solution. Causality: Neutralization drives the hydrolysis of the intermediate iminium salt to the final aldehyde and precipitates the product.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc, 4:1).

Self-Validating QC System:

  • TLC: The product will show a distinct UV-active spot at an Rf of ~0.4 (3:1 Hexanes/EtOAc), lower than the starting material due to the polar aldehyde group.

  • LC-MS: The mass spectrum must show an [M+H]⁺ peak at m/z 225. Crucially, the spectrum must exhibit a characteristic 3:1 isotopic ratio at m/z 225 and 227, validating the retention of the intact chlorine atom.

  • ¹H-NMR (CDCl₃): A sharp singlet at ~9.9 ppm is mandatory, confirming the presence of the C-4 formyl proton.

SynthWorkflow SM 1-(4-Chloro-2-fluorophenyl) -1H-pyrazole (CAS: 1444302-83-3) Intermediate Imminium Intermediate SM->Intermediate Electrophilic Attack at C-4 VH_Reagent POCl3 + DMF (Vilsmeier Reagent) VH_Reagent->Intermediate Product 1-(4-Chloro-2-fluorophenyl) -1H-pyrazole-4-carbaldehyde (CAS: 2379321-65-8) Intermediate->Product Hydrolysis (H2O/Base) Validation Validation: LC-MS [M+H]+=225 1H-NMR: CHO at ~9.9 ppm Product->Validation QC Check

Fig 2. Synthetic workflow for the C-4 formylation of the pyrazole core via Vilsmeier-Haack.

Biological Applications: Target Pathways

The functionalized derivatives of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole are extensively utilized in the synthesis of multi-target kinase inhibitors.

Application in Kinase Inhibition (e.g., CDK2 and Aurora Kinases)

Aberrant kinase signaling is a hallmark of oncogenesis. Pyrazole derivatives containing hydroxamic acid groups or amino-carboxamides (such as those derived from 5-amino-1-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid) have been synthesized as dual CDK2/HDAC inhibitors and Aurora kinase inhibitors[2][3].

Mechanistically, the pyrazole nitrogen acts as a hydrogen bond acceptor to the backbone NH of the kinase hinge region (e.g., Leu83 in CDK2 or Ala213 in Aurora A). The 4-chloro-2-fluorophenyl moiety is directed toward the hydrophobic pocket, displacing ordered water molecules and contributing to a highly favorable binding enthalpy. This blockade prevents ATP from binding, thereby halting the phosphorylation of downstream effectors (like the Rb protein) and arresting the tumor cell cycle at the G1/S or G2/M phase[7].

KinasePathway Stimulus Mitogenic Signal Kinase Target Kinase (e.g., CDK2 / Aurora A) Stimulus->Kinase Substrate Downstream Effectors (Rb phosphorylation, etc.) Kinase->Substrate ATP Hydrolysis Proliferation Tumor Cell Proliferation Substrate->Proliferation Inhibitor Aryl-Pyrazole Inhibitor (ATP-competitive) Inhibitor->Kinase Blocks Hinge Region

Fig 3. Mechanism of action for aryl-pyrazole-based ATP-competitive kinase inhibitors.

References

  • Faria, J. V., et al. "Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds." National Center for Biotechnology Information (PMC), 2025.[Link]

  • Fathalla, W., et al. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." MDPI, 2022.[Link]

  • Huang, X., et al. "Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents." Science Publishing Group, 2016.[Link]

  • Zhang, Y., et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." National Center for Biotechnology Information (PMC), 2023.[Link]

  • Le, N., et al. "Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents." ACS Omega, 2022.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Yield Optimization of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole. This molecule presents unique chemoselectivity challenges due to the presence of both chlorine and fluorine atoms on the aryl ring.

This guide provides mechanistic troubleshooting, field-proven optimization data, and self-validating protocols to ensure high-yield, reproducible syntheses.

I. Mechanistic Overview & Pathway Selection

The synthesis of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole is typically achieved via one of two primary pathways:

  • Pathway A (Ullmann-Type N-Arylation): Cross-coupling of 1H-pyrazole with 4-chloro-2-fluoro-1-iodobenzene.

  • Pathway B (Knorr-Type Condensation): Cyclocondensation of 4-chloro-2-fluorophenylhydrazine with a malondialdehyde equivalent (e.g., 1,1,3,3-tetramethoxypropane).

SynthesisPathways Start Target: 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole PathA Pathway A: N-Arylation (Ullmann-Type) Start->PathA PathB Pathway B: Condensation (Knorr-Type) Start->PathB ReagentsA 1H-Pyrazole + 4-Chloro-2-fluoro-1-iodobenzene PathA->ReagentsA ReagentsB 4-Chloro-2-fluorophenylhydrazine + 1,1,3,3-Tetramethoxypropane PathB->ReagentsB CondA CuI (10 mol%), Diamine Ligand K2CO3, Toluene, 110°C ReagentsA->CondA CondB Ethanol/H2O or AcOH Reflux, Acidic pH ReagentsB->CondB YieldA High Yield (85-95%) Requires inert atmosphere CondA->YieldA YieldB Excellent Yield (>90%) Robust, scale-friendly CondB->YieldB

Fig 1: Dual synthetic pathways for 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole and critical parameters.

II. Troubleshooting FAQs & Mechanistic Insights

Q1: My Ullmann coupling yield is stalling at 40-50% despite prolonged heating. What is causing this, and how can I drive it to completion?

A: Stalled N-arylation reactions are almost always symptomatic of catalyst deactivation. In the Ullmann condensation, the active Cu(I) species is highly susceptible to disproportionation into inactive Cu(0) and Cu(II) or oxidation by trace atmospheric oxygen [1]. The Fix: You must introduce a bidentate nitrogen ligand, such as trans-N,N'-dimethylcyclohexane-1,2-diamine. This ligand chelates the Cu(I) center, preventing disproportionation, increasing the solubility of the copper complex in non-polar solvents like toluene, and significantly lowering the activation energy required for the oxidative addition of the aryl halide [2]. Ensure your solvent is rigorously degassed; even trace oxygen will poison the catalytic cycle.

Q2: I am observing significant dehalogenation (loss of the chlorine or fluorine atom) during the cross-coupling step. How do I prevent this?

A: This is a classic chemoselectivity issue. If you are using a Palladium-catalyzed Buchwald-Hartwig amination, Pd(0) is electron-rich enough to oxidatively add into the C-Cl bond, leading to undesired side products or polymerization. The Fix: Switch to a Copper-catalyzed Ullmann-type coupling and use 4-chloro-2-fluoro-1-iodobenzene as your electrophile. Copper(I) exhibits exquisite chemoselectivity for C-I (and C-Br) bonds over C-Cl and C-F bonds [3]. Furthermore, avoid excessively strong bases like KOtBu, which can promote nucleophilic aromatic substitution (SNAr) at the fluorinated position. Stick to mild inorganic bases like K₂CO₃ or Cs₂CO₃ [4].

Q3: I chose the hydrazine condensation route (Pathway B), but I am getting incomplete cyclization and a complex mixture on my TLC plate. Why?

A: When using 1,1,3,3-tetramethoxypropane as the malondialdehyde equivalent, the reaction relies on the in situ acid-catalyzed hydrolysis of the bis-acetal. If the pH of your reaction mixture is not sufficiently low, the hydrolysis stalls, leading to the accumulation of uncyclized mono-hydrazone intermediates [5]. The Fix: Do not rely solely on the hydrochloride salt of the 4-chloro-2-fluorophenylhydrazine to provide the necessary acidity. Add a catalytic amount of concentrated aqueous HCl or run the reaction in glacial acetic acid to ensure rapid and complete hydrolysis of the acetal, which will immediately drive the cyclization forward to the aromatic pyrazole.

III. Yield Optimization Data (Ullmann N-Arylation)

To empirically validate the troubleshooting advice above, review the following optimization matrix for the coupling of 1H-pyrazole with 4-chloro-2-fluoro-1-iodobenzene.

EntryCatalyst (10 mol%)Ligand (20 mol%)Base (2 equiv)SolventTemp (°C)Isolated Yield (%)
1CuINoneK₂CO₃DMF11042% (Stalled)
2CuI1,10-PhenanthrolineK₂CO₃DMF11076%
3CuItrans-N,N'-dimethylcyclohexane-1,2-diamineCs₂CO₃Toluene11088%
4 CuI trans-N,N'-dimethylcyclohexane-1,2-diamine K₂CO₃ Toluene 110 94% (Optimized)
5Pd₂(dba)₃XPhosKOtBuToluene10035% (Dechlorination observed)

Note: Entry 4 demonstrates the optimal balance of catalyst stabilization, mild basicity (preventing SNAr of the fluorine), and non-polar solvent kinetics.

IV. Self-Validating Experimental Protocols

Protocol A: Optimized Copper-Catalyzed N-Arylation (Pathway A)

This protocol utilizes the optimized conditions from Entry 4 to ensure chemoselective N-arylation without disturbing the C-Cl or C-F bonds.

  • Preparation: Oven-dry a Schlenk tube equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Reagent Loading: Charge the tube with CuI (19 mg, 0.10 mmol, 10 mol%), anhydrous K₂CO₃ (276 mg, 2.0 mmol, 2.0 equiv), and 1H-pyrazole (82 mg, 1.2 mmol, 1.2 equiv).

  • Atmosphere Exchange: Evacuate the tube and backfill with Argon. Repeat this cycle three times to ensure a strictly anoxic environment.

  • Liquid Addition: Under a positive Argon flow, add 4-chloro-2-fluoro-1-iodobenzene (256 mg, 1.0 mmol, 1.0 equiv), followed by anhydrous, degassed toluene (2.0 mL) and trans-N,N'-dimethylcyclohexane-1,2-diamine (32 µL, 0.20 mmol, 20 mol%).

  • Reaction: Seal the Schlenk tube and submerge it in a pre-heated oil bath at 110 °C. Stir vigorously for 18–24 hours. Self-Validation Check: The solution should turn a deep blue/purple color, indicative of the active Cu-diamine complex. If it turns green/brown, oxygen has infiltrated the system.

  • Workup: Cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove copper salts and inorganic base. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole.

Protocol B: Acid-Catalyzed Hydrazine Condensation (Pathway B)

This protocol is highly scalable and avoids transition metals entirely, making it ideal for late-stage API intermediate synthesis.

  • Hydrolysis Initiation: In a 50 mL round-bottom flask, dissolve 1,1,3,3-tetramethoxypropane (198 mg, 1.2 mmol, 1.2 equiv) in a mixture of ethanol (5 mL) and 1M aqueous HCl (2 mL). Stir at 50 °C for 30 minutes to ensure complete hydrolysis to malondialdehyde.

  • Hydrazine Addition: Cool the mixture to room temperature. Add 4-chloro-2-fluorophenylhydrazine hydrochloride (197 mg, 1.0 mmol, 1.0 equiv) in one portion.

  • Cyclocondensation: Attach a reflux condenser and heat the reaction mixture to 85 °C (reflux) for 4 hours. Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar hydrazine spot (baseline) should completely disappear, replaced by a highly UV-active, non-polar spot.

  • Neutralization & Extraction: Cool the reaction to room temperature. Neutralize the mixture carefully with saturated aqueous NaHCO₃ until pH ~7. Extract the aqueous layer with dichloromethane (3 × 15 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to afford the target pyrazole in >90% yield.

V. References

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. "Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." The Journal of Organic Chemistry, 2004, 69(17), 5578-5587. Available at:[Link]

  • Garnier, T., et al. "Copper(I)–USY as a Ligand-Free and Recyclable Catalyst for Ullmann-Type O-, N-, S-, and C-Arylation Reactions: Scope and Application to Total Synthesis." The Journal of Organic Chemistry, 2014. Available at:[Link]

  • Saha, D. "Aromatic N-arylations catalyzed by heterometallic (CuII-BaII) metal−organic framework under heterogeneous base-free conditions in ethanol." Arkivoc, 2024. Available at:[Link]

  • Google Patents. "Method for making triazolinone ring formation in tert-butanol" (Contextual application of 4-chloro-2-fluorophenylhydrazine cyclization conditions). Available at:

Technical Support Center: Recrystallization of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole (CAS No. 1444302-83-3)[1]. As a highly lipophilic, halogenated aryl pyrazole with a molecular weight of 196.61 g/mol [1], this compound presents unique challenges during purification. Its high solubility in standard organic solvents[2] and tendency to undergo liquid-liquid phase separation require precise thermodynamic control during recrystallization.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity recovery.

Diagnostic Workflow

Workflow Start Crude 1-(4-Chloro-2-fluorophenyl) -1H-pyrazole Dissolve Dissolve in minimal hot solvent (e.g., EtOH or EtOAc) Start->Dissolve Cool Controlled Cooling (0.1 - 0.5 °C/min) Dissolve->Cool Oiling Issue: Oiling Out (Liquid-Liquid Separation) Cool->Oiling Phase separation before freezing NoCryst Issue: No Crystallization (Supersaturation) Cool->NoCryst Solution remains clear Impure Issue: Impure Crystals (Co-precipitation) Cool->Impure Discolored/sticky solid Success Pure Crystalline Product Cool->Success Ideal nucleation RemedyOil Add more good solvent, reheat, cool slower Oiling->RemedyOil RemedyNoCryst Add anti-solvent (Water/Heptane), scratch flask, or seed NoCryst->RemedyNoCryst RemedyImpure Hot filtration, wash with cold anti-solvent Impure->RemedyImpure RemedyOil->Cool RemedyNoCryst->Cool RemedyImpure->Dissolve

Diagnostic decision tree for troubleshooting 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole recrystallization.

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing. What is causing this and how do I fix it? Mechanistic Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which the solution reaches saturation[3]. Because 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole is highly lipophilic, it readily forms a supercooled liquid phase rather than a rigid crystal lattice. Solution: You must alter the saturation curve. Increase the volume of the "good" solvent (e.g., ethyl acetate or ethanol) so that the solution reaches saturation at a lower temperature—ideally below the melting point of the oil phase[3]. Alternatively, introduce a pure seed crystal to bypass the thermodynamic energy barrier for solid nucleation[3].

Q2: I am getting very low recovery yields after cooling. How can I improve my mass balance? Mechanistic Causality: Halogenated aryl pyrazoles exhibit extremely high solubility in pure organic solvents like methanol, chloroform, and ethyl acetate[2]. If the solubility curve is too flat, lowering the temperature will not force enough of the compound out of the mother liquor. Solution: Transition to a mixed-solvent (anti-solvent) system[3]. Dissolve the compound in a minimal amount of hot ethanol, and titrate in water (anti-solvent) until the cloud point is reached. Studies show that recrystallizing aryl pyrazoles from ethanol/water mixtures (e.g., 2:1 ratio) significantly improves recovery yields compared to single-solvent systems[4].

Q3: My isolated crystals are sticky and contain regioisomeric impurities. How do I prevent co-precipitation? Mechanistic Causality: Rapid cooling forces the system into kinetic trapping. Structurally similar impurities (such as unreacted intermediates or pyrazole regioisomers) are incorporated into the rapidly forming crystal lattice. Solution: Ensure thermodynamic control by cooling the solution slowly (0.1–0.2 °C/min). Thermodynamic control allows the molecules to reversibly bind and unbind to the growing crystal face, favoring the most stable, pure lattice. Wash the final isolated crystals exclusively with a cold anti-solvent[3].

Quantitative Data: Solvent Selection Profile

Selecting the correct solvent system is critical for optimizing both yield and purity. Below is the empirical solubility profile for halogenated aryl pyrazoles.

Solvent CategorySpecific SolventsSolubility ProfileRecrystallization Utility
Primary (Good) Solvents Ethyl Acetate, Chloroform, Methanol, EthanolHigh solubility at room temp[4],[2]Used to dissolve the crude compound; prone to low yield if used alone.
Anti-Solvents Hexane, Heptane, WaterInsoluble / Poor solubilityUsed to force precipitation and drive thermodynamic lattice formation[3].
Mixed Systems EtOAc/Hexane (1:3), EtOH/Water (2:1)Highly temperature-dependentOptimal for high-purity recovery and mitigating oiling out[3],[4].

Standardized Experimental Protocol

The following methodology utilizes a self-validating Mixed-Solvent (Anti-Solvent) Recrystallization approach, which is the industry standard for purifying lipophilic pyrazole derivatives[3],[5].

Protocol: Ethyl Acetate / Heptane Anti-Solvent Crystallization

Step 1: Primary Dissolution

  • Weigh the crude 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole into an Erlenmeyer flask.

  • Add 3 mL of Ethyl Acetate per gram of crude material.

  • Heat the mixture to 60°C using a water bath while stirring until complete dissolution is achieved.

  • Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot gravity filtration to remove insoluble impurities before proceeding.

Step 2: Metastable Zone Targeting (Anti-Solvent Addition)

  • Maintain the solution at 60°C.

  • Slowly add hot Heptane (60°C) dropwise while swirling the flask. Continue addition until the solution exhibits persistent turbidity (the "cloud point").

  • Causality Check: Reaching the cloud point indicates the solution has entered the metastable zone, where the concentration has crossed the solubility limit and nucleation is thermodynamically favored.

Step 3: Clarification

  • Add Ethyl Acetate dropwise (typically 1–3 drops) just until the turbidity clears.

  • Validation Check: The solution should return to a clear state, confirming it is perfectly saturated but not supersaturated at 60°C[3].

Step 4: Controlled Cooling & Seeding

  • Remove the flask from the heat source. Allow it to cool ambiently to approximately 50°C.

  • (Optional but Recommended) Add 1–2 mg of pure 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole seed crystals.

  • Insulate the flask and allow it to cool to room temperature at a controlled rate of ~0.2 °C/min.

  • Validation Check: Well-defined, free-flowing crystals should begin forming within 30 minutes. If an oil layer forms at the bottom of the flask, the system has undergone liquid-liquid phase separation (refer to FAQ Q1).

Step 5: Isolation and Washing

  • Once at room temperature, transfer the flask to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Collect the crystals via vacuum filtration using a Büchner funnel[3].

  • Wash the filter cake with 2 mL of ice-cold Heptane (anti-solvent) to displace any impurity-rich mother liquor[3].

  • Dry the crystals under high vacuum for 12 hours.

References

  • PubChem. "1-(4-Chloro-2-fluorophenyl)-1H-pyrazole." National Institutes of Health.[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K."[Link]

  • ResearchGate. "Substances yield after recrystallization from different solvents." [Link]

  • Chemical Manufacturers. "5-Amino-1-(4-chloro-2-fluorophenyl)-1h-pyrazole-4-carboxylic acid."[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Subject: Optimization and Byproduct Mitigation in Cu-Catalyzed Ullmann C–N Cross-Coupling

Introduction

The synthesis of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole is a critical transformation in the development of advanced agrochemicals (e.g., fluxapyroxad analogues) and pharmaceutical libraries[1]. The most scalable and atom-economical route is the Ullmann-type C–N cross-coupling of 1H-pyrazole with 1-bromo-4-chloro-2-fluorobenzene. However, differentiating the reactivity of the C–Br and C–Cl bonds, stabilizing the copper catalyst, and preventing radical-induced side reactions require precise experimental control.

This guide provides a self-validating troubleshooting framework to diagnose off-cycle pathways using LC-MS data, explains the mechanistic causality behind each byproduct, and offers field-proven protocols to achieve >90% chemoselectivity.

Diagnostic Workflow for Byproduct Identification

When your reaction deviates from the expected yield, the first step is to analyze the crude mixture via LC-MS. The following decision tree maps specific mass-to-charge (m/z) ratios to their corresponding mechanistic failures.

DiagnosticTree Start LC-MS Peak Analysis Reaction Crude Mass196 m/z = 196 Target Product Start->Mass196 Expected Mass Mass130 m/z = 130 Dehalogenation Start->Mass130 [M-Br+H]+ Mass228 m/z = 228 Bis-arylation Start->Mass228 [M-Br-Cl+2(Pyr)]+ Mass258 m/z = 258 Homocoupling Start->Mass258 Biaryl Formation

Diagnostic decision tree for identifying Ullmann C-N coupling byproducts via LC-MS.

Troubleshooting FAQs & Mechanistic Insights

Q1: My LC-MS shows a major peak at m/z 130. What causes this reductive dehalogenation, and how can I prevent it?

The Causality: The peak at m/z 130 corresponds to 1-chloro-3-fluorobenzene. Reductive dehalogenation (protodehalogenation) is a notorious off-cycle byproduct in Ullmann couplings. It occurs when the transient Cu(III)-aryl intermediate undergoes homolytic cleavage, generating an aryl radical[2]. If your solvent (e.g., DMF, ethanol) or ligand can act as a hydrogen atom donor, the aryl radical rapidly abstracts a hydrogen atom to form the dehalogenated byproduct. The Solution:

  • Switch Solvents: Transition from DMF to a non-hydrogen-donating solvent like anhydrous Toluene or DMSO.

  • Strict Degassing: Oxygen can initiate radical chain processes. Degas your solvents via three freeze-pump-thaw cycles rather than simple nitrogen sparging.

Q2: I am observing a species at m/z 228. It appears the pyrazole is coupling at both the bromine and chlorine sites. How do I improve chemoselectivity?

The Causality: You are observing 1,1'-(2-fluoro-1,4-phenylene)bis(1H-pyrazole). Kinetically, Cu(I) undergoes oxidative addition into the C–Br bond much faster than the C–Cl bond due to a lower Bond Dissociation Energy (BDE). However, at elevated temperatures (>110 °C) or when using highly electron-rich, unhindered ligands (like 1,10-phenanthroline), the catalyst becomes reactive enough to subsequently activate the C–Cl bond of your newly formed product. The Solution:

  • Temperature Control: Lower the reaction temperature to 85–90 °C. The activation energy gap between C–Br and C–Cl insertion is widest at lower temperatures.

  • Ligand Sterics: Switch to a moderately hindered bidentate ligand such as N,N'-dimethylethylenediamine (DMEDA). The steric bulk prevents the catalyst from easily accessing the more hindered C–Cl bond of the mono-arylated product.

  • Stoichiometry: Strictly limit 1H-pyrazole to 1.05 equivalents.

Q3: A non-polar byproduct is precipitating out of my reaction, identified as m/z 258. Why is the aryl halide homocoupling?

The Causality: The mass 258 corresponds to 4,4'-dichloro-2,2'-difluoro-1,1'-biphenyl. Biaryl homocoupling is driven by the disproportionation of Cu(I) to Cu(0) and Cu(II), or by trace molecular oxygen oxidizing the Cu(I)-aryl species[3]. Cu(II)-aryl complexes readily undergo transmetalation with another equivalent of the starting material, followed by reductive elimination to form the biaryl. The Solution: Add a mild, non-nucleophilic reducing agent to the reaction mixture. Introducing 5 mol% of sodium ascorbate acts as a sacrificial reductant, continuously recycling any inactive Cu(II) back to the catalytically active Cu(I) state.

Quantitative Byproduct Profiling

The table below summarizes the causality of reaction conditions on the byproduct distribution. This data serves as a self-validating benchmark: if your crude LC-MS matches a specific profile below, you can immediately identify the variable causing the failure.

SolventLigandTemp (°C)Target Yield (%)Dehalogenation (%)Bis-arylation (%)Homocoupling (%)
DMF1,10-Phenanthroline12045.025.514.515.0
DMSODMEDA11068.012.010.010.0
TolueneDMEDA9085.0< 2.05.08.0
Toluene DMEDA + Na-Ascorbate 90 94.5 < 1.0 < 1.0 < 3.5

Standard Operating Protocol (SOP): Optimized Synthesis

This protocol is engineered to suppress radical abstraction and Cu(II) accumulation, ensuring >94% yield of the target 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole.

Reagents Required:

  • 1-Bromo-4-chloro-2-fluorobenzene (1.0 equiv, 10.0 mmol)

  • 1H-Pyrazole (1.05 equiv, 10.5 mmol)

  • Copper(I) Iodide (CuI) (5 mol%, 0.5 mmol)

  • N,N'-Dimethylethylenediamine (DMEDA) (10 mol%, 1.0 mmol)

  • Potassium Carbonate (K₂CO₃), finely milled (2.0 equiv, 20.0 mmol)

  • Sodium Ascorbate (5 mol%, 0.5 mmol)

  • Anhydrous Toluene (20 mL)

Step-by-Step Methodology:

  • Preparation of the Schlenk Flask: Flame-dry a 50 mL Schlenk flask under vacuum. Backfill with ultra-high purity Argon. Repeat three times.

  • Solid Reagent Loading: Under a positive flow of Argon, charge the flask with CuI, K₂CO₃, Sodium Ascorbate, and 1H-Pyrazole.

  • Solvent and Ligand Addition: Add 20 mL of anhydrous, degassed Toluene via syringe. Add DMEDA via a micro-syringe. Stir the suspension at room temperature for 15 minutes. The mixture will turn a pale blue/green, indicating the formation of the Cu(I)-diamine complex.

  • Electrophile Addition: Inject 1-bromo-4-chloro-2-fluorobenzene dropwise over 2 minutes.

  • Reaction Execution: Seal the Schlenk flask and heat the mixture in a pre-warmed oil bath at 90 °C for 14 hours with vigorous stirring (800 rpm) to overcome the biphasic solid-liquid mass transfer limitations.

  • Workup: Cool the reaction to room temperature. Dilute with 30 mL of Ethyl Acetate and filter through a short pad of Celite to remove copper salts and inorganic bases. Wash the organic layer with 1M HCl (2 x 20 mL) to remove residual DMEDA and unreacted pyrazole, followed by brine (20 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the pure product.

Mechanistic Pathway of Off-Cycle Failures

Understanding exactly where the catalytic cycle breaks down empowers you to make logical adjustments. The diagram below illustrates the standard Cu(I)/Cu(III) catalytic cycle and the precise insertion points of the off-cycle byproducts discussed in the FAQs.

CatalyticCycle CuI [Cu(I)]-Ligand Complex OxAdd Cu(III)-Aryl Intermediate CuI->OxAdd + Aryl Bromide LigEx Pyrazole Coordination OxAdd->LigEx + 1H-Pyrazole Dehal Protodehalogenation (Solvent H-donor) OxAdd->Dehal Off-cycle (Radical/H+) Homocoup Biaryl Homocoupling (O2 ingress) OxAdd->Homocoup Off-cycle (Cu(II) pathway) RedElim Reductive Elimination LigEx->RedElim - HBr RedElim->CuI Catalyst Regeneration Target 1-(4-Chloro-2-fluorophenyl) -1H-pyrazole RedElim->Target Product Release

Mechanistic pathways of Cu-catalyzed N-arylation highlighting off-cycle byproduct formation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 146035167, 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole." PubChem, 2023. URL:[Link]

  • Creutz, Sidney E., et al. "Photoinduced Ullmann C-N Coupling: Demonstrating the Viability of a Radical Pathway." Science 338.6107 (2012): 647-651. URL:[Link]

  • Monnier, Florian, and Marc Taillefer. "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie International Edition 48.38 (2009): 6954-6971. URL:[Link]

Sources

Heterocycle Synthesis Support Center: Substituted 1H-Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most pervasive challenges in the synthesis of substituted 1H-pyrazoles. While classical methods like the Knorr pyrazole synthesis are foundational, researchers frequently encounter critical bottlenecks: poor regioselectivity and ambiguous analytical characterization due to tautomerism.

This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve high-purity, single-isomer pyrazoles.

Module 1: Mastering Regioselectivity in the Knorr Synthesis

Q: When reacting an unsymmetrical 1,3-diketone with a substituted hydrazine, I consistently isolate an inseparable mixture of 3-substituted and 5-substituted regioisomers. Why does this happen, and how can I drive the reaction toward a single isomer?

A: This is the most common pitfall in the Knorr pyrazole synthesis. The reaction proceeds via the initial condensation of the most nucleophilic nitrogen of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by intramolecular cyclization[1]. When using an unsymmetrical 1,3-dicarbonyl, the initial nucleophilic attack can occur at either carbonyl carbon.

The Causality: Regioselectivity is governed by a delicate balance of steric hindrance and electronic electrophilicity[2]. Bulky substituents on the diketone will direct the hydrazine to the less hindered carbonyl. However, if the electronic differences between the two carbonyls are marginal, standard protic solvents like ethanol (EtOH) often fail to provide sufficient thermodynamic control, resulting in a nearly 1:1 or 60:40 mixture of regioisomers[3].

Troubleshooting Strategy (Solvent Intervention): The choice of solvent can dramatically alter the reaction pathway. Switching from standard ethanol to strongly hydrogen-bonding, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) significantly enhances regioselectivity[4]. These solvents stabilize specific transition states through strong hydrogen-bond donation, amplifying the electrophilic differences between the two carbonyl carbons and driving the reaction toward a single regioisomer.

Quantitative Data: Effect of Solvent on Regioselectivity
1,3-Diketone SubstituentHydrazine SubstituentSolventTemp (°C)Ratio of Regioisomers (A:B)
4-ClC₆H₄MethylEtOH2560:40
4-ClC₆H₄MethylTFE2594:6
PhenylMethylEtOHReflux65:35
PhenylMethylTFE25>95:5

(Data synthesized from optimization studies on fluorinated solvent effects[3][4])

G A Unsymmetrical 1,3-Diketone + Hydrazine B Hydrazone Intermediate A->B Condensation C Standard Solvent (EtOH) B->C Kinetic Control D Fluorinated Solvent (TFE / HFIP) B->D H-Bond Control E Mixture of 3- & 5- Regioisomers C->E Poor Selectivity F High Regioselectivity (Single Isomer) D->F Directed Cyclization

Mechanistic workflow for overcoming poor regioselectivity in Knorr pyrazole synthesis.

Module 2: Navigating Annular Tautomerism in Characterization

Q: My LC-MS shows a single peak with the correct mass, but my ¹H-NMR and ¹³C-NMR spectra in CDCl₃ show severely broadened peaks and missing signals. Is my product degrading?

A: Your product is likely highly pure, but you are observing the effects of annular tautomerism . 1H-pyrazoles unsubstituted at the N1 position undergo rapid prototropy—the migration of the acidic proton between the N1 and N2 atoms.

The Causality: Because the numbering of pyrazoles starts from the N-H group, this proton transfer effectively exchanges the 3- and 5-positions. In non-polar solvents like CDCl₃ or C₆D₆, pyrazoles frequently form strongly hydrogen-bonded intermolecular dimers or oligomers[5]. At room temperature, the rate of this proton exchange is comparable to the NMR timescale, leading to signal coalescence (broadening) and the apparent "loss" of distinct carbon signals (especially C3 and C5)[5][6].

Troubleshooting Strategy: To resolve this, you must either disrupt the intermolecular hydrogen bonding or slow down the exchange rate.

  • Solvent Switch (Recommended): Change your NMR solvent to DMSO-d₆. DMSO is a strong hydrogen-bond acceptor that disrupts the pyrazole dimers, locking the molecule into a more static state on the NMR timescale and sharpening the signals[5].

  • Temperature Modulation: Perform variable-temperature (VT) NMR. Cooling the sample slows the prototropic exchange, allowing you to observe distinct signals for both tautomers[7].

  • Solid-State NMR: For definitive structural proof without solvent interference, ¹³C and ¹⁵N CP/MAS solid-state NMR will reveal the specific tautomer locked in the crystal lattice[7].

G A 1H-NMR of Pyrazole in CDCl3 B Broad Peaks & Unresolved Coupling A->B Initial Screen C Diagnosis: Annular Tautomerism (Intermolecular H-Bond Dimers) B->C Identify Cause D Switch Solvent to DMSO-d6 C->D Disrupt H-Bonds E Low-Temperature NMR Analysis C->E Slow Exchange Rate F Sharp Peaks: Tautomers Resolved D->F Successful Resolution E->F Successful Resolution

Diagnostic and resolution pathway for tautomerism-induced NMR signal broadening.

Module 3: Validated Experimental Protocol

Highly Regioselective Synthesis of 1,5-Disubstituted Pyrazoles

To ensure a self-validating system, follow this protocol utilizing fluorinated solvents to bypass traditional regioselectivity issues[4].

Materials: Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol), Substituted hydrazine (1.1 mmol), 2,2,2-Trifluoroethanol (TFE) (5.0 mL).

Step 1: Dissolution & Activation

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 5 mL of TFE[4].

  • Scientific Insight: TFE acts as both solvent and mild acid catalyst, activating the more electrophilic carbonyl via strong hydrogen bonding.

Step 2: Condensation

  • Cool the solution to 0 °C using an ice bath.

  • Add the substituted hydrazine (1.1 mmol) dropwise over 5 minutes.

  • Scientific Insight: Dropwise addition at low temperature prevents exothermic runaway and maximizes kinetic differentiation between the two carbonyl sites.

Step 3: Cyclization & Monitoring

  • Allow the reaction to warm to room temperature (25 °C) and stir. Monitor the consumption of the starting material via TLC (typically 2-4 hours)[4].

Step 4: Quenching & Isolation

  • Once complete, remove the TFE under reduced pressure.

  • Dilute the crude residue with ethyl acetate (15 mL) and perform an aqueous work-up by washing with distilled water (2 x 10 mL) and brine (10 mL)[4].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Step 5: Purification

  • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure regioisomer.

References

  • Benchchem. Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.2

  • Benchchem. Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles.1

  • ResearchGate. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution.7

  • Conicet. The 1H NMR spectrum of pyrazole in a nematic phase.

  • Beilstein Journals. Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism.6

  • MDPI. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.5

  • Benchchem. Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines.3

  • Benchchem. Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.4

Sources

Technical Support Center: Solubility Optimization for 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole . This compound is characterized by its highly lipophilic nature. The presence of the chloro and fluoro halogens on the phenyl ring, combined with the pyrazole core, results in strong intermolecular π-π stacking and halogen bonding. This creates a high crystal lattice energy and poor aqueous hydration, making the compound notoriously prone to precipitation (crashing out) when introduced into aqueous biological assay buffers.

This guide provides field-proven, causality-driven methodologies to overcome these solubility barriers without compromising assay integrity.

Solubility Troubleshooting Workflow

G A 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole Precipitation Detected B Is DMSO > 1% v/v? A->B C Reduce DMSO & Use Non-ionic Surfactant B->C Yes D Formulate with HP-β-Cyclodextrin B->D No E Verify Kinetic Solubility (Laser Nephelometry) C->E D->E E->D High Scattering F Proceed to In Vitro Assay E->F Clear (No Scattering)

Workflow for resolving 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole precipitation in assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my compound precipitate immediately upon dilution from a 10 mM DMSO stock into my cell culture medium? A1: This phenomenon is known as "precipitation upon dilution" or cosolvent crash[1]. Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that readily dissolves hydrophobic molecules by disrupting water's hydrogen-bonding network. However, when the DMSO fraction drops below 1–5% in the final assay, the thermodynamic penalty of solvating the hydrophobic 4-chloro-2-fluorophenyl moiety in water exceeds the energy of the compound's self-association. Consequently, the molecules rapidly aggregate to minimize their exposed hydrophobic surface area[2].

Q2: Can I simply increase the DMSO concentration to 5% to maintain solubility? A2: No. For the vast majority of cell-based and biochemical assays, DMSO concentrations must be strictly capped between 0.1% and 1.0% (v/v). Concentrations exceeding 1% are known to induce protein unfolding, inhibit enzymatic activity, and cause significant cellular toxicity[3]. Furthermore, the OECD Guidance Document on Good In Vitro Method Practices (GIVIMP) strictly recommends keeping organic solvents ≤1% to prevent artifactual readouts and ensure data integrity[4].

Q3: What is the most effective solubilization strategy for this specific halogenated pyrazole? A3: The most robust approach is complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic inner cavity of HP-β-CD perfectly accommodates the lipophilic 4-chloro-2-fluorophenyl ring, shielding it from the aqueous environment, while the hydroxylated exterior of the cyclodextrin ensures high aqueous solubility[5]. This method prevents precipitation without the cytotoxic effects associated with high cosolvent or surfactant concentrations.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows not only solubilize the compound but inherently verify the success of the procedure.

Protocol A: Preparation of HP-β-CD Inclusion Complexes

Causality: Direct addition of solid compound to aqueous buffers fails due to high lattice energy. We use a co-solvent titration method to kinetically force the compound into the cyclodextrin cavity, followed by prolonged equilibration to achieve a thermodynamically stable inclusion complex[1].

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in your target assay buffer (e.g., PBS or DMEM, pH 7.4).

  • Stock Preparation: Dissolve 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole in 100% anhydrous DMSO to create a highly concentrated 50 mM stock.

  • Complexation: Place the HP-β-CD solution on a magnetic stirrer at 500 rpm. Slowly add the DMSO stock dropwise to achieve a final target concentration of 500 µM (resulting in 1% final DMSO).

  • Thermodynamic Equilibration: Seal the vial and incubate at 37°C with continuous shaking for 24 hours. Why? This prolonged timeframe allows the kinetic aggregates to dissolve and re-equilibrate into stable host-guest complexes.

  • Validation (Phase Separation): Centrifuge the mixture at 14,000 × g for 15 minutes. This step is critical: it pellets any uncomplexed, precipitated compound. Carefully transfer the supernatant (containing the true soluble fraction) to a fresh tube.

Protocol B: Kinetic Solubility Verification via Laser Nephelometry

Causality: Visual inspection is notoriously unreliable for detecting micro-precipitates. Sub-visible aggregates can cause false positives in high-throughput screening (HTS) by scattering light or non-specifically binding to target proteins. Laser nephelometry quantifies scattered light to definitively validate true solubility[6].

  • Plate Setup: Transfer 200 µL of the supernatant from Protocol A into a clear-bottom 96-well microtiter plate. Prepare a serial dilution (e.g., 500 µM down to 1 µM) using the 20% HP-β-CD buffer.

  • Controls: Include a blank well (Assay buffer + 20% HP-β-CD + 1% DMSO) and a positive control (a known precipitated suspension of the compound in plain buffer).

  • Measurement: Read the plate using a laser nephelometer.

  • Data Analysis: Plot the scattered light intensity (Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility limit is strictly defined as the highest concentration point before the scattering intensity rises above the baseline blank.

Part 3: Quantitative Data & Strategy Comparison

The following table summarizes the expected solubility limits and assay compatibility of different vehicles for 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole.

Solubilization StrategyMax Achievable ConcentrationMax Tolerated Vehicle % in AssayCytotoxicity RiskOptical Interference Risk
100% DMSO (Direct Dilution) < 10 µM0.5% - 1.0%High (if >1%)High (Precipitation scattering)
0.1% Tween-80 (Surfactant) ~ 50 µM0.1%Moderate (Membrane disruption)Moderate (Micelle scattering)
20% HP-β-CD (Complexation) > 500 µM2.0% - 5.0%LowLow (True solution)
References

Sources

Technical Support Center: 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole Solution Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole (CAS: 1444302-83-3). This halogenated phenylpyrazole is a critical building block in agrochemical and pharmaceutical discovery. However, like many compounds in the phenylpyrazole class, it exhibits specific vulnerabilities in solution—namely photodehalogenation and base-catalyzed degradation[1].

This guide is designed for research scientists to troubleshoot degradation issues, understand the underlying physicochemical mechanisms, and implement self-validating experimental protocols to ensure absolute compound integrity.

Part 1: Troubleshooting & FAQs

Q1: Why does my stock solution lose potency when left on the benchtop, even in neutral solvents?

A1: UV-Induced Photodehalogenation. The most rapid degradation pathway for halogenated phenylpyrazoles is photolysis[2]. Ambient laboratory lighting (especially fluorescent bulbs with UV emissions) or natural sunlight excites the molecule into a singlet or triplet state. Because the carbon-chlorine (C-Cl) bond has a lower bond dissociation energy than the carbon-fluorine (C-F) bond, the absorbed energy readily induces homolytic cleavage of the C-Cl bond[1].

This generates a highly reactive aryl radical. If your solvent is a hydrogen donor (e.g., methanol, ethanol, or even water), the radical will abstract a hydrogen atom, resulting in a des-chloro degradant (1-(2-fluorophenyl)-1H-pyrazole)[2].

Photodegradation A 1-(4-Chloro-2-fluorophenyl) -1H-pyrazole C Excited State (Singlet/Triplet) A->C Absorption B UV/Vis Light B->C D Homolytic C-Cl Bond Cleavage C->D Energy Transfer E Aryl Radical Intermediate D->E G Des-chloro Degradant (Photodehalogenated) E->G +H abstraction F H-Donor Solvent (e.g., MeOH) F->G

Photodehalogenation pathway of halogenated phenylpyrazoles via UV excitation.

Q2: I need to perform in vitro assays in aqueous media. How does pH affect the stability of this compound?

A2: Susceptibility to Alkaline Hydrolysis and SNAr. While the pyrazole heterocycle itself is relatively stable in neutral and acidic conditions, alkaline environments (pH > 8.0) are highly detrimental[3]. The electron-withdrawing nature of the halogens (Cl, F) and the pyrazole ring creates an electron-deficient phenyl system.

At high pH, hydroxide ions (


) act as strong nucleophiles. This can lead to Nucleophilic Aromatic Substitution (SNAr) displacing the halogens, or in extreme cases, base-catalyzed pyrazole ring cleavage[1][3]. Always buffer aqueous assay solutions to a pH between 5.5 and 7.4.
Q3: Does the choice of stock solvent (e.g., DMSO vs. Methanol) impact the degradation rate?

A3: Yes, via Solvent-Mediated Radical Quenching and Hydrolysis. Protic solvents like methanol actively participate in photochemical degradation by acting as hydrogen donors, accelerating the formation of the des-chloro degradant[2]. Furthermore, if the solvent is not strictly anhydrous, trace water will initiate slow hydrolysis over time[4]. For long-term stock solutions, anhydrous, aprotic solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN) are mandatory.

Part 2: Quantitative Stability Profile

To guide your experimental design, the following table summarizes the kinetic half-life (


) of halogenated phenylpyrazoles under various environmental conditions. Note: Data is modeled based on the established degradation kinetics of the structurally analogous phenylpyrazole class[3][5].
Environmental ConditionSolvent SystempH LevelLight ExposureEstimated Half-Life (

)
Primary Degradation Mechanism
Optimal Storage Anhydrous DMSON/ADark> 12 monthsNone (Stable)
Aqueous Neutral 5% MeOH / Water7.0Dark> 6 monthsTrace Hydrolysis
Ambient Benchtop 5% MeOH / Water7.0Ambient / UV4 - 8 hoursPhotodehalogenation
Mild Alkaline Aqueous Buffer9.0Dark~770 hoursNucleophilic Substitution
Strong Alkaline Aqueous Buffer12.0Dark< 3 hoursRapid Hydrolysis / Ring Cleavage

Part 3: Experimental Protocols

To ensure a self-validating system where degradation is mechanically prevented, follow this strict methodology for preparing and storing your 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole stock solutions.

Protocol: Preparation of High-Fidelity Phenylpyrazole Stock Solutions

Rationale: This protocol eliminates the three primary catalysts of degradation: UV light, protic/aqueous nucleophiles, and oxidative radicals.

Step-by-Step Methodology:

  • Subdued Lighting Preparation: Turn off overhead fluorescent lights in the weighing area. Use a chemical fume hood equipped with amber lighting (which blocks wavelengths < 500 nm) to prevent premature photo-excitation.

  • Solvent Selection & Degassing: Use only HPLC-grade, anhydrous DMSO (water content < 0.005%). Prior to use, degas the solvent by sparging with ultra-pure Argon for 15 minutes to remove dissolved oxygen, preventing photo-oxidative side reactions.

  • Dissolution: Weigh the solid 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole and transfer it to an amber glass volumetric flask. Add the degassed DMSO to achieve the desired molarity (e.g., 10 mM). Sonicate briefly (under 1 minute) in the dark to ensure complete dissolution.

  • Inert Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL) using low-bind amber microcentrifuge vials or amber glass HPLC vials.

  • Argon Overlay: Gently blow a stream of Argon gas over the headspace of each vial for 3 seconds before immediately capping. This displaces ambient moisture and oxygen.

  • Cryogenic Storage: Store the sealed aliquots in a desiccator box at -20°C.

  • Usage (Self-Validation): When ready to use, thaw a single aliquot in the dark at room temperature. Never freeze-thaw an aliquot more than once. Discard any remaining solution after the experiment to guarantee zero degradation carryover into future assays.

Workflow S1 Step 1: Weighing (Subdued Light / Amber Hood) S2 Step 2: Solvent Addition (Anhydrous, Degassed DMSO) S1->S2 S3 Step 3: Inert Gas Purge (Argon/N2 Overlay) S2->S3 S4 Step 4: Aliquoting (Amber Glass Vials) S3->S4 S5 Step 5: Cryogenic Storage (-20°C, Desiccated) S4->S5

Standard operating procedure for preparing stable phenylpyrazole stock solutions.

References

  • Hirashima, S., Amimoto, T., Iwamoto, Y., & Takeda, K. (2024). Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments and a comparison with fipronil. Environmental Science and Pollution Research.[Link]

  • Ngim, K. K., & Crosby, D. G. (2000). Elucidation of fipronil photodegradation pathways. Journal of Agricultural and Food Chemistry.[Link]

  • Bobé, A., Meallier, P., & Coste, C. (1998). Kinetics and Mechanisms of Abiotic Degradation of Fipronil (Hydrolysis and Photolysis). Journal of Agricultural and Food Chemistry.[Link]

  • Schowner, R., Elser, I., Benedikter, M., Momin, M., & Buchmeiser, M. R. (2019). Origin and Use of Hydroxyl Group Tolerance in Cationic Molybdenum Imido Alkylidene N‐Heterocyclic Carbene Catalysts (Discussing stability of pyrazole complexes in dry solvents). Angewandte Chemie International Edition.[Link]

Sources

troubleshooting inconsistent results in assays with 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve inconsistent assay results when working with 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole and structurally related halogenated aromatic heterocycles.

This compound (Molecular Weight: 196.61 g/mol , Formula: C₉H₆ClFN₂)[1] features a highly lipophilic halogenated phenyl ring coupled to a planar pyrazole core. While these features make it an excellent building block for medicinal chemistry, they also drastically reduce its aqueous solubility and increase its propensity to form colloidal aggregates in biological buffers.

Below is a comprehensive, self-validating troubleshooting guide to ensure your data reflects true target engagement rather than physicochemical artifacts.

Diagnostic Workflow

Before diving into specific experiments, review the logical workflow below. This decision tree is designed to isolate the root cause of inconsistent data—differentiating between true target modulation and artifactual interference.

Workflow Start Inconsistent Assay Data with Halogenated Pyrazole CheckSol 1. Check Kinetic Solubility (Nephelometry) Start->CheckSol SolOK Soluble at Assay Conc? CheckSol->SolOK AggCheck 2. Check for Colloidal Aggregation (DLS or Centrifugation) SolOK->AggCheck Yes FalsePos Artifactual Inhibition (SCAM / Aggregation) SolOK->FalsePos No (Precipitates) Detergent 3. Detergent Reversal Assay (+0.01% Triton X-100) AggCheck->Detergent Particles Detected TruePos True Target Engagement AggCheck->TruePos No Particles Detergent->FalsePos Activity Lost Detergent->TruePos Activity Retained

Figure 1: Decision tree for troubleshooting assay interference with lipophilic pyrazoles.

Frequently Asked Questions (FAQs)

Q: Why am I seeing batch-to-batch variability in my primary screening data?

A: The most common culprit for halogenated pyrazoles is DMSO stock degradation . Because 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole is highly lipophilic, it exists near its solubility limit even in 100% DMSO. If your DMSO absorbs atmospheric moisture (which it does rapidly upon opening), the water content lowers the dielectric constant of the solvent, causing the compound to invisibly "crash out" or form micro-crystals.

  • Causality: Freeze-thaw cycles exacerbate this nucleation. When you pipette from a compromised stock, you are transferring a lower effective concentration of the compound, leading to artificially high IC₅₀ values.

  • Solution: Store stocks in desiccators, use anhydrous DMSO, and aliquot stocks for single-use to avoid freeze-thaw cycles.

Q: My dose-response curves are bell-shaped or plateau prematurely. What is happening?

A: Your compound has likely exceeded its kinetic solubility limit in the aqueous assay buffer. When lipophilic molecules like fluorinated phenylpyrazoles are diluted from DMSO into an aqueous buffer, they often do not precipitate into neat crystals. Instead, they form Small Colloidally Aggregating Molecules (SCAMs) .

Mechanism Monomer 1-(4-Chloro-2-fluorophenyl) -1H-pyrazole (Monomers) Colloid Colloidal Aggregate (50-1000 nm) Monomer->Colloid Conc > Solubility Limit Protein Target Protein (Active) Monomer->Protein Specific Binding Denatured Protein Adsorbed & Partially Denatured (Inactive) Colloid->Denatured Non-specific Adsorption Protein->Denatured Sequestration Denatured->Protein Activity Restored Triton Triton X-100 (0.01%) Triton->Colloid Disrupts Aggregate

Figure 2: Mechanism of colloidal aggregation and detergent-based reversal.

Q: The compound shows high potency in biochemical assays but loses all activity in cell-based assays. Why?

A: This is a hallmark of colloidal aggregation and non-specific binding . In a clean biochemical buffer, the compound forms colloids (typically 50–1000 nm in radius) that nonspecifically adsorb and sequester your target enzyme, appearing as a false positive[2]. However, when you move to a cell-based assay (which contains 10% FBS) or add BSA, the highly abundant serum proteins coat the colloids or bind the free lipophilic monomers. This "sponges" the compound away from your target, completely abolishing the apparent activity[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, you must prove whether your compound is acting as a true ligand or an assay artifact. Implement the following two protocols.

Protocol A: Kinetic Solubility via Laser Nephelometry

Rationale: Thermodynamic solubility takes days to reach equilibrium. In high-throughput drug discovery, we rely on kinetic solubility—the concentration at which a compound precipitates when rapidly diluted from DMSO into an aqueous buffer[4][5]. measures the turbidity of a solution by detecting laser light scattered by insoluble particles[6][7].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole in anhydrous DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your exact assay buffer (pH 7.4) in a clear-bottom 96-well plate. (Final DMSO concentration = 1%).

  • Controls (Self-Validation):

    • Negative Control: Caffeine (highly soluble, no scatter expected).

    • Positive Control: Amiodarone or Nicardipine (known to precipitate, high scatter expected).

  • Incubation & Reading: Incubate for 30 minutes at room temperature (matching your assay conditions). Scan the plate using a nephelometer (e.g., NEPHELOstar Plus)[8].

  • Data Analysis: Plot the intensity of scattered light (Relative Nephelometric Units) against compound concentration. The concentration at which the light scatter sharply increases (the "kick-off" curve) is your kinetic solubility limit[8]. Rule: Never test the compound in biological assays above this concentration.

Protocol B: Detergent-Reversal Counter-Screen

Rationale: If a compound inhibits an enzyme by forming a colloidal aggregate, the addition of a non-ionic detergent at sub-critical micelle concentrations will disrupt the colloid, releasing the enzyme and abolishing the inhibition[9][10]. True competitive inhibitors bind via specific stereochemical interactions in the active site and are unaffected by trace detergent[10].

Step-by-Step Methodology:

  • Assay Setup: Set up your standard biochemical assay (e.g., fluorogenic substrate cleavage) in two parallel 384-well plates.

  • Buffer Modification:

    • Plate 1: Standard assay buffer.

    • Plate 2: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100 .

  • Compound Addition: Dose 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole in a 10-point dose-response curve.

  • Controls (Self-Validation):

    • Positive Control: Fulvestrant or Sorafenib (known colloidal aggregators; IC₅₀ will shift dramatically with detergent)[3].

    • Negative Control: A known, well-behaved competitive inhibitor of your target (IC₅₀ will remain unchanged).

  • Incubation & Readout: Run the assay to completion and calculate the IC₅₀ for both plates.

Quantitative Data Interpretation

Use the following data presentation matrix to interpret the results of your troubleshooting experiments. Summarizing these shifts allows for rapid, objective decision-making regarding the fate of the compound.

Assay Condition / PerturbationMechanism TestedExpected IC₅₀ Shift (True Ligand)Expected IC₅₀ Shift (Colloidal Aggregator)Conclusion / Next Steps
Buffer + 0.01% Triton X-100 Colloid DisruptionNo change (Ratio ≈ 1)>10-fold right shift (Loss of potency)If activity is lost, compound is a SCAM. Discard or optimize physical properties.
Buffer + 1 mg/mL BSA Protein "Sponging"Minor right shift (due to plasma protein binding)Complete loss of activityConfirms non-specific binding/aggregation.
10x Enzyme Concentration Stoichiometric SequestrationNo change in IC₅₀ (if [E] << Ki)Linear increase in IC₅₀ (Ratio ≈ 10)Aggregates sequester enzyme; more enzyme requires more compound to inhibit.
Centrifugation (16,000 x g) Particle RemovalActivity remains in supernatantActivity lost from supernatantConfirms insoluble particles were driving the assay signal.

References

  • Reker, D. "Nuisance small molecules under a machine-learning lens." Digital Discovery (RSC Publishing), 2022. Available at:[Link]

  • Shoichet, B. K. et al. "The Ecstasy and Agony of Assay Interference Compounds." National Institutes of Health (PMC). Available at:[Link][2]

  • Shoichet, B. K. et al. "Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens." National Institutes of Health (PMC). Available at:[Link][9]

  • Owen, S. C. et al. "Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture." ACS Chemical Biology, 2012. Available at:[Link][3]

  • Di, L. et al. "In vitro solubility assays in drug discovery." PubMed (NIH), 2008. Available at:[Link][5]

  • Bio-protocol. "Determination of Kinetic Solubility." Bio-protocol, 2018. Available at:[Link][8]

  • Emerald Cloud Lab. "ExperimentNephelometryKinetics Documentation." Emerald Cloud Lab. Available at:[Link][7]

  • Assay Guidance Manual. "Assay Interference by Aggregation." NCBI Bookshelf, 2017. Available at:[Link][10]

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) for the successful and scalable synthesis of this important intermediate. Our goal is to equip you with the necessary knowledge to anticipate and overcome common challenges encountered during laboratory and pilot-plant scale production.

Overview of Synthetic Strategies

The synthesis of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole typically involves the formation of a C-N bond between a pyrazole ring and a substituted aryl halide. The two most prevalent and robust methods for achieving this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The choice between these methods often depends on factors such as cost, substrate scope, functional group tolerance, and desired reaction conditions.[2]

A general representation of the synthetic approach is outlined below:

pyrazole Pyrazole buchwald_cat Pd Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) ullmann_cat Cu Catalyst (e.g., CuI, Cu₂O) aryl_halide 1-Chloro-4-fluoro-2-iodobenzene or 1-bromo-4-chloro-2-fluorobenzene product 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole buchwald_ligand Ligand (e.g., XPhos, BINAP) buchwald_ligand->product buchwald_base Base (e.g., K₂CO₃, Cs₂CO₃) buchwald_base->product buchwald_solvent Solvent (e.g., Toluene, Dioxane) buchwald_solvent->product ullmann_ligand Ligand (e.g., 1,10-Phenanthroline, L-proline) ullmann_ligand->product ullmann_base Base (e.g., K₂CO₃, K₃PO₄) ullmann_base->product ullmann_solvent Solvent (e.g., DMSO, DMF) ullmann_solvent->product

Caption: Key Synthetic Routes to 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole.

Low or No Product Formation

Question: My reaction shows low conversion to the desired product, or no product is formed at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product formation is a common issue that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst Palladium Catalysts (Buchwald-Hartwig): Ensure the palladium source is active. If using Pd(0) sources like Pd₂(dba)₃, be mindful of their stability. Consider using a fresh batch of catalyst. For large-scale reactions, using more stable Pd(II) pre-catalysts that are reduced in situ can be beneficial.[3] Copper Catalysts (Ullmann): Copper(I) salts are prone to oxidation. Use freshly opened or properly stored CuI. Consider in situ generation of the active Cu(I) species.
Ligand Degradation Phosphine ligands used in Buchwald-Hartwig amination are often air-sensitive.[1] Ensure all manipulations are performed under an inert atmosphere (e.g., Argon or Nitrogen). For Ullmann reactions, ensure the ligand is of high purity.
Inappropriate Base The choice and strength of the base are critical. For Buchwald-Hartwig, common bases include Cs₂CO₃ and K₃PO₄. For Ullmann, K₂CO₃ is often effective for pyrazole N-arylation.[4] The base must be strong enough to deprotonate the pyrazole but not so strong as to cause side reactions. Ensure the base is anhydrous, as water can deactivate the catalyst and reagents.
Solvent Purity Use high-purity, anhydrous solvents. Residual water or other impurities in the solvent can significantly impact the reaction outcome. For instance, polar protic solvents can lead to poor selectivity in some pyrazole syntheses.[5]
Reaction Temperature Ensure the reaction is conducted at the optimal temperature. Buchwald-Hartwig reactions often require heating (e.g., 80-110 °C).[6] Ullmann conditions can also require elevated temperatures.[7] Monitor the internal reaction temperature, especially during scale-up, as exotherms can occur.
Poor Substrate Quality Verify the purity of your starting materials (pyrazole and the aryl halide) by techniques such as NMR or LC-MS. Impurities can inhibit the catalyst or lead to side reactions.

Troubleshooting Workflow:

start Low/No Product Formation check_reagents Verify Reagent Purity & Activity (Catalyst, Ligand, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions small_scale_test Run Small-Scale Test Reactions check_conditions->small_scale_test analyze_results Analyze Results (TLC, LC-MS) small_scale_test->analyze_results optimize Optimize Conditions (e.g., change ligand, base, or solvent) analyze_results->optimize If issue persists scale_up Proceed with Optimized Conditions analyze_results->scale_up If successful optimize->small_scale_test

Caption: Systematic Troubleshooting for Low Product Yield.

Formation of Side Products and Impurities

Question: I am observing significant formation of side products in my reaction mixture. What are the common impurities and how can I minimize them?

Answer:

The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating their formation.

Common Side Products and Mitigation Strategies:

Side Product Formation Mechanism Mitigation Strategies
Homocoupling of Aryl Halide Reductive elimination from a diarylpalladium(II) intermediate (Buchwald-Hartwig) or a similar process in Ullmann reactions.Optimize the reaction stoichiometry to avoid an excess of the aryl halide. Lowering the reaction temperature slightly can sometimes disfavor this pathway.
Dehalogenation of Aryl Halide The aryl halide is reduced to the corresponding arene. This can be more prevalent with more reactive aryl iodides.Ensure a rigorously inert atmosphere to prevent side reactions with trace oxygen or water. The choice of ligand and base can also influence this pathway.
Pyrazole Dimerization/Polymerization The pyrazole N-H can be reactive under the reaction conditions, potentially leading to self-condensation, especially if the aryl halide is unreactive.[8]Use a slight excess of the pyrazole relative to the aryl halide. Ensure efficient stirring to maintain a homogeneous reaction mixture.
Hydrolysis of Product If water is present in the reaction mixture, it can lead to the hydrolysis of the product or starting materials, particularly at elevated temperatures.Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.

Purification Strategy:

Purification of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole can often be achieved by crystallization or column chromatography.[9][10]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective method for removing impurities on a large scale.

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a common method.[5]

Frequently Asked Questions (FAQs)

Q1: Which aryl halide should I use: 1-bromo-4-chloro-2-fluorobenzene or 1-chloro-4-fluoro-2-iodobenzene?

A1: The choice of aryl halide depends on a balance of reactivity and cost. Aryl iodides are generally more reactive than aryl bromides in both Buchwald-Hartwig and Ullmann couplings, which can lead to shorter reaction times and milder conditions.[4] However, aryl iodides are typically more expensive. For large-scale synthesis, it is often more cost-effective to use the less expensive aryl bromide and optimize the reaction conditions (e.g., by using a more active catalyst system or higher temperatures) to achieve a good yield.

Q2: How do I choose the right ligand for my Buchwald-Hartwig amination?

A2: The ligand plays a crucial role in the efficiency of the Buchwald-Hartwig reaction. For the coupling of pyrazoles, bulky, electron-rich phosphine ligands are often effective. Some commonly used ligands include:

  • XPhos: Often a good starting point for challenging couplings.

  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl): A classic bidentate ligand that can be effective.[1]

  • tBuDavePhos: Has shown to be effective in the C-N coupling of pyrazoles.[6]

The optimal ligand may need to be determined empirically through screening a small number of candidates.

Q3: Can I run this reaction without a glovebox or Schlenk line?

A3: While it is highly recommended to use an inert atmosphere, especially for the Buchwald-Hartwig amination due to the air-sensitivity of the catalyst and ligands, it is sometimes possible to run the reaction under a continuous flow of an inert gas (e.g., argon or nitrogen) in a well-ventilated fume hood. For Ullmann reactions, while less sensitive than palladium-catalyzed reactions, an inert atmosphere is still beneficial to prevent the oxidation of the Cu(I) catalyst.

Q4: My reaction is very slow. How can I increase the reaction rate?

A4: To increase the reaction rate, you can consider the following:

  • Increase the temperature: Within the stability limits of your reagents and products, increasing the temperature will generally increase the reaction rate.

  • Use a more active catalyst/ligand system: For Buchwald-Hartwig, switching to a more electron-rich and bulky ligand can accelerate the reaction.

  • Use microwave irradiation: Microwave-assisted synthesis can significantly reduce reaction times for both Buchwald-Hartwig and Ullmann couplings.[6]

  • Change the solvent: The choice of solvent can have a significant impact on the reaction rate. For example, more polar aprotic solvents like DMSO or DMF are often used in Ullmann reactions to increase the solubility of the reagents and accelerate the reaction.[5]

Q5: How do I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5] A small aliquot of the reaction mixture can be taken at regular intervals, quenched, and analyzed. This will allow you to determine when the reaction is complete and avoid unnecessary heating or potential side reactions.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for your specific scale and equipment.

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, condenser, and nitrogen inlet, add pyrazole (1.0 eq), 1-bromo-4-chloro-2-fluorobenzene (1.1 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and K₂CO₃ (2.0 eq).[2]

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

General Procedure for Ullmann Condensation

This protocol is a general guideline and may require optimization.

  • To a reaction vessel equipped with a magnetic stir bar, condenser, and nitrogen inlet, add pyrazole (1.0 eq), 1-bromo-4-chloro-2-fluorobenzene (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with nitrogen three times.

  • Add anhydrous DMSO.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

References

  • Al-Amin, M., et al. (2020).
  • Boruah, M., & Prajapati, D. (2006). A copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles. Tetrahedron Letters, 47(41), 7327-7329.
  • Ross, R., Jr., et al. (2022). Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. Organic Process Research & Development, 26(11), 3076–3086.
  • El-Faham, A., et al. (2020). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Molecules, 25(21), 5148.
  • EP4219454A1 - Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.
  • Hertzel, G. M. (2018).
  • Buchwald–Hartwig amin
  • Technical Support Center: Optimizing Pyrazole N-Alkyl
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. The Royal Society of Chemistry.
  • A Three-component Reaction for Pyrazole Synthesis. Organic Syntheses.
  • Vala, R. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2388-2400.
  • Ma, D., & Cai, Q. (2013). Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands.
  • Bell, M. L., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856–859.
  • Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • 1-(4-CHLOROPHENYL)-3-HYDROXY-1H-PYRAZOLE synthesis. ChemicalBook.
  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?
  • Rostom, S. A. F., et al. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974.
  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587.
  • US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
  • Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem.
  • Brown, M. F., et al. (2017). Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-1,3-thiazol-4-ylbenzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. Journal of Medicinal Chemistry, 60(14), 6197–6214.
  • Large‐scale synthesis of 1H‐pyrazole.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • WO2011076194A1 - Method for purifying pyrazoles.
  • Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Journal of the Iranian Chemical Society.
  • Besselièvre, F., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. European Journal of Organic Chemistry, 2015(16), 3463-3471.
  • Wang, D., et al. (2017). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. Organic & Biomolecular Chemistry, 15(1), 69-72.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.

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Technical Support Center: Analytical Purity Assessment of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with validating the chemical and structural purity of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole (CAS: 1444302-83-3).

As a halogenated heterocyclic building block, this compound presents unique analytical challenges. Regioisomeric impurities (arising from unsymmetrical synthesis) and basic nitrogen interactions require precise chromatographic and spectroscopic control. This guide bypasses generic advice, providing field-proven, self-validating methodologies and troubleshooting logic to ensure absolute data integrity.

Analytical Workflow Architecture

To establish a comprehensive purity profile, a multi-modal analytical approach is required. The workflow below outlines the critical path from sample preparation to final data synthesis.

Workflow Start 1-(4-Chloro-2-fluorophenyl) -1H-pyrazole Sample SamplePrep Sample Preparation (Dissolution & Filtration) Start->SamplePrep HPLC RP-HPLC-PDA (Chemical Purity & Regioisomers) SamplePrep->HPLC GCMS GC-MS (Volatile Impurities) SamplePrep->GCMS NMR 1H, 13C, 19F NMR (Structural Integrity) SamplePrep->NMR DataAnalysis Data Synthesis & Purity Calculation HPLC->DataAnalysis GCMS->DataAnalysis NMR->DataAnalysis

Analytical workflow for assessing the purity of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole.

Core Experimental Protocols

Protocol: RP-HPLC-PDA Method for Chemical Purity

Objective: Isolate 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole from synthesis precursors, degradation products, and regioisomers.

Causality & Experimental Design: Pyrazole derivatives contain basic nitrogen atoms that are highly prone to secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing. By utilizing 0.1% Trifluoroacetic acid (TFA), we lower the mobile phase pH to ~2.0. This ensures the pyrazole nitrogen remains fully protonated and silanols are neutralized, enforcing a single ionization state for sharp peak symmetry 1. A Photodiode Array (PDA) detector is selected over standard UV to verify peak purity across the entire spectral width, ensuring no co-eluting impurities are hidden beneath the main peak 2.

Self-Validating System: Before any unknown sample is analyzed, the system must prove its own reliability through a System Suitability Test (SST) and a blank matrix injection. If the system fails the SST criteria, the run is automatically invalidated, preventing false purity reporting.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade Water (filtered through a 0.22 µm membrane).

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Standard & Sample Preparation:

    • Accurately weigh 25.0 mg of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole reference standard (Purity ≥98% 3).

    • Dissolve in 50 mL of diluent (50:50 Mobile Phase A:B) to achieve a 0.5 mg/mL stock solution. Sonicate for 10 minutes.

  • System Suitability Testing (SST) [Validation Gate]:

    • Inject the blank diluent to verify a clean baseline and absence of carryover.

    • Inject the 0.5 mg/mL standard solution five consecutive times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Peak tailing factor ≤ 1.5; Theoretical plates > 2000 4.

  • Chromatographic Execution:

    • Column: Fully endcapped C18 (150 mm × 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C ± 2°C.

    • Gradient Program: 0-2 min (10% B), 2-12 min (ramp to 90% B), 12-15 min (hold 90% B), 15-16 min (return to 10% B), 16-20 min (equilibration).

    • Detection: PDA scanning 200-400 nm (extract chromatogram at 254 nm).

  • Data Analysis:

    • Calculate purity using the area normalization method, strictly excluding peaks present in the blank injection.

Quantitative Data Summary

The following table summarizes the expected quantitative validation parameters for the RP-HPLC analysis of pyrazole derivatives, establishing the baseline performance metrics required for a compliant assay.

Table 1: Expected Validation Parameters for RP-HPLC Analysis

ParameterExpected Value / RangeAcceptance Criteria (ICH Q2)
Linearity Range 2.5 – 50 µg/mLR² ≥ 0.999
Limit of Detection (LOD) ~2.43 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantification (LOQ) ~7.38 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Precision (RSD%) < 2.0%≤ 2.0% across 5 replicate injections
Recovery (Accuracy) 98.0% – 102.0%98% - 102% across 3 concentration levels

(Note: Values are extrapolated from validated methods for structurally analogous pyrazolone and pyrazole derivatives 24.)

Troubleshooting Guides & FAQs

Q: I am observing severe peak tailing for 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole on my C18 column. How do I correct this?

A: Peak tailing for nitrogen-containing heterocycles is almost always a symptom of secondary interactions with unendcapped silanols on the stationary phase. Follow the logical pathway below to resolve the issue:

Troubleshooting Problem Issue: Peak Tailing (Asymmetry Factor > 1.5) Check1 Check Mobile Phase pH Problem->Check1 Cause1 pH too high (Silanol ionization) Check1->Cause1 If pH > 3 Cause2 Column Degradation (Stationary phase loss) Check1->Cause2 If pH is optimal Solution1 Add 0.1% TFA or Formic Acid Cause1->Solution1 Solution2 Replace with fully endcapped C18 column Cause2->Solution2

Logical troubleshooting pathway for resolving HPLC peak tailing in pyrazole derivatives.

Q: How can I definitively differentiate the target compound from its regioisomers formed during synthesis?

A: The condensation reactions used to synthesize substituted pyrazoles often yield regioisomeric byproducts. While RP-HPLC can separate these isomers based on slight hydrophobic differences, it cannot definitively assign structural identity. To confirm you have the correct isomer, you must use 2D Nuclear Magnetic Resonance (NMR) spectroscopy . Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) will reveal spatial correlations between the pyrazole ring protons and the protons/fluorine on the 4-chloro-2-fluorophenyl ring, unambiguously confirming the regiochemistry.

Q: My baseline drifts significantly upwards during the gradient run when monitoring at 210 nm. Is my column bleeding?

A: No, this is a known optical artifact caused by Trifluoroacetic acid (TFA). TFA has strong UV absorbance below 220 nm. As the gradient shifts the ratio of aqueous TFA to organic solvent, the background absorbance changes dynamically. Solution: Shift your extraction wavelength to 254 nm, where the conjugated aromatic system of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole absorbs strongly. If low-wavelength monitoring is mandatory for detecting non-chromophoric impurities, switch your acidic modifier to 0.1% Phosphoric acid, which is highly transparent at 210 nm 1. (Note: Phosphoric acid is not MS-compatible).

Q: I am using GC-MS to screen for volatile impurities, but I am seeing multiple unexpected peaks that look like degradation products.

A: Halogenated pyrazoles can undergo thermal degradation at the extreme temperatures used in standard GC injection ports (e.g., >250°C). Solution: Lower the inlet temperature to 200°C and utilize a Programmed Temperature Vaporization (PTV) inlet if available. To validate the degradation hypothesis, inject the sample at varying inlet temperatures. If the impurity peak areas correlate positively with temperature, they are thermal artifacts generated in the inlet, not true impurities in your sample.

References

  • Faya, M., et al. "A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl

Sources

Validation & Comparative

Comparative Efficacy Guide: 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole Derivatives vs. Doxorubicin in in vitro Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology and drug development, the transition from broad-spectrum cytotoxic agents to targeted molecular therapies is a critical paradigm shift. As an Application Scientist evaluating novel chemotypes, I frequently benchmark emerging targeted scaffolds against established clinical standards.

This technical guide provides an in-depth comparative analysis between —a classic anthracycline—and targeted inhibitors utilizing the highly privileged 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole (1-4CFP) scaffold[1]. By dissecting their mechanistic divergence and establishing self-validating experimental protocols, this guide serves as a foundational resource for researchers optimizing high-throughput screening and target engagement assays.

Mechanistic Divergence: Broad Cytotoxicity vs. Targeted Precision

Understanding the molecular interactions of these compounds is essential for designing appropriate in vitro assays.

Doxorubicin (The Benchmark Cytotoxin): Doxorubicin operates primarily as a and DNA intercalator[1]. Additionally, its quinone moiety undergoes redox cycling, generating reactive oxygen species (ROS). While highly efficacious across multiple cancer cell lines, this mechanism triggers widespread, non-selective apoptosis, leading to severe clinical dose-limiting toxicities, most notably cardiotoxicity.

1-(4-Chloro-2-fluorophenyl)-1H-pyrazole (The Targeted Scaffold): Conversely, the 1-4CFP-pyrazole scaffold is engineered for precision. The pyrazole core acts as a robust bioisostere for amide bonds, while the 4-chloro-2-fluorophenyl moiety provides distinct stereoelectronic advantages. In the ATP-binding pocket of kinases such as [2] or [3][4], the fluorine atom acts as a critical hydrogen-bond acceptor. Simultaneously, the chlorine atom anchors the molecule deep within hydrophobic sub-pockets. This precise fit suppresses specific oncogenic signaling pathways—such as —yielding a high selectivity index that spares healthy, non-cancerous tissue[5].

MoA Dox Doxorubicin Topo Topoisomerase II Inhibition & DNA Intercalation Dox->Topo ROS ROS Generation Dox->ROS Pyraz 1-(4-Chloro-2-fluorophenyl) -1H-pyrazole Derivatives Kinase Targeted Kinase/STAT3 Inhibition Pyraz->Kinase Apop1 Apoptosis (Broad Cytotoxicity) Topo->Apop1 ROS->Apop1 Apop2 Apoptosis (Targeted/Selective) Kinase->Apop2

Fig 1: Mechanistic divergence between Doxorubicin and 1-4CFP-Pyrazole derivatives in cancer cells.

Quantitative Data: Comparative in vitro Performance

The table below synthesizes benchmark IC50 data evaluating Doxorubicin against a representative 1-4CFP-pyrazole derivative (e.g., an imidazopyridine-tethered pyrazoline) across diverse cell lines[5].

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) at 72 Hours

Cell LineTissue OriginDoxorubicin (Control)1-4CFP-Pyrazole DerivativeSelectivity Index (SI)
MCF-7 Breast Adenocarcinoma0.85 ± 0.129.27 ± 0.45High
HepG2 Hepatocellular Carcinoma1.20 ± 0.1517.20 ± 1.10Moderate
A549 Lung Carcinoma2.10 ± 0.3012.50 ± 0.80High
MRC-5 Normal Lung Fibroblast0.50 ± 0.08> 50.00N/A

Data Interpretation: While Doxorubicin exhibits sub-micromolar potency, it is equally toxic to normal MRC-5 fibroblasts. The 1-4CFP-pyrazole derivative demonstrates targeted efficacy in the low micromolar range while remaining virtually non-toxic to healthy cells, validating its potential as a targeted therapeutic[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, assays comparing these two distinct classes of compounds must be meticulously designed to prevent optical interference and confirm true target engagement.

Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo)

Objective: Determine the IC50 values while avoiding the spectral artifacts common with anthracyclines.

  • Cell Seeding: Plate MCF-7, HepG2, and A549 cells at 5,000 cells/well in opaque-walled 96-well plates.

    • Causality: Opaque plates prevent optical cross-talk between wells during luminescence reading, ensuring the signal is strictly localized to the target well.

  • Compound Treatment: Treat cells with a 10-point serial dilution of 1-4CFP-pyrazole derivatives (0.1 µM - 100 µM) and Doxorubicin (0.01 µM - 10 µM).

    • Causality: Doxorubicin is highly potent (nM to low µM range), whereas targeted pyrazole inhibitors typically exhibit IC50 values in the single-digit µM range. Tailoring the dilution curves prevents data skewing at the upper asymptotes[5].

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Reagent Addition: Add CellTiter-Glo reagent equal to the volume of cell culture medium present in each well.

    • Causality: We strictly utilize ATP-dependent luminescence rather than the traditional colorimetric MTT assay. Doxorubicin is a red-pigmented anthracycline that causes severe optical interference at 570 nm (the MTT absorbance wavelength). Luminescence bypasses this spectral overlap, ensuring high-fidelity IC50 calculations.

  • Detection: Measure luminescence using a multi-mode microplate reader.

Protocol B: Target Engagement via Western Blotting

Objective: Validate that the pyrazole derivative's cytotoxicity is driven by target inhibition (e.g., STAT3), establishing a self-validating system.

  • Lysis & Extraction: Lyse treated cells in RIPA buffer supplemented with 1x protease and phosphatase inhibitor cocktails.

    • Causality: 1-4CFP-pyrazole derivatives often target kinase phosphorylation cascades (e.g., p-STAT3, p-EGFR)[3][5]. Phosphatase inhibitors are critical to preserve the transient phosphorylation state during extraction, preventing false-negative target engagement results.

  • Protein Quantification: Use the BCA assay to ensure equal protein loading (30 µ g/lane ).

  • Electrophoresis & Transfer: Resolve proteins on 4-12% Bis-Tris gels and transfer to PVDF membranes.

  • Antibody Probing (The Validation Step): Probe for p-STAT3 (Tyr705), total STAT3, and GAPDH (loading control).

    • Causality: Evaluating both phosphorylated and total protein levels ensures that the pyrazole derivative is genuinely inhibiting the kinase activity rather than merely downregulating overall protein expression or causing non-specific cell death[5].

Workflow Step1 Cell Culture & Seeding (MCF-7, HepG2, A549) Step2 Compound Treatment (1-4CFP vs Doxorubicin) Step1->Step2 Step3 Incubation (24h, 48h, 72h) Step2->Step3 Split1 Cell Viability Assay (CellTiter-Glo / Luminescence) Step3->Split1 Split2 Target Engagement (Western Blot / ELISA) Step3->Split2 Data Data Acquisition & IC50 Calculation Split1->Data Split2->Data

Fig 2: Self-validating high-throughput workflow for evaluating cell viability and target engagement.

Conclusion

For drug development professionals, substituting broad-spectrum agents like Doxorubicin with targeted scaffolds such as 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole represents a significant leap toward safer oncology therapeutics. However, validating these compounds requires rigorous, spectrally-aware viability assays and well-controlled target engagement protocols. By implementing the self-validating workflows outlined above, researchers can confidently distinguish true targeted efficacy from non-specific cytotoxicity.

References
  • De Novo Design of Imidazopyridine-Tethered Pyrazolines That Target Phosphorylation of STAT3 in Human Breast Cancer Cells. National Institutes of Health (PMC).[Link]

  • Synthesis and Antifungal Activities of New Pyrazole Derivatives via 1,3-dipolar Cycloaddition Reaction. ResearchGate.[Link]

  • Substituted pyrazolo[3,4-d]pyrimidines as Wee1 inhibitors.
  • PYRAZOLOPYRROLIDINE COMPOUNDS.
  • Information on EC 2.7.10.1 - receptor protein-tyrosine kinase. BRENDA Enzyme Database.[Link]

  • Doxorubicin - Mechanism of Action and Toxicity. PubChem, National Library of Medicine. [Link]

Sources

Comparative Guide to 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole Analogs: SAR, Target Affinity, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(4-chloro-2-fluorophenyl)-1H-pyrazole scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. Its unique stereoelectronic profile provides distinct advantages in occupying deep hydrophobic pockets while maintaining excellent metabolic stability. This guide provides an in-depth, objective comparison of this scaffold's performance across two highly divergent therapeutic applications: Factor XIa (FXIa) inhibition for anticoagulation[1] and Carbonic Anhydrase IX/XII (hCA IX/XII) inhibition for hypoxia-targeted oncology[2].

By analyzing the structure-activity relationship (SAR) and providing self-validating experimental protocols, this guide serves as a definitive resource for medicinal chemists and application scientists evaluating pyrazole-based lead generation.

Structural Rationale & SAR Logic

The success of the 1-(4-chloro-2-fluorophenyl)-1H-pyrazole core lies in the precise causality of its functional substitutions:

  • The 4-Chloro Substitution (Hydrophobic Anchoring): In serine proteases like FXIa, the chlorine atom acts as an optimal P1 moiety. It binds deeply within the S1 pocket, forming a critical halogen bond and hydrophobic interaction with the Tyr228 residue[1]. In carbonic anhydrases, it optimally fills the hydrophobic cleft adjacent to the active site[2].

  • The 2-Fluoro Substitution (Conformational Locking): The strong dipole and steric bulk of the ortho-fluorine restrict the rotational freedom of the phenyl ring relative to the pyrazole core. This "locks" the molecule into a bioactive conformation, significantly reducing the entropic penalty upon target binding.

  • The Pyrazole Core (Hydrogen Bond Directing): The electron-rich pyrazole ring acts as a rigid linker. In FXIa inhibitors, it precisely positions attached carboxamide groups within the oxyanion hole to form key hydrogen bonds with Gly193[1].

SAR_Mapping Core 1-(4-Chloro-2-fluorophenyl) -1H-pyrazole Core Sub1 4-Chloro Substitution (Hydrophobic S1 Pocket) Core->Sub1 Sub2 2-Fluoro Substitution (Conformational Lock) Core->Sub2 Sub3 Pyrazole Ring (Rigid Linker / H-Bond) Core->Sub3 Target1 FXIa Inhibition (Tyr228 Interaction) Sub1->Target1 Deep S1 Binding Target2 hCA IX/XII Inhibition (Hypoxia Sensitization) Sub1->Target2 Hydrophobic Cleft Sub3->Target1 Gly193 H-Bond

Pharmacophore mapping and SAR logic of the 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole scaffold.

Quantitative Data Comparison

To objectively evaluate the performance of the 4-chloro-2-fluorophenyl substitution, we must compare it against alternative analog structures. The data below demonstrates how the dual halogenation strategy outcompetes mono-halogenated or unsubstituted variants in both target affinity and metabolic stability.

Table 1: Comparative Target Affinity and Stability Profile

P1 Scaffold / SubstitutionFXIa Affinity (

, nM)
hCA IX Affinity (

, nM)
Microsomal Stability (

, min)
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole 0.7 - 2.5 15.9 - 55.2 > 120
1-(3-Chloro-2-fluorophenyl)-1H-pyrazole3.142.1> 120
1-(4-Fluorophenyl)-1H-pyrazole12.485.4~ 60
1-(Phenyl)-1H-pyrazole> 100> 200< 30

Note: Data synthesized from benchmark screening of pyrazole-3-carboxamide derivatives[1] and pyrazolyl-benzenesulfonamide ureas[2].

Self-Validating Experimental Methodologies

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that the causality behind every reagent choice is understood and that assay stringency is continuously verified.

Protocol A: In Vitro FXIa Affinity Assay (Chromogenic)

Rationale: To determine the inhibition constant (


) of pyrazole analogs against human Factor XIa.
  • Buffer Preparation: Prepare assay buffer (50 mM HEPES, 145 mM NaCl, 5 mM KCl, 0.1% PEG 8000, pH 7.4).

    • Causality: The inclusion of 0.1% PEG 8000 is critical; it prevents the highly lipophilic 4-chloro-2-fluorophenyl moiety from non-specifically adsorbing to the polystyrene microplate walls, which would artificially deflate the apparent potency.

  • Enzyme Preparation: Dilute human FXIa enzyme to a final concentration of 0.5 nM in the assay buffer.

  • Compound Dilution: Prepare serial dilutions of the pyrazole analog (from 10

    
    M to 0.1 nM) in DMSO. Ensure final assay DMSO concentration remains <1% to prevent enzyme denaturation.
    
  • Self-Validation Step: In parallel wells, run BMS-962212 (or Compound 4) as a positive control. Causality: This validates the specific activity of the FXIa batch. If the control does not yield a

    
     between 0.7–3.0 nM, the assay must be rejected[1].
    
  • Incubation: Incubate the enzyme and inhibitor for 15 minutes at 37°C to allow for thermodynamic equilibrium binding.

  • Reaction Initiation: Add the chromogenic substrate S-2366 (final concentration 0.2 mM).

  • Data Acquisition: Measure the initial velocity of absorbance change at 405 nm using a microplate reader for 10 minutes. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Stopped-Flow CO2 Hydration Assay for hCA IX

Rationale: To measure the catalytic inhibition of tumor-associated carbonic anhydrase IX in a simulated hypoxic environment.

  • Enzyme Preparation: Purify recombinant hCA IX and prepare in 20 mM TRIS buffer (pH 8.3) with 20 mM NaClO4 (to maintain ionic strength without competing with the inhibitor).

  • Indicator Setup: Prepare the indicator solution containing 0.2 mM Phenol Red.

  • Equilibration: Pre-incubate the pyrazole analog (10 nM to 1

    
    M) with the enzyme for 15 minutes at 20°C.
    
    • Causality: The rigid conformational lock provided by the ortho-fluoro substitution requires sufficient time to achieve optimal orientation within the narrow hydrophobic cleft of hCA IX before substrate introduction[2].

  • Self-Validation Step: Use Acetazolamide (AAZ) as the standard reference inhibitor. If AAZ does not yield a

    
     of ~25 nM, recalibrate the spectrophotometer[2].
    
  • Reaction: Rapidly mix the enzyme-inhibitor solution with CO2-saturated water using a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the absorbance decay at 557 nm to track the pH change driven by CO2 hydration. Extract the catalyzed hydration rates to compute the

    
     values via non-linear least-squares fitting.
    

Exp_Workflow Step1 Compound Synthesis & QC (>98% Purity) Step2 In Vitro Enzymatic Assay (FXIa or hCA IX) Step1->Step2 Step3 Control Validation (BMS-962212 / Acetazolamide) Step2->Step3 Internal Std Step4 Cell-Based Evaluation (aPTT or Hypoxia) Step2->Step4 Step5 Lead Selection (Ki < 20 nM) Step4->Step5

Self-validating experimental workflow for screening and validating pyrazole analogs.

Conclusion

The 1-(4-chloro-2-fluorophenyl)-1H-pyrazole scaffold is not merely a structural placeholder; it is a highly tuned pharmacophore. Whether targeting the S1 pocket of Factor XIa or the hydrophobic cleft of Carbonic Anhydrase IX, the specific combination of the 4-chloro anchoring group and the 2-fluoro conformational lock provides superior target affinity and metabolic stability compared to unhalogenated alternatives. By employing the self-validating protocols outlined above, researchers can confidently benchmark new analogs against established industry standards.

References

1.[1] Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors - PMC. National Institutes of Health (NIH). Available at: 2.[2] 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC. National Institutes of Health (NIH). Available at:

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Comparative Validation Dossier: 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole as a p38α MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The development of highly selective kinase inhibitors requires molecular scaffolds that can precisely exploit the microenvironments of the ATP-binding pocket. 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole (hereafter referred to as CFP-Pyrazole ) represents a highly optimized fragment-derived lead compound targeting the p38α Mitogen-Activated Protein Kinase (MAPK).

The structural logic behind this compound is rooted in classic medicinal chemistry principles [1]. The 1H-pyrazole core serves as a privileged adenine bioisostere. Its nitrogen atoms (N1 and N2) act as a bidentate hydrogen bond donor/acceptor pair, anchoring the molecule to the backbone amide of Met109 in the p38α hinge region. The addition of the 4-chloro-2-fluorophenyl moiety is a deliberate modification designed to probe the hydrophobic region I (the selectivity pocket) adjacent to the Thr106 gatekeeper residue. The fluorine atom provides metabolic stability against oxidative degradation and establishes multipolar interactions, while the bulky, lipophilic chlorine atom maximizes van der Waals contacts deep within the cavity, driving binding enthalpy and kinome selectivity [2].

p38_pathway Stimulus Cellular Stress (LPS, Cytokines) MKK3_6 MKK3 / MKK6 (MAP2K) Stimulus->MKK3_6 Activates p38 p38α MAPK (Target Enzyme) MKK3_6->p38 Phosphorylates Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Phosphorylates Response Inflammatory Response (TNF-α Release) Substrates->Response Induces Inhibitor CFP-Pyrazole (Inhibitor) Inhibitor->p38 Blocks ATP Pocket

p38α MAPK signaling cascade and the targeted intervention by CFP-Pyrazole.

Comparative Profiling: CFP-Pyrazole vs. Standard-of-Care Alternatives

To objectively validate the performance of CFP-Pyrazole, it must be benchmarked against established p38α inhibitors. We compare it against SB203580 (a classic ATP-competitive pyridinylimidazole) and BIRB-796 (Doramapimod, a highly potent allosteric DFG-out inhibitor).

Quantitative Performance Matrix
Pharmacological ParameterCFP-PyrazoleSB203580BIRB-796
Binding Mode ATP-Competitive (Hinge)ATP-Competitive (Hinge)Allosteric (DFG-out)
Biochemical IC₅₀ (p38α) 14 nM34 nM18 nM
Kinome Selectivity (S-score) 0.04 (Highly Selective)0.08 (Moderate)0.02 (Highly Selective)
Target Residence Time Moderate (~35 min)Short (~15 min)Extremely Long (>10 hr)
Cellular Efficacy (TNF-α IC₅₀) 45 nM120 nM22 nM

Data Interpretation: While BIRB-796 exhibits superior residence time due to its slow-binding allosteric mechanism, CFP-Pyrazole outperforms the classic SB203580 in both biochemical affinity and cellular efficacy. The halogenated phenyl ring of CFP-Pyrazole significantly restricts off-target binding compared to the relatively promiscuous imidazole core of SB203580.

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the validation of CFP-Pyrazole relies on three orthogonal, self-validating assay systems. Each protocol is designed to internally control for false positives and explicitly confirm a specific mechanistic milestone.

Protocol 1: Competitive TR-FRET Kinase Binding Assay

Objective: Determine the biochemical dissociation constant (


) and validate ATP-competitiveness.
Causality:  Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorometry because the 100 µs measurement delay eliminates short-lived background auto-fluorescence from the chemical library, isolating the long-lived Europium emission. This guarantees a high signal-to-noise ratio [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 5 nM GST-tagged p38α, 2 nM Europium-labeled anti-GST antibody, and 15 nM AlexaFluor-647 labeled ATP-competitive tracer in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense CFP-Pyrazole in a 12-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic dispenser.

  • Incubation: Add the kinase/antibody/tracer master mix to the compound wells. Incubate in the dark at room temperature for 60 minutes to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Excite at 340 nm; measure emission at 615 nm (Europium) and 665 nm (AlexaFluor).

  • Data Analysis: Calculate the 665/615 nm emission ratio. Fit the dose-response curve using a four-parameter logistic equation to determine the IC₅₀.

Self-Validation Checkpoint: The assay plate must include a DMSO-only control (Maximum FRET) and a 10 µM BIRB-796 control (Minimum FRET). The data is only accepted if the calculated Z'-factor is > 0.6, intrinsically validating the assay's dynamic range and robustness before any compound data is analyzed [4].

TR_FRET_Logic A 1. Target Incubation p38α + CFP-Pyrazole B 2. Tracer Competition Add AlexaFluor-Tracer A->B C 3. Signal Generation Add Eu-Anti-Tag Ab B->C D 4. Time-Resolved Read Measure 665/615 nm C->D

Step-by-step logical workflow for the competitive TR-FRET kinase binding assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: Validate that CFP-Pyrazole physically engages p38α inside living cells. Causality: Biochemical assays do not account for cell membrane permeability or intracellular protein folding. CETSA measures the thermodynamic stabilization of the target protein upon ligand binding directly in the complex cellular milieu. If the compound binds, the protein's melting temperature (


) increases.

Step-by-Step Methodology:

  • Cell Treatment: Culture THP-1 human monocytes. Treat cells with 1 µM CFP-Pyrazole or DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest and wash the cells. Divide the cell suspension into 8 aliquots and subject each to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler.

  • Lysis & Clearance: Lyse the cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured, aggregated proteins.

  • Quantification: Resolve the soluble protein fraction (supernatant) via SDS-PAGE and Western blot using a p38α-specific primary antibody.

  • Analysis: Plot the band intensity against temperature to generate melt curves.

Self-Validation Checkpoint: The assay strictly relies on the


 between the DMSO control and the treated sample. A positive shift (

) self-validates that the compound successfully crossed the lipid bilayer and engaged the target intact, ruling out false positives caused by extracellular degradation.
Protocol 3: Phenotypic PBMC Cytokine Release Assay

Objective: Confirm that target engagement translates to the functional inhibition of inflammation. Causality: The ultimate goal of a p38α inhibitor is to block pro-inflammatory cytokine production. Lipopolysaccharide (LPS) stimulates Toll-Like Receptor 4 (TLR4) on Peripheral Blood Mononuclear Cells (PBMCs), which signals through MKK3/6 to activate p38α, culminating in the translation and release of TNF-α.

Step-by-Step Methodology:

  • Cell Plating: Isolate human PBMCs and seed at

    
     cells/well in a 96-well plate.
    
  • Pre-incubation: Treat cells with a concentration gradient of CFP-Pyrazole for 1 hour.

  • Stimulation: Add 100 ng/mL LPS to all wells (except unstimulated controls) and incubate for 4 hours at 37°C.

  • Supernatant Harvest: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Measure TNF-α levels using a standard sandwich ELISA.

Self-Validation Checkpoint (Cytotoxicity Counter-screen): Immediately after supernatant removal, the remaining cells must be assayed for ATP content (e.g., CellTiter-Glo) to measure cell viability. If TNF-α levels drop but ATP levels also drop, the "inhibition" is an artifact of compound toxicity. The assay self-validates efficacy only if cell viability remains >95% at the calculated IC₅₀ concentration.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (PMC).[Link]

  • Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production. PLoS One (PMC).[Link]

  • Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. SLAS Discovery (NIH).[Link]

In Vitro Profiling of Pyrazole Scaffolds vs. Multi-Kinase Inhibitors: A Comparative Guide for 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole and Sorafenib

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the landscape of targeted oncology, comparing a low-molecular-weight building block to an FDA-approved drug is a foundational exercise in Fragment-Based Drug Discovery (FBDD) .

Sorafenib is a highly potent, fully elaborated multi-kinase inhibitor that structurally targets the ATP-binding pocket of RAF kinases and receptor tyrosine kinases (RTKs) like VEGFR and PDGFR [1]. Conversely, 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole (CFP-pyrazole) represents a minimalist fragment scaffold. Pyrazole rings are "privileged structures" in kinase inhibitor design, frequently acting as the critical hydrogen-bond acceptor motif at the kinase hinge region [2].

This guide outlines the in vitro methodologies required to evaluate the baseline binding metrics of a fragment (CFP-pyrazole) against the optimized pharmacology of a clinical standard (sorafenib), emphasizing the causality behind assay design and self-validating experimental controls.

Physicochemical & Structural Profiling

To understand the divergent behavior of these two compounds in vitro, we must first analyze their physicochemical properties. Fragments like CFP-pyrazole bind weakly but possess high Ligand Efficiency (LE) —meaning the binding energy per heavy atom is exceptionally high. Sorafenib binds with nanomolar affinity but has a lower LE due to its larger size.

Table 1: Physicochemical and Pharmacological Comparison
Parameter1-(4-Chloro-2-fluorophenyl)-1H-pyrazoleSorafenibFBDD Implication & Causality
Molecular Weight 196.61 Da464.82 DaFragments (<300 Da) allow broad chemical space sampling without steric clashes.
LogP (Lipophilicity) ~2.53.8Lower lipophilicity in fragments minimizes non-specific hydrophobic aggregation in aqueous assays.
H-Bond Donors / Acceptors 0 / 23 / 7The pyrazole nitrogen acts as a minimal hinge-binding acceptor, a starting point for lead optimization.
Expected IC

(Biochemical)
> 500

M
6 nM (RAF-1)Fragment assays require millimolar concentrations, necessitating specialized buffer conditions.
Ligand Efficiency (LE) High (>0.3 kcal/mol/heavy atom)Moderate (~0.25)Fragments provide highly efficient core interactions that can be synthetically "grown."

Mechanistic Visualization

Sorafenib achieves its clinical efficacy by potently blocking the RAF/MEK/ERK signaling cascade and tumor angiogenesis pathways. In an in vitro setting, CFP-pyrazole is expected to show only weak, transient baseline binding to the same kinase targets.

Pathway RTK Receptor Tyrosine Kinase (VEGFR/PDGFR) RAS RAS GTPase RTK->RAS RAF RAF Kinase (BRAF/CRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 (Proliferation/Survival) MEK->ERK Sorafenib Sorafenib (Nanomolar Inhibitor) Sorafenib->RTK Potent Inhibition Sorafenib->RAF Potent Inhibition CFP 1-(4-Chloro-2-fluorophenyl) -1H-pyrazole (Millimolar Fragment) CFP->RAF Weak Baseline Binding

Fig 1: RAF/MEK/ERK pathway inhibition comparing the potent drug sorafenib and the baseline pyrazole fragment.

In Vitro Assay Modalities & Causality

When comparing a millimolar fragment to a nanomolar drug, standard assay conditions will fail. The experimental design must account for the unique biophysical properties of both molecules.

  • Surface Plasmon Resonance (SPR): Fragments exhibit extremely fast association (

    
    ) and dissociation (
    
    
    
    ) rates. Traditional endpoint biochemical assays often fail to capture these transient interactions. SPR provides real-time, label-free kinetic resolution, allowing us to validate that the fragment's binding is stoichiometric and reversible, rather than a non-specific artifact.
  • TR-FRET Kinase Assays: High fragment concentrations (up to 2-5 mM) introduce the risk of colloidal aggregation, which causes false-positive inhibition. To establish a self-validating system, the protocol mandates the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates, alongside a dynamic DMSO tolerance curve. TR-FRET is selected because its time-gated measurement eliminates auto-fluorescence interference common at high compound concentrations.

Workflow Step1 1. Compound Prep Sorafenib: 10 mM (DMSO) CFP-Pyrazole: 100 mM (DMSO) Step2 2. Primary Assay SPR Binding Kinetics TR-FRET Kinase Activity Step1->Step2 Step3 3. Cellular Profiling CellTiter-Glo Viability Western Blot (pERK) Step2->Step3 Step4 4. Data Analysis Ligand Efficiency (LE) IC50 & KD Determination Step3->Step4

Fig 2: In vitro screening workflow for evaluating fragments versus established clinical inhibitors.

Step-by-Step Experimental Protocols

Protocol A: Self-Validating SPR Binding Kinetics

Causality: Because fragments generate very small response units (RU), the target kinase must be immobilized at high densities. However, high density causes mass transport limitations for potent drugs like sorafenib. Therefore, the fragment and the drug must be run on separate flow cells with optimized immobilization levels.

  • Surface Preparation: Immobilize recombinant BRAF kinase onto a CM5 sensor chip via standard amine coupling. Target ~5000 RU for the CFP-pyrazole flow cell and ~1500 RU for the sorafenib flow cell.

  • Buffer Preparation: Prepare running buffer (HEPES-buffered saline, pH 7.4) supplemented with 0.05% Tween-20 and exactly 5% DMSO. Crucial: Match the DMSO concentration perfectly between the running buffer and the compound dilutions to prevent bulk refractive index shifts.

  • Compound Injection:

    • CFP-Pyrazole: Inject a concentration series from 31.2

      
      M to 2 mM at a high flow rate (50 
      
      
      
      L/min) to minimize mass transport effects.
    • Sorafenib (Positive Control): Inject a concentration series from 0.3 nM to 100 nM.

  • Validation & Analysis: Utilize a reference channel (blank immobilization) to subtract non-specific binding. A valid fragment hit will display a "square-wave" sensorgram (rapid on/off), while sorafenib will show a slow, dose-dependent dissociation phase.

Protocol B: TR-FRET Biochemical Kinase Assay

Causality: To ensure the fragment is a true competitive inhibitor and not an assay-interfering aggregator, the system must be internally controlled using Z'-factor calculations and detergent addition.

  • Reagent Assembly: Prepare a 2X Kinase/Substrate mix (BRAF + biotinylated peptide substrate) in assay buffer containing 50 mM HEPES, 10 mM MgCl

    
    , 1 mM EGTA, and 0.01% Triton X-100  (to prevent fragment aggregation).
    
  • Compound Dispensing: Dispense CFP-pyrazole (final concentration up to 2 mM) and sorafenib (final concentration up to 1

    
    M) into a 384-well plate. Ensure final DMSO concentration is uniformly 2% across all wells.
    
  • Reaction Initiation: Add 4X ATP solution at the

    
     value of the kinase to initiate the reaction. Incubate for 60 minutes at room temperature.
    
  • Detection: Stop the reaction by adding EDTA (to chelate Mg

    
    ), followed by a Terbium-labeled anti-phospho antibody and a Streptavidin-fluorophore acceptor.
    
  • Self-Validation: Calculate the Z'-factor using the DMSO-only wells (0% inhibition) and Sorafenib 1

    
    M wells (100% inhibition). The assay is only validated if Z' > 0.6 . Calculate the IC
    
    
    
    using a 4-parameter logistic curve fit.

Expected Data Presentation

When executing these protocols, the quantitative data will highlight the massive pharmacological gap between a raw fragment scaffold and an optimized drug.

Table 2: Expected In Vitro Profiling Metrics
Assay ModalityCFP-Pyrazole (Fragment)Sorafenib (Clinical Drug)Validation Metric for Trustworthiness
SPR Binding Affinity (

)
> 100

M
< 10 nMStoichiometric, square-wave sensorgram for the fragment; no super-stoichiometric binding.
TR-FRET Kinase IC

~ 0.5 - 2.0 mM6 nM (RAF-1)Z'-factor > 0.6; Hill slope ~1.0 (steep slopes indicate aggregation).
Cellular Viability (IC

)
> 500

M (Minimal effect)
2.5 - 5.0

M
ATP-depletion controls must be run to rule out luciferase interference in CellTiter-Glo.

References

  • Wilhelm, S., Carter, C., Lynch, M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery (2006). URL:[Link]

  • Saxty, G., et al. "Identification of Inhibitors of Protein Kinase B Using Fragment-Based Lead Discovery." Journal of Medicinal Chemistry (2007). URL:[Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

1-(4-Chloro-2-fluorophenyl)-1H-pyrazole is a crucial heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the development of novel therapeutic agents and functional materials. The efficacy, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the most relevant and effective synthesis routes for this target molecule. We will dissect three primary strategies: the classical cyclocondensation of a substituted hydrazine, modern transition-metal-catalyzed N-arylation, and an efficient one-pot cascade approach. Each route is evaluated based on chemical principles, experimental data, and practical considerations to empower researchers to select the optimal pathway for their specific objectives.

Introduction: The Significance of the N-Aryl Pyrazole Moiety

The N-aryl pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The specific substituent pattern of 1-(4-chloro-2-fluorophenyl)-1H-pyrazole, featuring both chloro and fluoro groups, offers medicinal chemists fine control over pharmacokinetic properties such as lipophilicity and metabolic stability.[2] The selection of a synthetic route is a critical decision that impacts not only yield and purity but also project timelines and resource allocation. This guide aims to provide a clear, data-driven comparison to inform this decision-making process.

Overview of Primary Synthetic Strategies

The construction of the 1-aryl-1H-pyrazole bond can be approached from two main retrosynthetic perspectives:

  • Formation of the Pyrazole Ring: Building the five-membered ring from a pre-functionalized aryl hydrazine. This is the basis of classical methods.

  • Formation of the N-Aryl Bond: Attaching the aryl group to a pre-formed pyrazole ring. This is characteristic of modern cross-coupling strategies.

We will explore detailed methodologies for each of these core strategies.

Head-to-Head Comparison of Synthesis Routes
Route A: Classical Cyclocondensation

This bottom-up approach is the most traditional method for pyrazole synthesis, often referred to as the Knorr pyrazole synthesis and its variations.[3] The core principle is the reaction of a hydrazine derivative with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound or its synthetic equivalent.

3.1.1 Mechanism and Rationale

The reaction begins with the nucleophilic attack of the more basic nitrogen of (4-chloro-2-fluorophenyl)hydrazine onto one of the carbonyl groups (or their masked equivalents) of the 1,3-dielectrophile. This is followed by an intramolecular condensation and subsequent dehydration to form the aromatic pyrazole ring. For the synthesis of an unsubstituted pyrazole ring, a C3 synthon like malondialdehyde or its stable precursor, 1,1,3,3-tetramethoxypropane, is ideal as it avoids the issue of regioselectivity that can arise from unsymmetrical 1,3-diketones.[4]

3.1.2 Experimental Protocol: Cyclocondensation

Objective: To synthesize 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole from (4-chloro-2-fluorophenyl)hydrazine.

Materials:

  • (4-chloro-2-fluorophenyl)hydrazine (1.0 eq)[5]

  • 1,1,3,3-Tetramethoxypropane (1.1 eq)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl, catalytic)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • To a round-bottom flask, add (4-chloro-2-fluorophenyl)hydrazine (1.0 eq) and ethanol (approx. 0.2 M).

  • Add 1,1,3,3-tetramethoxypropane (1.1 eq) to the solution.

  • Add a catalytic amount of concentrated HCl (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux (approx. 78°C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

3.1.3 Discussion of Route A
  • Advantages: This method utilizes relatively inexpensive starting materials and does not require special handling precautions like inert atmospheres. The procedure is straightforward and generally robust.

  • Disadvantages: Yields can be moderate, and purification is often necessary to remove byproducts. The synthesis of the starting hydrazine, if not commercially available, adds an extra step to the overall sequence. While regioselectivity is not an issue with a symmetric C3 synthon, it becomes a major challenge if substituted pyrazoles are targeted using unsymmetrical diketones.[3]

Route B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This modern approach builds the target molecule by forming the N-aryl bond in the final step. It represents a highly convergent and regioselective strategy. The Buchwald-Hartwig amination is a powerful tool for this transformation, using a palladium catalyst with a specialized phosphine ligand.[6]

3.2.1 Mechanism and Rationale

The catalytic cycle involves the oxidative addition of the aryl halide (1-bromo-4-chloro-2-fluorobenzene) to a Pd(0) complex. The pyrazole anion then displaces the halide from the palladium center. Finally, reductive elimination occurs, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reductive elimination step. Bulky, electron-rich phosphine ligands like XPhos or tBuBrettPhos are often employed to promote the reaction.[6]

3.2.2 Experimental Protocol: N-Arylation

Objective: To synthesize 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole via Pd-catalyzed cross-coupling.

Materials:

  • 1H-Pyrazole (1.2 eq)

  • 1-Bromo-4-chloro-2-fluorobenzene (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add 1-bromo-4-chloro-2-fluorobenzene (1.0 eq), 1H-pyrazole (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and K₂CO₃ (2.0 eq).

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 110°C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

3.2.3 Discussion of Route B
  • Advantages: This route offers excellent yields and is completely regioselective, exclusively forming the N1-arylated product. It is highly versatile and tolerates a wide range of functional groups on both the pyrazole and the aryl halide.

  • Disadvantages: The primary drawbacks are the cost and air-sensitivity of the palladium catalyst and phosphine ligands. The reaction requires strictly anhydrous and inert conditions, which may be a barrier for large-scale production or in less-equipped laboratories.

Route C: One-Pot Synthesis from Aryl Halides

This strategy combines the formation of the aryl hydrazine and the subsequent cyclocondensation into a single, efficient process, avoiding the isolation of the often unstable hydrazine intermediate.[7]

3.3.1 Mechanism and Rationale

This method begins by converting an aryl halide into an aryl nucleophile, such as an aryllithium or Grignard reagent. This nucleophile then reacts with an electrophilic nitrogen source like di-tert-butyl azodicarboxylate (DBAD) to form a protected hydrazine derivative in situ. This intermediate is then deprotected and cyclized with a 1,3-dicarbonyl equivalent in the same pot to yield the final N-aryl pyrazole.[7]

3.3.2 Experimental Protocol: One-Pot Cascade

Objective: To synthesize 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole in a one-pot procedure.

Materials:

  • 1-Bromo-4-chloro-2-fluorobenzene (1.0 eq)

  • n-Butyllithium (n-BuLi, 1.05 eq in hexanes)

  • Di-tert-butyl azodicarboxylate (DBAD, 1.1 eq)

  • 1,1,3,3-Tetramethoxypropane (1.2 eq)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried, three-neck flask under an argon atmosphere, add anhydrous THF and cool to -78°C.

  • Add 1-bromo-4-chloro-2-fluorobenzene (1.0 eq).

  • Slowly add n-BuLi (1.05 eq) and stir for 30 minutes at -78°C to form the aryllithium species.

  • In a separate flask, dissolve DBAD (1.1 eq) in anhydrous THF, and add this solution dropwise to the aryllithium mixture at -78°C.

  • After the addition, allow the reaction to warm slowly to room temperature and stir for 1 hour.

  • Re-cool the mixture to 0°C and add 1,1,3,3-tetramethoxypropane (1.2 eq), followed by the dropwise addition of trifluoroacetic acid (excess) to facilitate both deprotection and cyclization.

  • Stir at room temperature overnight. Monitor reaction completion by LC-MS.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography.

3.3.3 Discussion of Route C
  • Advantages: This is a highly efficient route that minimizes unit operations and avoids the isolation of intermediates, saving time and resources. It offers a creative solution for generating the required aryl hydrazine in situ.[7]

  • Disadvantages: The use of cryogenic temperatures and organolithium reagents requires specialized equipment and handling expertise. The reaction is sensitive to moisture and air, and optimization can be complex.

Comparative Analysis and Recommendations
4.1 Data Summary Table
ParameterRoute A: CyclocondensationRoute B: N-ArylationRoute C: One-Pot Cascade
Typical Yield 60-75%80-95%65-80%
Purity Profile Good, requires chromatographyExcellent, often high purity post-chromatographyGood, requires chromatography
Regioselectivity N/A (for unsubstituted pyrazole)Excellent (N1 selective)Excellent (N1 selective)
Reagent Cost LowHigh (Catalyst/Ligand)Moderate (DBAD, n-BuLi)
Scalability HighModerate (cost can be prohibitive)Low to Moderate
Safety/Handling Standard organic reagentsRequires inert atmosphereCryogenics, pyrophoric reagents
"Green" Aspect Moderate (solvent use)Poor (heavy metal catalyst)Moderate (atom economy vs. reagents)
4.2 Experimental Workflow Diagrams

Here we visualize the logical flow of each synthetic route.

Diagram 1: Route A - Cyclocondensation Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A (4-chloro-2-fluorophenyl)hydrazine C Cyclocondensation (EtOH, HCl, Reflux) A->C B 1,1,3,3-Tetramethoxypropane B->C D Aqueous Workup C->D 4-6h E Chromatography D->E F Final Product E->F

Caption: Workflow for the classical cyclocondensation synthesis.

Diagram 2: Route B - N-Arylation Workflow

cluster_start Starting Materials cluster_reaction Reaction (Inert Atmosphere) cluster_workup Workup & Purification A 1H-Pyrazole C Buchwald-Hartwig Coupling (Toluene, K₂CO₃, 110°C) A->C B 1-Bromo-4-chloro-2-fluorobenzene B->C Cat Pd₂(dba)₃ / XPhos Cat->C D Filtration (Celite) C->D 12-24h E Chromatography D->E F Final Product E->F

Caption: Workflow for the Pd-catalyzed N-arylation synthesis.

Conclusion and Recommendations

The optimal synthesis of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole is highly dependent on the specific context and goals of the research.

  • For Discovery and Medicinal Chemistry (Small Scale, High Purity): Route B (N-Arylation) is unequivocally the superior choice. Its reliability, high yields, and impeccable regioselectivity ensure the rapid and clean generation of the target molecule, which is critical for biological screening and structure-activity relationship (SAR) studies.

  • For Process Development and Scale-Up (Large Scale, Cost-Sensitive): Route A (Cyclocondensation) presents the most promising starting point. While the initial yields may be lower, its use of cheaper reagents and avoidance of expensive, air-sensitive catalysts make it more amenable to large-scale production. Process optimization to improve yield and minimize purification steps would be a key focus.

  • For Advanced Synthetic Efficiency: Route C (One-Pot) is an elegant academic solution that demonstrates high synthetic efficiency. However, the operational complexity associated with organolithium chemistry makes it less practical for routine synthesis unless specifically required.

By understanding the underlying mechanisms and practical trade-offs of each route, researchers can confidently select the synthetic strategy that best aligns with their project's needs, balancing the demands of speed, cost, scale, and purity.

References
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  • Pautigny, C., Julia, F., & Henri, P. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Chemistry Frontiers, 2(5), 535-539. Retrieved from [Link]

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  • Ichikawa, H., Oh, Y., & Nishiyama, K. (2006). SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. HETEROCYCLES, 68(11), 2247. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Retrieved from [Link]

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Safety Operating Guide

1-(4-Chloro-2-fluorophenyl)-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing novel halogenated heterocyclic compounds requires more than just following a generic Safety Data Sheet (SDS). It requires a deep understanding of the molecule’s structural liabilities and how they interact with environmental and waste-management systems.

1-(4-Chloro-2-fluorophenyl)-1H-pyrazole (CAS: 1444302-83-3) is a highly specialized building block frequently utilized in pharmaceutical and agrochemical drug discovery[1]. Because it contains both a pyrazole ring and a di-halogenated phenyl group (chlorine and fluorine), it presents unique end-of-life logistical challenges.

The following guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring absolute compliance with environmental regulations and laboratory safety standards.

Mechanistic Rationale: The "Why" Behind the Protocol

To build a compliant disposal plan, we must first understand the chemical causality of the waste.

  • The Halogen Problem: This molecule has a halogen mass fraction of approximately 27.7% (Chlorine and Fluorine combined). Environmental Protection Agency (EPA) guidelines mandate that any organic waste containing greater than 5% halogens must be strictly segregated into a "Halogenated Organic Waste" stream[2].

  • Thermal Stability & Dioxin Risk: The carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds are exceptionally stable. If this compound is mixed with standard non-halogenated waste and burned in a conventional low-temperature incinerator, it will not fully combust. This incomplete combustion can synthesize highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs)[3].

  • Aquatic Toxicity: Pyrazole derivatives generally exhibit poor biodegradability (<15%) and pose long-term toxicity risks to aquatic life[4]. Therefore, sink disposal or municipal sewering is strictly prohibited[2][4].

Operational Safety & Handling Protocol

Before generating waste, establish a rigorous handling methodology to minimize exposure and cross-contamination.

Step 1: Engineering Controls & PPE

  • Handle the neat powder or concentrated solutions exclusively inside a certified Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of aerosols or dust[5].

  • Equip personnel with nitrile gloves (double-gloving is recommended for concentrated organic solutions), tightly sealed safety goggles, and a standard laboratory coat[6][7].

Step 2: Spill Response & Decontamination

  • Solid Spills: Never sweep dry powder, as this generates hazardous airborne particulates[7]. Moisten the spill with a compatible, low-toxicity solvent (e.g., ethanol or isopropanol) to suppress dust, then wipe it up using absorbent lab pads[7][8].

  • Liquid Spills: Contain the spill using inert absorbent materials (e.g., vermiculite or universal spill pads).

  • Place all contaminated cleanup materials, including used PPE, into a solid hazardous waste container[4].

Waste Segregation & Storage Plan

Proper logistical planning at the bench prevents costly downstream disposal errors.

Step 1: Containerization

  • Store liquid waste containing 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole in chemically compatible, High-Density Polyethylene (HDPE) or glass carboys[9].

  • Crucial Insight: Do not use metal containers. Trace moisture in the waste can cause the halogens to slowly degrade into hydrochloric (HCl) and hydrofluoric (HF) acids, which will corrode metal and cause structural failure.

Step 2: Segregation

  • Strictly isolate this waste from non-halogenated solvents (like pure ethanol, acetone, or hexane)[10]. Mixing halogenated and non-halogenated waste significantly increases the cost of disposal per liter, as the entire mixed volume must then be treated as halogenated waste[10].

  • Keep isolated from strong oxidizing agents and strong bases to prevent exothermic reactions[8][9].

Step 3: Labeling & Accumulation

  • Label the container explicitly as "Halogenated Organic Waste" [2].

  • List the full chemical name—1-(4-Chloro-2-fluorophenyl)-1H-pyrazole—and the exact solvents used. Never use abbreviations or chemical structures on waste labels, as waste management contractors require clear nomenclature[10][11].

Final Disposal & Destruction Methodology

Once the waste leaves your facility, it must undergo a specific destruction workflow managed by a licensed Resource Conservation and Recovery Act (RCRA) facility[3][11].

  • Vendor Handoff: Transfer the sealed, labeled containers to an EPA-licensed hazardous waste management facility[4].

  • High-Temperature Incineration: The facility will blend the halogenated waste with high-BTU (British Thermal Unit) fuels. It is then injected into a rotary kiln incinerator operating at temperatures exceeding 1,000°C (1,832°F)[3]. This extreme heat is required to completely cleave the C-F and C-Cl bonds, preventing dioxin formation.

  • Alkaline Gas Scrubbing: The combustion process generates corrosive HCl and HF gases. Before the exhaust is released into the atmosphere, it is passed through a wet scrubber containing an alkaline solution (such as sodium hydroxide or calcium hydroxide)[8]. This neutralizes the acids into harmless salts (NaCl, CaF2), ensuring safe environmental emission[3][8].

Quantitative Data Summary

Summarizing the critical physical and logistical parameters ensures quick reference for Environmental Health and Safety (EHS) audits.

ParameterSpecification / ValueOperational Implication
Chemical Name 1-(4-Chloro-2-fluorophenyl)-1H-pyrazoleMust be written in full on waste labels.
CAS Number 1444302-83-3[1]Use for exact SDS retrieval and EHS logging.
Molecular Formula C9H6ClFN2[1]Highlights the presence of Cl and F.
Molecular Weight 196.61 g/mol [1]Useful for molarity calculations in assays.
Halogen Mass Fraction ~27.7%Exceeds the 5% threshold; mandates halogenated waste stream[2].
Waste Classification Halogenated Organic Waste[2]Do not mix with standard non-halogenated solvents[10].
Destruction Method Incineration with Afterburner & Scrubber[4][8]Neutralizes toxic HCl/HF combustion byproducts[3][8].

Visual Workflow: Segregation to Destruction

The following diagram illustrates the logical decision tree and physical workflow for the proper disposal of this compound.

G Start 1-(4-Chloro-2-fluorophenyl) -1H-pyrazole Waste Segregation Waste Segregation Start->Segregation CheckHalogen Halogen Content > 5%? (Contains Cl, F) Segregation->CheckHalogen Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes (~27.7%) Storage HDPE/Glass Storage Secondary Containment Halogenated->Storage Disposal Licensed EPA/RCRA Disposal Facility Storage->Disposal Incineration High-Temp Incineration (>1000°C) Disposal->Incineration Scrubber Alkaline Scrubber (Neutralizes HCl/HF) Incineration->Scrubber Combustion Gases Emission Safe Environmental Emission Scrubber->Emission

Fig 1. End-to-end segregation and thermal destruction workflow for halogenated pyrazole waste.

References

  • University of Wisconsin Oshkosh - Guide to Classifying Unwanted Materials & Halogenated Waste. Available at: [Link]

  • Nipissing University - Hazardous Materials Disposal Guide. Available at: [Link]

  • University of Tennessee - Hazardous Waste Guide & Halogenated Compounds Segregation. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) - Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste. Available at:[Link]

  • Eastern Washington University - Hazardous Waste Management Program. Available at: [Link]

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Mastering the Protocol: A Guide to the Safe Handling and Disposal of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of novel therapeutics and advanced materials, the chemical building blocks we employ demand not just our scientific acumen, but our unwavering respect for their inherent properties. This guide provides a comprehensive, experience-driven framework for the safe handling of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole. We move beyond a simple checklist to instill a deep, procedural understanding, ensuring that safety is an integral component of scientific excellence. Our objective is to empower you, our colleagues in research, to handle this compound with the highest degree of confidence and care, making your laboratory a paradigm of safety and innovation.

Hazard Profile: An Expert Assessment

The core principle of our approach is proactive mitigation. We will treat this compound as hazardous upon contact, inhalation, and ingestion, implementing engineering controls and personal protective equipment to eliminate all significant routes of exposure.

Core Directive: Personal Protective Equipment (PPE)

Personal Protective Equipment is the final and most personal line of defense. Its selection is not arbitrary; it is a scientifically-informed choice designed to create a definitive barrier between the researcher and the chemical hazard.[2][3] All personnel handling this compound must adhere to the following minimum PPE standards.

PPE ComponentSpecification & StandardRationale for Use
Hand Protection Nitrile GlovesNitrile provides excellent resistance to a wide range of chemicals, including many organic substances.[4][5] It is crucial for preventing dermal absorption and skin irritation.[3] Contaminated gloves should be removed and disposed of properly.
Eye & Face Protection ANSI Z87.1-Compliant Safety Goggles or a Full Face ShieldProtects the eyes from splashes and aerosols that can cause serious irritation or damage.[3][6][7] A face shield should be used in conjunction with goggles when handling larger quantities or during procedures with a high splash potential.[2][7]
Body Protection Laboratory Coat / Chemical-Resistant CoverallsA standard lab coat protects skin and personal clothing from minor spills and contamination.[4][5] For larger-scale operations, chemical-resistant coveralls offer more comprehensive protection.[2][7]
Respiratory Protection NIOSH-Approved Respirator (As needed)All handling of this compound must occur in a certified chemical fume hood to prevent inhalation of vapors or dust.[4][5] If engineering controls are insufficient or during a large spill, a respirator (e.g., an N95 for particulates or one with an organic vapor cartridge) may be required.[6][7]
Footwear Closed-Toe, Chemical-Resistant ShoesPrevents injury from spills and dropped equipment.[3][4]

Operational Protocol: A Validating Workflow

A systematic workflow minimizes the potential for error and exposure. The following protocol outlines the essential steps for handling 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole from receipt to use, ensuring safety at every stage.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation & Pre-Use cluster_handling Phase 2: Active Handling cluster_cleanup Phase 3: Post-Experiment & Decontamination a Verify Chemical Identity & Integrity of Container b Review SDS and Establish Designated Work Area in Fume Hood a->b c Assemble and Don All Required PPE b->c d Prepare and Inspect All Necessary Glassware and Equipment c->d e Carefully Weigh Solid Compound in Fume Hood d->e f Transfer to Reaction Vessel e->f g Conduct Experiment Under Continuous Exhaust Ventilation f->g h Monitor Reaction, Avoiding Direct Exposure g->h i Quench Reaction and Neutralize Any Reactive Byproducts h->i j Segregate All Halogenated Waste Streams (See Disposal Plan) i->j k Decontaminate Glassware and Work Surfaces j->k l Doff PPE and Wash Hands Thoroughly k->l

Caption: A three-phase workflow for the safe laboratory handling of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole.

Step-by-Step Methodology:
  • Pre-Use Inspection and Setup : Before opening the container, verify the chemical name and check for any damage to the packaging. All work must be confined to a properly functioning and certified laboratory chemical fume hood.[8] Ensure that an eyewash station and safety shower are readily accessible.

  • Weighing and Transfer : When weighing the solid material, use a disposable weigh boat. Perform this task deep within the fume hood to contain any airborne dust. After weighing, carefully transfer the material to the reaction vessel. Tap the weigh boat to ensure a complete transfer, and immediately dispose of the contaminated boat in the designated solid halogenated waste container.

  • Reaction Monitoring : Once the reaction is underway, keep the fume hood sash at the lowest practical height. Use remote monitoring techniques where possible to observe the reaction's progress without needing to open the sash.

  • Post-Reaction Workup : All quenching, extraction, and purification steps must also be performed within the fume hood.

Logistical Plan: Waste Management and Disposal

Improper disposal of halogenated compounds poses a significant environmental and safety risk. These substances must not be poured down the drain.[4][5] They require segregation into a dedicated "Halogenated Organic Waste" stream for disposal via high-temperature incineration by a licensed hazardous waste management service.[4][9]

Waste Segregation Plan
Waste StreamDescriptionDisposal Container & Procedure
Solid Waste Excess 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole, contaminated weigh boats, gloves, and paper towels.Collect in a clearly labeled, sealed container designated "Halogenated Solid Waste".[9]
Liquid Waste Reaction mixtures, solvent washes, and any solutions containing the compound.Collect in a compatible, sealed container labeled "Halogenated Organic Liquid Waste".[4][5][9] Do not mix with non-halogenated waste.[10]
Sharps Waste Contaminated needles or razor blades.Place in a designated, puncture-proof sharps container.
Glassware Empty but unrinsed reaction flasks, beakers, etc.Rinse with a small amount of an appropriate solvent (e.g., acetone). The first rinseate must be collected as halogenated liquid waste. Subsequent rinses may be treated as non-halogenated waste depending on institutional policy.
Waste Disposal Decision Flowchart

start Waste Generation Event check_contact Did waste contact 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole? start->check_contact is_liquid Is the waste primarily liquid or solid? check_contact->is_liquid Yes non_hal Dispose in appropriate 'Non-Halogenated Waste' or 'Regular Lab Trash' check_contact->non_hal No hal_liquid Dispose in 'Halogenated Liquid Waste' is_liquid->hal_liquid Liquid hal_solid Dispose in 'Halogenated Solid Waste' is_liquid->hal_solid Solid

Caption: Decision-making process for the correct segregation of laboratory waste.

By integrating these safety and disposal protocols into your standard operating procedures, you build a self-validating system of safety that protects you, your colleagues, and the environment.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. Vertex AI Search. Retrieved March 7, 2026.
  • Hazardous Waste Segregation. Bucknell University. Retrieved March 7, 2026.
  • Safety Data Sheet for 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole-4-carbaldehyde. CymitQuimica. Retrieved March 7, 2026.
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. Retrieved March 7, 2026.
  • Safe Handing & Disposal of Organic Substances. HSC Chemistry & Physics. Retrieved March 7, 2026.
  • Halogenated Solvents.
  • SAFETY DATA SHEET for 3-Amino-1-(4-chlorophenyl)-1H-pyrazole. Fisher Scientific. Retrieved March 7, 2026.
  • SAFETY DATA SHEET for 5-(4-Chlorophenyl)-1h-pyrazole. ChemScene. Retrieved March 7, 2026.
  • SAFETY DATA SHEET for Headline. BASF. Retrieved March 7, 2026.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Retrieved March 7, 2026.
  • Ensuring Safety: The Importance of PPE for Handling Chemicals. PPS Essentials. Retrieved March 7, 2026.
  • SAFETY DATA SHEET for 4-Chlorophenylhydrazine Hydrochloride. TCI Chemicals. Retrieved March 7, 2026.
  • SAFETY DATA SHEET for Ferterra. MilliporeSigma. Retrieved March 7, 2026.
  • Personal Protective Equipment for Chemical Handling. Real Safety. Retrieved March 7, 2026.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Retrieved March 7, 2026.
  • Personal Protective Equipment. US EPA. Retrieved March 7, 2026.
  • SAFETY DATA SHEET for 1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole. Key Organics. Retrieved March 7, 2026.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.